endo-BCN CE-Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H40N3O5P |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33? |
InChI Key |
YZQOKBSOIFICKY-MJCTZLGASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to endo-BCN CE-Phosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-Bicyclo[6.1.0]nonyne (endo-BCN) CE-Phosphoramidite is a key reagent in the field of bioconjugation and nucleic acid chemistry. As a strained alkyne, it is highly reactive in copper-free click chemistry reactions, enabling the efficient and specific labeling of biomolecules in complex biological systems. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols.
Structure and Physicochemical Properties
Endo-BCN CE-Phosphoramidite is characterized by a bicyclononyne moiety, which imparts significant ring strain, a phosphoramidite (B1245037) group for incorporation into oligonucleotides, and a 2-cyanoethyl (CE) protecting group for stability during synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C24H40N3O5P | [1] |
| Molecular Weight | 481.57 g/mol | [1] |
| CAS Number | 1352811-59-6 | [1] |
| Appearance | Yellowish oil | [2] |
| Solubility | Good in acetonitrile (B52724) | [2] |
| Storage Conditions | -20°C, desiccated, protected from light | [2] |
| Purity (typical) | ≥95% (¹H NMR, ³¹P NMR, HPLC) | [2][3] |
Reactivity in Copper-Free Click Chemistry
The high ring strain of the bicyclononyne core makes this compound highly reactive towards azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and towards tetrazines in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in biological environments without interfering with native biochemical processes.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction between endo-BCN and an azide-modified molecule results in the formation of a stable triazole linkage. This reaction is widely used for the labeling of proteins, nucleic acids, and other biomolecules.
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions of BCN Derivatives
| Reactant 1 | Reactant 2 | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| endo-BCN | Benzyl Azide | ~0.06 - 0.1 | Various | [6] |
| BCN | Azide-modified protein | Not specified | Aqueous buffer | [7] |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Inverse-Electron-Demand Diels-Alder (IEDDA)
The IEDDA reaction between endo-BCN and a tetrazine is exceptionally fast, making it ideal for applications requiring rapid labeling, such as in vivo imaging.[5] This reaction forms an unstable dihydropyrazine (B8608421) intermediate that quickly oxidizes to a stable pyridazine.[8]
Table 3: Second-Order Rate Constants (k₂) for IEDDA Reactions of BCN with Tetrazines
| Reactant 1 | Reactant 2 | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| BCN | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Aqueous | [9] |
| BCN-GFP | Tetrazine-TAMRA | 29,000 ± 7500 | Not specified | [10] |
Note: The reactivity is highly dependent on the substituents of the tetrazine.
Experimental Protocols
Incorporation of this compound into Oligonucleotides
This protocol outlines the automated solid-phase synthesis of an endo-BCN-modified oligonucleotide.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Anhydrous acetonitrile
-
Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.
-
Automated Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
For the coupling step involving endo-BCN, a longer coupling time of approximately 6 minutes is recommended.[2]
-
Standard coupling, capping, and oxidation steps are used for the natural nucleobases.
-
Crucially, use a milder deblock solution (e.g., 3% dichloroacetic acid in toluene) as the BCN moiety is sensitive to the standard trichloroacetic acid solution.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with AMA solution at the recommended temperature and time.
-
-
Purification:
-
Purify the BCN-modified oligonucleotide using reverse-phase HPLC or other suitable chromatographic methods.
-
Verify the purity and identity of the product by mass spectrometry and HPLC.
-
SPAAC Conjugation of an endo-BCN-Modified Oligonucleotide to an Azide-Labeled Protein
Materials:
-
Purified endo-BCN-modified oligonucleotide
-
Purified azide-labeled protein in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reagent Preparation:
-
Dissolve the endo-BCN-modified oligonucleotide in nuclease-free water or reaction buffer.
-
Prepare a stock solution of the azide-labeled protein in the reaction buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the endo-BCN-modified oligonucleotide and the azide-labeled protein. A 2- to 10-fold molar excess of the oligonucleotide is often used.[11]
-
If solubility is an issue, a small amount of a co-solvent like DMSO can be added (typically <10% v/v).
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[11] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess oligonucleotide and purify the conjugated protein using size-exclusion chromatography or affinity chromatography.
-
IEDDA Ligation of an endo-BCN-Modified Oligonucleotide to a Tetrazine-Fluorophore
Materials:
-
Purified endo-BCN-modified oligonucleotide
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reagent Preparation:
-
Dissolve the endo-BCN-modified oligonucleotide in the reaction buffer.
-
Dissolve the tetrazine-fluorophore in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the endo-BCN-modified oligonucleotide and the tetrazine-fluorophore in the reaction buffer. Due to the rapid kinetics, the reaction is often complete within minutes at room temperature.
-
-
Analysis:
-
The formation of the fluorescently labeled oligonucleotide can be monitored by fluorescence spectroscopy or analyzed by HPLC with a fluorescence detector.
-
Quality Control
The purity of this compound is crucial for successful oligonucleotide synthesis. The primary methods for quality control are ¹H NMR, ³¹P NMR, and HPLC.
-
¹H NMR: Confirms the chemical structure and the presence of key functional groups.
-
³¹P NMR: Used to assess the purity of the phosphoramidite. The desired P(III) species appears as a characteristic signal, while P(V) oxidation products appear at different chemical shifts.[12][13]
-
HPLC: Reverse-phase HPLC is used to determine the purity of the phosphoramidite and the final oligonucleotide product.[14]
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread use in various applications:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules for diagnostic and therapeutic applications.[15]
-
Live-Cell Imaging: The bioorthogonality of copper-free click chemistry allows for the labeling and tracking of molecules in living cells without inducing toxicity.[16]
-
Drug Delivery: Construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[17]
-
Nucleic Acid Research: Synthesis of modified oligonucleotides for use as probes, aptamers, and in antisense therapies.[5]
Visualizations
Workflow for Live-Cell Imaging using endo-BCN Modified Oligonucleotides
The following diagram illustrates a typical workflow for labeling and imaging of intracellular targets using an endo-BCN modified oligonucleotide.
References
- 1. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. ymc.eu [ymc.eu]
- 15. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Mechanism of endo-BCN CE-Phosphoramidite in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of endo-Bicyclononyne (endo-BCN) CE-Phosphoramidite in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful bioorthogonal reaction is pivotal for the covalent ligation of biomolecules in complex biological environments, circumventing the need for cytotoxic copper catalysts.
The Core Mechanism: A [3+2] Dipolar Cycloaddition
The fundamental reaction mechanism underlying SPAAC is the Huisgen [3+2] dipolar cycloaddition. In this reaction, the 1,3-dipole (an azide) reacts with a dipolarophile (the strained alkyne of the BCN moiety) to form a stable triazole linkage. The "strain-promoted" nature of this click chemistry variant arises from the significant ring strain within the bicyclo[6.1.0]nonyne ring system. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.
Bicyclononyne (BCN) is a highly reactive and stable cyclooctyne (B158145) used in copper-free click chemistry. Unlike dibenzocyclooctyne (DBCO), BCN is reactive with both azides (via SPAAC) and tetrazines (via inverse electron demand Diels-Alder reaction, IEDDA). The endo-stereoisomer of BCN is frequently utilized in bioorthogonal chemistry and is noted to be slightly more reactive than its exo- counterpart.[1]
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is critical for designing experiments, especially in complex biological systems where concentrations of reactants may be low. The reactivity of endo-BCN is influenced by the electronic properties of the azide reaction partner.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature | Reference(s) |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | Room Temperature | [1] |
| endo-BCN | Benzyl Azide | 0.15 | DMSO | 37 °C | [2] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | Room Temperature | [1] |
| endo-BCN | Fluoroalkyl Azide (PhOCF₂CF₂N₃) | Significantly higher than with non-fluorinated alkyl azides (16-fold increase) | THF/Water (9:1) | Room Temperature | [3] |
| endo-BCN | Electron-poor aryl azide (N-propyl 4-azido-2,3,5,6-tetrafluorobenzamide) | 1.23 | Not Specified | Not Specified | [4] |
| endo-BCN | Electron-poor aryl azide (4-azido-1-methylpyridinium iodide) | 2.0 - 2.9 | Not Specified | Not Specified | [4] |
Experimental Protocols
Incorporation of endo-BCN into Oligonucleotides via Phosphoramidite Chemistry
The endo-BCN CE-Phosphoramidite allows for the direct incorporation of the BCN moiety into synthetic oligonucleotides during standard automated solid-phase synthesis.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG)
-
Milder de-blocking agent: 3% Dichloroacetic acid (DCA) in a non-nucleophilic solvent (e.g., toluene (B28343) or dichloromethane) is recommended as BCN is sensitive to the standard trichloroacetic acid (TCA).[5]
-
Oxidizer: 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile (B52724). Iodine oxidation is not compatible.[6]
-
Cleavage and deprotection reagents (e.g., ammonium (B1175870) hydroxide)
Protocol:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, including the position for endo-BCN incorporation.
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Synthesis Cycle:
-
De-blocking (Detritylation): Use 3% DCA to remove the 5'-DMT protecting group.
-
Coupling: Deliver the activated this compound to the solid support. A coupling time of 6 minutes is recommended.[6]
-
Capping: Cap any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester using 0.5M CSO for 2 minutes.[6]
-
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium hydroxide). It is recommended to follow a DMT-on protocol as the modification is acid-sensitive.[6]
-
Purification: Purify the BCN-modified oligonucleotide using HPLC (High-Performance Liquid Chromatography).
SPAAC Ligation of a BCN-Modified Oligonucleotide with an Azide-Modified Molecule
This protocol describes the conjugation of a purified BCN-modified oligonucleotide with a molecule containing an azide group.
Materials:
-
Purified BCN-modified oligonucleotide
-
Azide-modified molecule (e.g., protein, peptide, fluorescent dye)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous DMSO (for dissolving reagents if necessary)
-
Purification system (e.g., HPLC, spin desalting columns)
-
Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE)
Protocol:
-
Reagent Preparation:
-
Dissolve the BCN-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of the azide-modified molecule. If it is not readily soluble in the aqueous buffer, a concentrated stock can be made in an organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the BCN-modified oligonucleotide and the azide-modified molecule. A 1.5 to 10-fold molar excess of one reactant over the other is typically used to drive the reaction to completion.
-
If using a reagent dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is low (ideally below 20%) to maintain the stability and solubility of the biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient for high yields. For some highly reactive BCN reagents, reactions can be complete in under 2 hours.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts. For larger biomolecules like proteins, spin desalting columns can be used for a quick cleanup.
-
For higher purity, HPLC is the recommended method. Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for oligonucleotides) to collect the fractions corresponding to the conjugated product.
-
-
Characterization:
-
Mass Spectrometry (e.g., ESI-MS): Confirm the formation of the conjugate by observing the expected increase in molecular weight.
-
HPLC Analysis: Assess the purity of the final product. A single, sharp peak corresponding to the labeled oligonucleotide is indicative of high purity.
-
SDS-PAGE (for protein conjugates): A band shift may be observed for the conjugated protein compared to the unmodified protein.
-
Potential Side Reactions and Mitigation
While SPAAC is highly bioorthogonal, the BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[7] To minimize this potential off-target labeling, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration (e.g., 1-10 mM). The β-ME will preferentially react with accessible BCN groups, thereby protecting the cysteine residues on the protein of interest.[7]
Conclusion
The use of this compound provides a robust and efficient method for the site-specific incorporation of a highly reactive cyclooctyne into oligonucleotides. The subsequent SPAAC reaction offers a powerful tool for the construction of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding the core mechanism, reaction kinetics, and optimizing experimental protocols, researchers can effectively leverage this technology to advance their scientific goals.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
The Endo Advantage: A Technical Guide to Endo-BCN in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of chemical ligation strategy is paramount. Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for its biocompatibility and high specificity. Within the arsenal (B13267) of strained cyclooctynes, bicyclo[6.1.0]nonyne (BCN) has garnered significant attention. This in-depth technical guide focuses on the advantages of the endo isomer of BCN, providing a comprehensive resource for its application in complex biological systems.
Superior Reaction Kinetics and Reactivity
The primary advantage of endo-BCN lies in its favorable reaction kinetics in SPAAC reactions. The inherent ring strain of the cyclooctyne (B158145) drives the reaction with azides, and the stereochemistry of the bicyclic system influences this reactivity. While both endo- and exo-BCN diastereomers are reactive, studies have shown that endo-BCN exhibits a slightly faster reaction rate with certain azides, such as benzyl (B1604629) azide (B81097). This enhanced reactivity is crucial for efficient labeling and conjugation, especially when working with low concentrations of biomolecules in complex biological milieu.[1]
The reactivity of endo-BCN is also influenced by the electronic properties of the azide reaction partner. Electron-deficient aryl azides can significantly accelerate the SPAAC reaction with BCN, with rate constants reaching up to 2.9 M⁻¹s⁻¹. This tunability allows for the optimization of reaction kinetics for specific applications.
Quantitative Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne | Azide | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [1] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [1] |
| endo-BCN | Electron-Deficient Aryl Azide | up to 2.9 | Not Specified | |
| DBCO | Benzyl Azide | ~1.0 | Various | |
| DIFO | Benzyl Azide | ~0.4 | Various |
Stability in Biological Environments
A critical requirement for any bioorthogonal reagent is its stability in aqueous, physiological conditions. While strained alkynes are inherently reactive, they must also persist long enough to react with their target azide. Studies have investigated the stability of BCN in cellular environments. In one study, BCN was found to be less stable than DBCO in macrophage-like cells, with approximately 79% degradation observed after 24 hours. However, it's important to note that BCN has demonstrated greater stability than DBCO in the presence of the biological thiol glutathione (B108866) (GSH). This suggests that the stability of endo-BCN can be context-dependent, and careful consideration of the specific biological environment is necessary for optimal experimental design.
Applications in Bioconjugation and Drug Development
The favorable characteristics of endo-BCN have led to its widespread adoption in various bioconjugation applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its biocompatibility allows for these complex molecules to be assembled without the need for cytotoxic copper catalysts, which can be detrimental to sensitive protein structures.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN
The synthesis of an ADC using endo-BCN typically involves the site-specific incorporation of an azide group onto the antibody, followed by conjugation with an endo-BCN-linker-payload molecule.
Logical Workflow for PROTAC Synthesis using endo-BCN
The modular nature of PROTACs makes them well-suited for synthesis via click chemistry. An endo-BCN linker can be used to connect the target protein ligand and the E3 ligase ligand.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with an endo-BCN-PEG-NHS Ester
This protocol describes the labeling of an antibody with an endo-BCN moiety using an N-hydroxysuccinimide (NHS) ester functionalized linker for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
endo-BCN-PEG-NHS ester (10 mM stock in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Azide-functionalized molecule of interest
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.
-
NHS Ester Reaction: Add a 10-20 fold molar excess of the endo-BCN-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted endo-BCN reagent using a desalting column according to the manufacturer's instructions.
-
Copper-Free Click Reaction: To the purified endo-BCN labeled antibody, add a 2-5 fold molar excess of the azide-functionalized molecule.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically.
-
Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted azide-molecule.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Live-Cell Imaging with an endo-BCN-Fluorophore Conjugate
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with an endo-BCN functionalized fluorescent probe.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Azide-modified metabolic labeling reagent (e.g., Ac4ManNAz for glycan labeling)
-
endo-BCN-fluorophore conjugate (1 mM stock in DMSO)
-
Cell culture medium (serum-free for labeling step is recommended)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the desired concentration of the azide-modified metabolic labeling reagent for 24-48 hours.
-
Cell Preparation: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified reagent.
-
Labeling: Prepare a labeling solution by diluting the endo-BCN-fluorophore stock solution to a final concentration of 5-25 µM in serum-free cell culture medium. Add the labeling solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Replace the PBS with fresh, pre-warmed cell culture medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Conclusion
Endo-BCN has established itself as a valuable and versatile tool in the field of copper-free click chemistry. Its enhanced reactivity compared to its exo counterpart, coupled with its biocompatibility, makes it an excellent choice for the construction of complex biomolecules such as ADCs and PROTACs, as well as for live-cell imaging applications. While its stability in certain biological environments requires careful consideration, the advantages it offers in terms of reaction kinetics and synthetic accessibility ensure its continued and expanding use in cutting-edge research and drug development. This guide provides a foundational understanding and practical protocols to empower researchers to effectively harness the power of endo-BCN in their scientific endeavors.
References
An In-depth Technical Guide to the Reactivity of endo-BCN CE-Phosphoramidite with Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of endo-Bicyclo[6.1.0]nonyne (endo-BCN) CE-Phosphoramidite with azides, a cornerstone of copper-free click chemistry. We will delve into the kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, provide detailed experimental protocols for the synthesis and conjugation of endo-BCN modified oligonucleotides, and illustrate a key application in drug delivery.
Core Concepts: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a bioorthogonal ligation that leverages the high ring strain of cyclooctynes, such as BCN, to react rapidly and selectively with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for bioconjugation in complex biological environments.[3]
The endo stereoisomer of BCN is frequently utilized in bioorthogonal chemistry.[4] While both endo- and exo-BCN diastereomers exhibit similar reactivities, endo-BCN is often preferred due to its commercial availability and slightly higher reaction rates in some contexts.[4] The reactivity of BCN is not only with azides but also with tetrazines via an inverse electron demand Diels-Alder (IEDDA) reaction, adding to its versatility.[1][5][6][7]
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). Below is a comparison of the reaction rates of endo-BCN and other cyclooctynes with benzyl (B1604629) azide (B81097), a standard azide used for kinetic studies.
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| endo-BCN | Benzyl Azide | 0.29 | [4] |
| exo-BCN | Benzyl Azide | 0.19 | [4] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [8] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [8] |
| BCN (unspecified isomer) | Benzyl Azide | ~0.06 - 0.1 | [8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Experimental Protocols
Synthesis of an endo-BCN Modified Oligonucleotide
This protocol outlines the incorporation of an endo-BCN moiety at the 5'-terminus of an oligonucleotide using standard automated solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
endo-BCN CE-Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724) (diluent)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution: 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile[5]
-
Deblocking solution (e.g., 3% dichloroacetic acid in toluene)
-
Cleavage and deprotection solution: AMA (Ammonium hydroxide/40% aqueous methylamine, 1:1 v/v)[5]
Protocol:
-
Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG solid support using a standard automated DNA/RNA synthesizer and phosphoramidite chemistry.
-
Incorporation of endo-BCN: In the final coupling cycle, use the this compound.
-
Coupling: Allow a coupling time of 6 minutes.[5]
-
-
Capping: Cap any unreacted 5'-hydroxyl groups according to the standard synthesizer protocol.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using the CSO solution for 2 minutes. Note: Iodine oxidation is incompatible with this modification.[5]
-
Final Deblocking (DMT-off): It is critical to exclude the final dimethoxytrityl (DMT) removal step as the endo-BCN modification is acid-sensitive.[5] Synthesize the oligonucleotide using a "DMT-on" protocol.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with AMA solution for 2 hours at room temperature.[5]
-
Purification: Purify the endo-BCN modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
SPAAC Reaction of an endo-BCN Modified Oligonucleotide with an Azide-Containing Molecule
This protocol describes the conjugation of a purified endo-BCN modified oligonucleotide with a molecule containing an azide group.
Materials:
-
Purified endo-BCN modified oligonucleotide
-
Azide-containing molecule of interest
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient for high yields.[3]
-
Purification of the Conjugate:
Determining SPAAC Reaction Kinetics using ¹H NMR Spectroscopy
This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
endo-BCN functionalized molecule
-
Azide-functionalized molecule
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Sample Preparation: Prepare stock solutions of the endo-BCN and azide compounds in the chosen deuterated solvent at known concentrations.
-
Reaction Initiation: In an NMR tube, combine the endo-BCN compound, the azide compound (with one reactant in excess to ensure pseudo-first-order kinetics if desired, or at known concentrations for second-order analysis), and the internal standard.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular time intervals over the course of the reaction.[9]
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant and a product in each spectrum.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the reactant or product over time.
-
Fit the data to the appropriate second-order rate law to determine the rate constant (k₂).[10]
-
Visualization of a Key Application: Drug Delivery
The this compound is a valuable tool in the development of targeted drug delivery systems. One application involves the surface modification of cells for the targeted delivery of nanoparticles carrying therapeutic agents.
First, a workflow for the creation of an oligonucleotide-drug conjugate is presented.
Caption: Workflow for creating an oligonucleotide-drug conjugate.
Next, a diagram illustrating the cell-surface modification and subsequent nanoparticle-based drug delivery is shown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]
- 7. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability and Storage of endo-BCN CE-Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for endo-BCN CE-Phosphoramidite. Due to the limited availability of specific quantitative stability data for this reagent in the public domain, this guide synthesizes information from manufacturer recommendations for this compound, general knowledge of phosphoramidite (B1245037) stability, and published research on the stability of the bicyclo[6.1.0]nonyne (BCN) moiety.
Overview of this compound
Endo-BCN (bicyclo[6.1.0]nonyne) CE-Phosphoramidite is a chemical reagent used in solid-phase oligonucleotide synthesis to incorporate a strained alkyne at a specific position within a DNA or RNA strand. This modification allows for the subsequent copper-free "click" chemistry conjugation of the oligonucleotide with molecules containing an azide (B81097) group, a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is a cornerstone of bioconjugation, enabling the attachment of fluorophores, peptides, drugs, and other moieties to oligonucleotides for various research and therapeutic applications.
The stability of this compound is critical for ensuring high coupling efficiency during oligonucleotide synthesis and for maintaining the integrity of the final product. Degradation of the phosphoramidite can lead to failed syntheses, the generation of impurities, and reduced yields of the desired modified oligonucleotide.
Recommended Storage and Handling
Based on information from multiple suppliers, the following conditions are recommended for the storage and handling of this compound to minimize degradation.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower.[1][2] | Reduces the rate of hydrolytic and oxidative degradation. |
| Light Exposure | Store in the dark.[1] | Protects the molecule from potential light-induced degradation. |
| Moisture | Desiccate.[1] | Phosphoramidites are highly susceptible to hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon). | Minimizes oxidation of the phosphite (B83602) triester. |
| Transportation | Can be shipped at ambient temperature for up to 3 weeks.[1] | Short-term exposure to ambient temperatures is generally acceptable, but long-term storage requires freezing. |
Handling Guidelines
-
Work Environment : Handle in a chemical fume hood to avoid inhalation.
-
Personal Protective Equipment : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Inert Atmosphere : When preparing solutions, use anhydrous solvents and maintain an inert atmosphere to the extent possible.
-
Temperature Equilibration : Before opening, allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the cold product.
Potential Degradation Pathways
The this compound molecule has two primary components susceptible to degradation: the phosphoramidite group and the BCN moiety.
Phosphoramidite Group Degradation
The phosphoramidite functional group is notoriously sensitive to moisture and oxidation.
-
Hydrolysis : In the presence of water, the P(III) center is hydrolyzed to a phosphonate, rendering it incapable of coupling during oligonucleotide synthesis. This reaction is acid-catalyzed.
-
Oxidation : The phosphite triester can be oxidized to a phosphate (B84403) triester (P(V)), which is also unreactive in the coupling step of solid-phase synthesis.
Figure 1. Primary degradation pathways of the phosphoramidite functional group.
BCN Moiety Instability
The strained bicyclononyne ring, while essential for copper-free click chemistry, can also be a point of instability under certain conditions.
-
Acid Sensitivity : Research has shown that the BCN moiety is labile under acidic conditions.[3] Prolonged or repeated exposure to acid, such as the detritylation step in oligonucleotide synthesis, can lead to degradation of the strained alkyne.[3]
-
Thiol Sensitivity : The BCN ring has been reported to be unstable in the presence of thiols like glutathione (B108866) (GSH).[4]
-
pH and Reducing Agent Sensitivity : Some instability of the BCN group has been observed at neutral pH (7.2) and in the presence of the reducing agent TCEP.[4]
Figure 2. Potential degradation pathways of the BCN moiety.
Experimental Protocols for Stability Assessment
Protocol for Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of the phosphoramidite by quantifying the ratio of the P(III) species to P(V) oxidation products.
Methodology:
-
Sample Preparation : Prepare a solution of the this compound in a deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube under an inert atmosphere.
-
Data Acquisition : Acquire a ³¹P NMR spectrum. The phosphoramidite P(III) signal typically appears around 146-150 ppm. Oxidized P(V) impurities will appear at different chemical shifts, usually closer to 0 ppm.
-
Data Analysis : Integrate the P(III) and any visible P(V) signals. The purity can be calculated as the percentage of the P(III) integral relative to the total phosphorus integral.
Protocol for Stability Assessment by RP-HPLC
Objective: To monitor the degradation of the phosphoramidite over time under specific storage conditions.
Methodology:
-
Sample Preparation : Prepare a stock solution of this compound in anhydrous acetonitrile. Aliquot the solution into several vials and store them under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.
-
HPLC Analysis :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : An aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).
-
Gradient : A suitable gradient from high aqueous to high organic content.
-
Detection : UV detection at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis : Monitor the decrease in the area of the main peak corresponding to the intact phosphoramidite and the appearance of new peaks corresponding to degradation products.
References
introduction to strain-promoted alkyne-azide cycloaddition
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science.[1][2] As a cornerstone of bioorthogonal chemistry, SPAAC enables the rapid and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide (B81097), forming a stable triazole linkage.[3][] The reaction's driving force is the high ring strain of the cyclooctyne, which dramatically accelerates the reaction rate, allowing it to proceed efficiently at physiological temperatures and pH.[1][5] This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.
Core Principles of SPAAC
The fundamental mechanism of SPAAC is a [3+2] Huisgen cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst. The high ring strain of cyclooctynes, the smallest stable cyclic alkynes, provides the necessary activation energy for the reaction to proceed spontaneously.[1] This bioorthogonality is a key feature of SPAAC; both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[1][5]
The reaction is characterized by its rapid kinetics, high efficiency, and the formation of a stable triazole product.[6][7] The rate of the SPAAC reaction is primarily dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster reaction rates.[7] This has led to the development of a variety of cyclooctyne reagents, each with distinct reactivity and physicochemical properties.
Quantitative Data: Comparison of Cyclooctyne Reaction Rates
The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it directly influences the reaction rate. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different cyclooctynes. The following table summarizes the approximate second-order rate constants for the reaction of several common cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity.[3] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, widely used.[3] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity.[3] |
| Biarylazacyclooctynone | BARAC | >1.0 | Extremely reactive.[8] |
| Difluorinated cyclooctyne | DIFO | ~0.08 | Biocompatible, developed by Bertozzi. |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common cyclooctyne and a general protocol for protein labeling using SPAAC.
Synthesis of Bicyclo[6.1.0]nonyne-carboxylic acid (BCN-COOH)
BCN-COOH is a versatile building block for introducing the BCN moiety into biomolecules. The following is a summarized three-step synthesis.[9]
-
Step 1: Cyclopropanation of 1,5-cyclooctadiene (B75094).
-
To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add ethyl diazoacetate at room temperature.
-
Monitor the reaction by TLC until completion.
-
Purify the resulting bicyclo[6.1.0]nonene ester by column chromatography.
-
-
Step 2: Hydrolysis to the carboxylic acid.
-
Dissolve the bicyclo[6.1.0]nonene ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide (B78521) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the carboxylic acid.
-
-
Step 3: Bromination and Elimination to form the alkyne.
-
Dissolve the carboxylic acid from Step 2 in chloroform.
-
Add bromine dropwise at 0°C and stir.
-
Quench the reaction with sodium thiosulfate (B1220275) solution.
-
Extract the product and treat with a strong base (e.g., potassium tert-butoxide) to induce elimination.
-
Purify the final BCN-COOH product by chromatography or recrystallization.
-
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC
This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.
-
Step 1: Antibody Modification with an Azide.
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
React the antibody with an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS) at a molar excess of 5-20 fold for 1-2 hours at room temperature.
-
Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).
-
Remove excess azide reagent by size-exclusion chromatography or dialysis.
-
-
Step 2: SPAAC Conjugation.
-
Prepare a stock solution of the DBCO-functionalized drug in an organic solvent (e.g., DMSO).
-
Add the DBCO-drug to the azide-modified antibody solution at a molar excess of 1.5-3 fold.
-
Incubate the reaction mixture for 4-12 hours at 4°C or room temperature. The reaction can be monitored by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker.
-
-
Step 3: Characterization of the ADC.
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the ADC by SDS-PAGE to confirm conjugation and assess purity.
-
Use mass spectrometry to confirm the identity and homogeneity of the ADC.
-
Applications in Drug Development
SPAAC has become a vital technology in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in homogeneous ADCs with improved therapeutic indices.[10][11]
-
Targeted Drug Delivery: Drug delivery systems, such as nanoparticles and liposomes, can be functionalized with targeting ligands using SPAAC, enhancing their accumulation at the site of disease.[6][12]
-
In Vivo Imaging: The bioorthogonality of SPAAC makes it ideal for in vivo imaging applications, allowing for the real-time tracking of biomolecules and drug candidates in living organisms.[6][13]
-
Macromolecule Derivatization: SPAAC is used to modify proteins, nucleic acids, and other macromolecules to enhance their stability, improve biocompatibility, or introduce new functionalities.[7]
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation. Its copper-free nature, rapid kinetics, and high specificity make it an invaluable tool for researchers and scientists in both academia and industry. The continued development of new strained alkynes with tailored properties will further expand the applications of SPAAC in drug discovery, diagnostics, and materials science, paving the way for new innovations in these fields.
References
- 1. Bicyclo [6.1.0] nonyne-lysine | Benchchem [benchchem.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Role of endo-BCN in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonyne (BCN), a stable and highly reactive cyclooctyne, has emerged as a critical tool in the field of bioconjugation, particularly for the modification of oligonucleotides. The endo stereoisomer of BCN, in particular, offers a favorable combination of reactivity and stability for copper-free click chemistry reactions. This technical guide provides a comprehensive overview of the role of endo-BCN in oligonucleotide synthesis, detailing its mechanism of action, incorporation strategies, and applications, supported by experimental protocols and quantitative data.
Core Concepts: The Power of Strain-Promoted Click Chemistry
The utility of endo-BCN in oligonucleotide modification lies in its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. Unlike the copper-catalyzed version of this reaction, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications involving sensitive biological molecules and in vivo studies.[1][2] The high ring strain of the BCN molecule drives the reaction with an azide-modified counterpart to form a stable triazole linkage.[3]
Beyond SPAAC with azides, BCN is also reactive towards tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions, further expanding its versatility in bioconjugation.[4] The endo isomer of BCN exhibits a rate of cycloaddition that is not significantly different from its exo conformer, and in some cases, it has shown slightly higher reactivity.[5][6]
Incorporation of endo-BCN into Oligonucleotides
There are two primary strategies for introducing endo-BCN into an oligonucleotide sequence:
-
Solid-Phase Synthesis using endo-BCN Phosphoramidite (B1245037): This method allows for the direct incorporation of the endo-BCN moiety at any desired position within the oligonucleotide during automated solid-phase synthesis.[1] An endo-BCN CE-phosphoramidite is used as a building block in the synthesis cycle.[5]
-
Post-Synthetic Conjugation: In this approach, an oligonucleotide is first synthesized with a reactive handle, typically a primary amine. This amine-modified oligonucleotide is then reacted with an endo-BCN N-hydroxysuccinimide (NHS) ester in solution to form a stable amide bond.[4] This method is useful when direct incorporation via phosphoramidite is not feasible or desired.
The choice of method depends on factors such as the desired location of the modification, the scale of the synthesis, and the overall synthetic strategy.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of endo-BCN modified oligonucleotides.
| Parameter | Value | Notes |
| Solid-Phase Synthesis | ||
| Coupling Time | 6 minutes | For this compound.[5] |
| Oxidation | 0.5M CSO in dry acetonitrile (B52724), 2 min | (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). Incompatible with iodine oxidation.[5] |
| Deprotection | AMA, 2 hours, room temperature | 40% aq. methylamine (B109427) / 25% ammonia (B1221849) (1:1).[5] |
| Post-Synthetic Yields | Yields are dependent on the scale of synthesis and length of the oligonucleotide.[4] | |
| 50 nmol scale | 2 nmol | For post-synthesis conjugation using NHS esters.[4] |
| 200 nmol scale | 5 nmol | For post-synthesis conjugation using NHS esters.[4] |
| 1 µmol scale | 16 nmol | For post-synthesis conjugation using NHS esters.[4] |
| Parameter | Value | Notes |
| SPAAC Reaction Kinetics | Second-order rate constants for the reaction of BCN with benzyl (B1604629) azide.[6] | |
| endo-BCN in CD3CN/D2O (1:2) | 0.29 M⁻¹s⁻¹ | Demonstrates slightly faster kinetics compared to the exo isomer under these conditions.[6] |
| exo-BCN in CD3CN/D2O (1:2) | 0.19 M⁻¹s⁻¹ | |
| SPAAC Reaction Conditions | For labeling of azide-modified oligonucleotides with a BCN reagent.[3] | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-12 hours | Overnight incubation is often sufficient for high yields.[3] |
| Molar Excess of BCN reagent | 2 to 10-fold | |
| Solvent | Aqueous buffer (e.g., PBS) with <20% DMSO | DMSO is used to solubilize the BCN reagent.[3] |
| Typical Labeling Efficiency | >90% | As determined by HPLC analysis for the reaction of an azide-modified oligonucleotide with a BCN-PEG4-alkyne. Actual results can vary. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an endo-BCN Modified Oligonucleotide
This protocol outlines the general steps for incorporating an this compound during automated solid-phase oligonucleotide synthesis.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile[5]
-
Deblocking solution (e.g., dichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution: AMA (40% aqueous methylamine / 25% aqueous ammonia, 1:1 v/v)[5]
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, including the position for endo-BCN incorporation.
-
Synthesis Cycle: The standard synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain. Note: endo-BCN is acid-sensitive, so the DMT removal step should be excluded after its addition (DMT-on protocol).[5]
-
Coupling: The this compound is activated and coupled to the 5'-hydroxyl of the oligonucleotide. A coupling time of 6 minutes is recommended.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Use the CSO solution for 2 minutes. Do not use standard iodine-based oxidizing solutions , as they are incompatible with the BCN modification.[5]
-
-
Repeat Cycles: The synthesis cycle is repeated until the desired oligonucleotide sequence is complete.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with AMA solution at room temperature for 2 hours.[5]
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic Conjugation of an Amine-Modified Oligonucleotide with endo-BCN NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide with an endo-BCN NHS ester.
Materials:
-
Amine-modified oligonucleotide, purified
-
endo-BCN NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Desalting columns
-
RP-HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
NHS Ester Preparation: Prepare a 10-50 mM stock solution of the endo-BCN NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 5 to 20-fold molar excess of the endo-BCN NHS ester stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain oligonucleotide solubility.
-
Gently vortex the mixture to ensure it is homogeneous.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight.
-
-
Purification:
-
Remove excess, unreacted endo-BCN NHS ester using a desalting spin column according to the manufacturer's protocol.
-
For high purity, purify the conjugated oligonucleotide by RP-HPLC using a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate).
-
Monitor the elution at 260 nm and collect the fractions corresponding to the product peak.
-
-
Desalting and Lyophilization: Pool the HPLC fractions containing the purified product, desalt, and lyophilize to obtain a stable powder.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and modification of oligonucleotides with endo-BCN.
Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
Endo-BCN has proven to be a valuable reagent for the chemical modification of oligonucleotides. Its high reactivity in copper-free click chemistry, coupled with its stability and the availability of straightforward incorporation methods, makes it a powerful tool for researchers in diagnostics, therapeutics, and fundamental biological studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of endo-BCN chemistry in the synthesis and application of modified oligonucleotides.
References
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry stands as the bedrock of modern DNA and RNA synthesis, enabling the precise, automated construction of oligonucleotides that are fundamental to a vast array of applications in research, diagnostics, and therapeutics. This in-depth technical guide delineates the core principles of this powerful chemical methodology, providing detailed experimental protocols, quantitative data for process optimization, and visual representations of the key chemical transformations.
The Phosphoramidite Synthesis Cycle: A Four-Step Symphony
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, adding one nucleotide per cycle. Each cycle consists of four fundamental chemical reactions: detritylation, coupling, capping, and oxidation.[1][2]
The Core Chemistry: Protecting Groups
To ensure the specific and controlled formation of the desired phosphodiester linkages, various protecting groups are employed to temporarily block reactive functional groups on the phosphoramidite monomers and the growing oligonucleotide chain.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group that prevents self-polymerization.[3][4]
-
Phosphite (B83602) Protection: The phosphite moiety is protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[4]
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) and Uracil (U) do not have exocyclic amino groups and thus do not require protection.[4][5]
Quantitative Data for Synthesis Optimization
The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data for the phosphoramidite synthesis process.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Per step efficiency is crucial for the overall yield of long oligonucleotides. A slight decrease can significantly impact the final product purity.[2] |
| Overall Yield | Varies | Highly dependent on the length of the oligonucleotide and the average stepwise coupling efficiency. For a 50-mer with 99.5% efficiency, the theoretical yield is ~78%. |
| Synthesis Scale | 40 nmol - 10 µmol+ | Small-scale synthesis is sufficient for most research applications, while larger scales are used for biophysical studies and therapeutic applications.[6] |
| Solid Support Loading | 20-30 µmol/g | Higher loading can be used for short oligonucleotides but may lead to steric hindrance and reduced efficiency for longer chains.[6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the phosphoramidite synthesis cycle. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.
Detritylation (Deblocking)
This step removes the 5'-DMT protecting group from the solid-support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Protocol:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene.[7]
-
Procedure: a. Flush the synthesis column with the detritylation solution. b. Allow the reaction to proceed for a specified time (see table below). c. The cleaved DMT cation, which has a characteristic orange color, is washed away. The absorbance of this solution at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[3] d. Thoroughly wash the column with an anhydrous solvent (e.g., acetonitrile) to remove all traces of the acid, which could degrade the incoming phosphoramidite.
| Reagent | Concentration | Typical Reaction Time | Notes |
| TCA in DCM | 3% (v/v) | 60 - 180 seconds | A stronger acid, leading to faster detritylation but with a higher risk of depurination.[7] |
| DCA in DCM | 3% (v/v) | 90 - 240 seconds | A milder acid, often preferred for longer oligonucleotides to minimize depurination.[7] |
Coupling
In the coupling step, the activated phosphoramidite monomer is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
Protocol:
-
Reagents:
-
Procedure: a. Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. b. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate.[3] c. The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus atom, forming the phosphite triester bond. d. Allow the reaction to proceed for the specified coupling time. e. Wash the column with anhydrous acetonitrile (B52724) to remove unreacted reagents.
| Activator | Typical Concentration | Typical Coupling Time | Notes |
| 1H-Tetrazole | 0.25 - 0.5 M | 30 - 60 seconds | The traditional activator; however, it has limited solubility in acetonitrile. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | 15 - 45 seconds | More acidic and soluble than tetrazole, leading to faster coupling times.[7] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 - 1.0 M | 15 - 30 seconds | A non-nucleophilic activator that is highly effective and often used for sterically hindered phosphoramidites.[8] |
Capping
To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is performed to acetylate these unreacted groups.[2]
Protocol:
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Capping Reagent B: N-methylimidazole (NMI) in THF or acetonitrile.
-
-
Procedure: a. Deliver the capping reagents to the synthesis column. b. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride. c. Allow the reaction to proceed for the specified time. d. Wash the column with anhydrous acetonitrile.
| Reagent | Typical Concentration | Typical Reaction Time |
| Acetic Anhydride / N-Methylimidazole | 1:1 mixture (v/v) | 20 - 60 seconds |
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.
Protocol:
-
Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.[6]
-
Procedure: a. Introduce the oxidizing solution to the synthesis column. b. The iodine, in the presence of water, oxidizes the P(III) phosphite triester to a P(V) phosphate triester. c. Allow the reaction to proceed for the specified time. d. Wash the column with anhydrous acetonitrile to remove the oxidizing solution and any residual water.
| Reagent | Iodine Concentration | Typical Reaction Time |
| Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds |
Final Cleavage and Deprotection
Once the desired oligonucleotide sequence has been synthesized, the final DMT group is typically removed (DMT-off synthesis). The oligonucleotide is then cleaved from the solid support, and all remaining protecting groups (β-cyanoethyl from the phosphates and the protecting groups on the nucleobases) are removed.
Protocol:
-
Cleavage from Solid Support: The oligonucleotide is cleaved from the CPG support by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at room temperature.[4]
-
Deprotection: The solution containing the cleaved oligonucleotide is then heated to remove the protecting groups from the nucleobases and the phosphate backbone. The specific time and temperature depend on the protecting groups used (standard or mild).
-
Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-16 hours.
-
Mild Deprotection (e.g., for sensitive modifications): Milder bases and/or lower temperatures are used. For example, AMA at room temperature for 2 hours.
-
-
Purification: The deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter failure sequences.
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key logical flows and chemical transformations in phosphoramidite chemistry.
References
- 1. alfachemic.com [alfachemic.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Versatility of BCN-Modified Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The convergence of chemistry and biology has paved the way for innovative molecular tools that are revolutionizing biomedical research and therapeutic development. Among these, bicyclo[6.1.0]nonyne (BCN)-modified oligonucleotides have emerged as a powerful and versatile platform. This technical guide provides an in-depth exploration of the applications of BCN-modified oligonucleotides, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and workflow visualizations to harness the full potential of this technology.
BCN-modified oligonucleotides are key players in the realm of bioorthogonal chemistry, particularly in copper-free click chemistry reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's ability to proceed efficiently under physiological conditions without the need for a toxic copper catalyst makes it ideal for applications in living systems.[1] The compact, non-aromatic structure of BCN offers advantages in terms of lower lipophilicity and reduced steric hindrance compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[2][3]
Core Applications of BCN-Modified Oligonucleotides
The unique reactivity and biocompatibility of BCN-modified oligonucleotides have led to their widespread adoption in a variety of cutting-edge applications, including the construction of antibody-drug conjugates (ADCs), the development of sophisticated molecular imaging probes, the creation of advanced drug delivery systems, and the design of sensitive diagnostics and biosensors.
Antibody-Drug Conjugates (ADCs)
BCN-modified oligonucleotides serve as critical linkers in the generation of next-generation ADCs. By conjugating a targeting antibody to a therapeutic oligonucleotide payload via a stable triazole linkage formed through SPAAC, highly specific and potent therapeutic agents can be developed.[4] This approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and effective ADC preparations. The enzymatic labeling of antibodies can yield conjugates with a defined DAR, and the subsequent SPAAC reaction with a BCN-modified payload proceeds with high conversion.[5]
Molecular Imaging Probes
The ability to attach imaging agents, such as fluorophores or radioisotopes, to oligonucleotides with high specificity makes BCN modification an invaluable tool in molecular imaging.[6] These probes can be designed to target specific biomarkers, enabling the non-invasive visualization of biological processes in real-time. For positron emission tomography (PET) imaging, BCN-modified oligonucleotides can be conjugated to chelators for radiometals like copper-64 (⁶⁴Cu) and zirconium-89 (B1202518) (⁸⁹Zr), which have half-lives suitable for imaging the biodistribution of oligonucleotide-based tracers.[7][8]
Advanced Drug Delivery Systems
BCN-modified oligonucleotides are integral to the development of targeted drug delivery platforms, including liposomes and lipid nanoparticles (LNPs).[9] By functionalizing the surface of these nanocarriers with BCN-modified oligonucleotides, they can be directed to specific cells or tissues. Furthermore, therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), can be encapsulated within these particles, protecting them from degradation and facilitating their cellular uptake. The efficiency of these systems can be remarkable, with some ASO/LNP formulations achieving a median effective dose (ED50) as low as 0.034 mg·kg⁻¹ in vivo.[10]
Diagnostics and Biosensors
The high specificity of oligonucleotide recognition, particularly with aptamers, is leveraged in the creation of highly sensitive diagnostic assays and biosensors.[11] BCN-modified aptamers can be immobilized on sensor surfaces or conjugated to reporter molecules to detect a wide range of targets, from small molecules to proteins and even whole cells.[11][12] The binding affinities of these aptamers can be exceptionally high, with dissociation constants (Kd) in the picomolar to nanomolar range.[13]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the performance of BCN-modified oligonucleotides in various applications.
Table 1: Reaction Kinetics of BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | 0.07 - 0.29 | [2] |
| BCN | Phenyl Azide | 0.63 | [1] |
| DBCO (ADIBO) | Benzyl Azide | 0.88 | [2] |
| DBCO (ADIBO) | Phenyl Azide | 0.31 | [1] |
| BCN | Tertiary Azide | ~0.04 | [2] |
| DBCO (ADIBO) | Tertiary Azide | ~0.0003 | [2] |
Table 2: Conjugation Yields and Efficiencies
| Application | Conjugation Method | Yield/Efficiency | Reference |
| Peptide-Oligonucleotide Conjugation | SPAAC (Azide-peptide + BCN-oligo) | 25% | [14] |
| Antibody-Drug Conjugate (ADC) Synthesis | Enzymatic labeling followed by SPAAC | Quantitative conversion | [5] |
| Oligonucleotide-BCN Conjugate Synthesis | Solid-phase synthesis and post-synthetic modification | 55 - 85% (average 70%) | [15] |
Table 3: Performance of BCN-Modified Oligonucleotide-Based Systems
| System | Application | Key Performance Metric | Value | Reference |
| Aptamer-Protein Binding | Diagnostics/Therapeutics | Dissociation Constant (Kd) | 10⁻¹² to 10⁻⁶ M | [13] |
| ASO/LNP Formulation | Drug Delivery | Median Effective Dose (ED50) in mice | 0.034 mg·kg⁻¹ | [10] |
| Oligonucleotide Delivery Systems | Drug Delivery | Increased cellular uptake vs. free oligo | 2 to 18-fold | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving BCN-modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of 5'-BCN-Modified Oligonucleotides
This protocol describes the incorporation of a BCN moiety at the 5'-terminus of an oligonucleotide using a BCN phosphoramidite (B1245037).
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution).
-
BCN-phosphoramidite.
-
Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) for detritylation (Note: BCN is unstable to trichloroacetic acid).[17]
-
Ammonium (B1175870) hydroxide (B78521) for cleavage and deprotection.
-
HPLC purification system.
Workflow: The synthesis follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside using DCA in DCM.
-
Coupling: The BCN-phosphoramidite is activated with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Final Deblocking: The terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude BCN-modified oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]
Characterization: The final product is characterized by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the correct molecular weight and by analytical HPLC or capillary electrophoresis to assess purity.[20][21]
Protocol 2: Post-Synthetic Conjugation of BCN-NHS Ester to an Amino-Modified Oligonucleotide
This protocol outlines the conjugation of a BCN moiety to an oligonucleotide containing a primary amine.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5'-amino modifier C6).
-
BCN-PEG4-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Desalting column or HPLC system for purification.
Workflow:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of approximately 0.5-1.0 mM.
-
BCN-NHS Ester Preparation: Immediately before use, dissolve the BCN-PEG4-NHS ester in anhydrous DMSO to a concentration of ~10-20 mM.
-
Conjugation Reaction: Add a 20-30 fold molar excess of the BCN-NHS ester solution to the oligonucleotide solution.[1]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the BCN-conjugated oligonucleotide from excess reagents using a desalting column or RP-HPLC.[18][19]
Protocol 3: Antibody-Oligonucleotide Conjugation via SPAAC
This protocol details the conjugation of a BCN-modified oligonucleotide to an azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody.
-
Purified BCN-modified oligonucleotide.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) system for purification.
-
SDS-PAGE for analysis.
Workflow:
-
Reactant Preparation: Dissolve the azide-functionalized antibody and the BCN-modified oligonucleotide in PBS.
-
Conjugation Reaction: Mix the antibody and oligonucleotide solutions. A 2-4 fold molar excess of the oligonucleotide is typically used.[1]
-
Incubation: Incubate the reaction mixture overnight at room temperature.[1]
-
Purification: Purify the antibody-oligonucleotide conjugate from unreacted oligonucleotide and other reagents using SEC.
-
Analysis: Analyze the final conjugate by SDS-PAGE to confirm the successful conjugation and to assess the purity. The average oligonucleotide-to-antibody ratio (OAR) can be determined by methods such as UV-Vis spectroscopy or mass spectrometry.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu]Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in oligonucleotide drug delivery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 12. mdpi.com [mdpi.com]
- 13. Molecular affinity rulers: systematic evaluation of DNA aptamers for their applicabilities in ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of antisense oligonucleotide drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. web.colby.edu [web.colby.edu]
Methodological & Application
Application Notes and Protocols for endo-BCN CE-Phosphoramidite Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bicyclo[6.1.0]nonyne (BCN) is a highly reactive and stable cyclooctyne (B158145) used for copper-free click chemistry. The endo-BCN CE-Phosphoramidite enables the direct incorporation of this moiety into oligonucleotides during standard solid-phase synthesis. Unlike other cyclooctynes like dibenzocyclooctyne (DBCO), BCN is reactive with both azides through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and tetrazines via Inverse Electron Demand Diels-Alder (IEDDA) reactions[1][2][3][4][5][6]. This dual reactivity makes endo-BCN a versatile tool for conjugating oligonucleotides to a wide array of molecules, including fluorophores, peptides, and proteins, on solid surfaces or in solution[3][4][6]. The endo stereoisomer is particularly noted for its high reaction rates and suitability for modifying macromolecules where steric hindrance may be a concern[2][7].
These application notes provide a detailed protocol for the automated synthesis of oligonucleotides modified with this compound, including specific parameters for coupling, oxidation, and deprotection.
Data Presentation
Table 1: Synthesis Parameters for this compound This table summarizes the recommended conditions for incorporating this compound into an oligonucleotide sequence during automated solid-phase synthesis.
| Parameter | Condition | Notes |
| Reagent | This compound | Dissolve in anhydrous acetonitrile (B52724) to standard concentration (e.g., 0.1 M). |
| Coupling Time | 6 minutes | A significantly extended coupling time is required compared to standard nucleoside phosphoramidites[3]. |
| Oxidation | 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile | Incompatible with standard iodine oxidation [3]. Oxidize for 2 minutes. |
| Detritylation | Standard dichloroacetic acid (DCA) in dichloromethane (B109758) | The BCN moiety is sensitive to strong acids like trichloroacetic acid (TCA)[8]. DCA is a milder alternative. |
| Cleavage & Deprotection | Ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium hydroxide/40% Methylamine 1:1) | Follow standard deprotection times. The BCN group is stable under these conditions. |
| Final DMT Group Removal | DMT-on Protocol Recommended | The BCN modification is acid-sensitive; therefore, the final acid-induced DMT removal step on the synthesizer should be skipped[3]. Purification is performed with the DMT group attached. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for incorporating this compound using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure all other synthesis reagents (activator, capping reagents, deblock solution, and oxidant) are fresh and properly installed on the synthesizer.
2. Synthesis Cycle for endo-BCN Incorporation:
-
Detritylation: The 5'-DMT group of the growing oligonucleotide chain is removed using a solution of dichloroacetic acid in dichloromethane to expose the 5'-hydroxyl group.
-
Coupling: The prepared this compound solution is activated by an activator (e.g., Tetrazole or DCI) and delivered to the synthesis column. The reaction is allowed to proceed for 6 minutes to ensure efficient coupling[3].
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester. This step must not use standard iodine solution. Use a solution of 0.5 M CSO in anhydrous acetonitrile for 2 minutes[3].
-
The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired sequence is synthesized.
3. Post-Synthesis Cleavage and Deprotection (DMT-on):
-
After the final synthesis cycle, ensure the terminal 5'-DMT group remains on the oligonucleotide (DMT-on protocol)[3].
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Heat the sealed vial at the recommended temperature and duration (e.g., 55 °C for 8-12 hours for ammonium hydroxide; 65 °C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone[9][10].
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
4. Purification:
-
The crude DMT-on oligonucleotide is purified using reverse-phase HPLC or cartridge purification. The hydrophobicity of the DMT group allows for excellent separation from failure sequences that lack the DMT group.
-
After purification, the DMT group can be removed by treatment with an aqueous acid solution (e.g., 80% acetic acid).
-
The final product should be desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.
Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Cycle
Caption: Workflow of a single cycle in automated oligonucleotide synthesis.
Diagram 2: Post-Synthesis and Purification Workflow
Caption: Steps for processing the oligonucleotide after solid-phase synthesis.
Diagram 3: SPAAC Copper-Free Click Reaction
Caption: Reaction of a BCN-modified oligonucleotide with an azide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 5. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]
- 6. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
Application Note: Efficient Labeling of Oligonucleotides using endo-BCN CE-Phosphoramidite for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The targeted delivery and cellular imaging of oligonucleotides require robust and efficient labeling strategies. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation method, allowing for the covalent conjugation of molecules in biological systems without the need for a cytotoxic copper catalyst. This application note provides a detailed protocol for the incorporation of an endo-Bicyclononyne (BCN) moiety onto the 5' or 3' terminus of an oligonucleotide using endo-BCN CE-Phosphoramidite during solid-phase synthesis. The incorporated BCN group readily undergoes a click reaction with any azide-tagged molecule of interest, such as fluorophores, peptides, or small molecule drugs.
Principle of the Method
The labeling strategy involves a two-step process:
-
Oligonucleotide Synthesis and BCN Incorporation: The this compound is incorporated into the oligonucleotide sequence during standard automated solid-phase synthesis. It can be added at the 5'-terminus or, if using a 3'-modifier CPG, at the 3'-terminus.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN-modified oligonucleotide is then conjugated to an azide-containing molecule. The inherent ring strain of the BCN moiety allows for a rapid and specific reaction with the azide (B81097), forming a stable triazole linkage without the need for a copper catalyst.
Experimental Protocols
2.1. Materials and Reagents:
-
This compound
-
Standard oligonucleotide synthesis reagents and solvents (e.g., Acetonitrile (B52724), Deblocking solution, Oxidizer, Capping reagents)
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG)
-
Ammonium hydroxide (B78521) (NH₄OH) or a mixture of NH₄OH and methylamine (B109427) (AMA) for deprotection
-
Azide-modified molecule of interest (e.g., azide-fluorophore)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
HPLC purification system and columns
2.2. Protocol 1: Incorporation of this compound
This protocol describes the incorporation of the endo-BCN moiety at the 5'-terminus of an oligonucleotide.
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration for your synthesizer (e.g., 0.1 M).
-
Automated Solid-Phase Synthesis:
-
Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.
-
For 5'-labeling, add the this compound as the final coupling step.
-
Crucially, extend the coupling time for the this compound to 10-15 minutes to ensure high coupling efficiency. Standard phosphoramidites typically require a much shorter coupling time.
-
Proceed with the standard capping, oxidation, and deblocking steps for the remainder of the synthesis.
-
-
Deprotection and Cleavage:
-
After synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using your standard protocol (e.g., incubation in NH₄OH or AMA at the recommended temperature and time).
-
Note: The BCN group is stable to standard deprotection conditions.
-
-
Purification:
-
Purify the crude BCN-modified oligonucleotide using reverse-phase HPLC or other suitable methods to remove failure sequences and other impurities.
-
Verify the mass of the purified product by mass spectrometry (e.g., ESI-MS).
-
2.3. Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
-
Reagent Preparation:
-
Dissolve the purified BCN-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS).
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the BCN-modified oligonucleotide and the azide-modified molecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is recommended to drive the reaction to completion.
-
The reaction can be performed in a variety of aqueous buffers, such as PBS.
-
Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours, but can be left overnight. Reaction progress can be monitored by HPLC.
-
-
Purification of the Labeled Oligonucleotide:
-
After the reaction is complete, purify the labeled oligonucleotide from the excess azide-modified molecule and any unreacted starting material. This is typically achieved by reverse-phase HPLC.
-
Analyze the final product by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine the final concentration.
-
Data Presentation
Table 1: Coupling Efficiency and Reaction Kinetics
| Parameter | Value | Notes |
| This compound Coupling Time | 10 - 15 minutes | Extended time is crucial for high efficiency. |
| Typical Coupling Efficiency | > 95% | Can be assessed by trityl monitoring. |
| SPAAC Reaction Time | 1 - 4 hours | At room temperature. |
| Molar Excess of Azide Reagent | 1.5 - 5 equivalents | To ensure complete conversion of the BCN-oligo. |
| Typical Conjugation Efficiency | > 90% | As determined by HPLC analysis. |
Visualizations
Diagram 1: Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling oligonucleotides with endo-BCN and subsequent SPAAC.
Diagram 2: Chemical Reaction Pathway
Caption: Reaction scheme for BCN incorporation and SPAAC conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency of endo-BCN | Coupling time too short. | Increase the coupling time to 10-15 minutes. |
| Phosphoramidite has degraded. | Use fresh, properly stored phosphoramidite. | |
| Incomplete SPAAC Reaction | Insufficient amount of azide reagent. | Increase the molar excess of the azide-modified molecule. |
| Steric hindrance. | Allow the reaction to proceed for a longer duration (up to 24 hours). | |
| Multiple Peaks in HPLC after Labeling | Impure starting materials. | Ensure both the BCN-oligonucleotide and the azide-molecule are highly pure. |
| Degradation of oligonucleotide. | Handle oligonucleotides under nuclease-free conditions. |
Conclusion
The use of this compound provides a reliable and efficient method for introducing a bioorthogonal handle onto synthetic oligonucleotides. The extended coupling time during synthesis is a critical parameter for achieving high incorporation efficiency. The subsequent copper-free click reaction with azide-modified molecules proceeds rapidly under mild, aqueous conditions, making this a highly attractive labeling strategy for a wide range of applications in research and drug development.
Application Notes: High-Efficiency Bioconjugation of Proteins using endo-BCN Modified DNA
Introduction
The precise, covalent linkage of proteins to DNA oligonucleotides has become a cornerstone technique in biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research.[1][2] These protein-DNA conjugates are pivotal in applications such as immuno-PCR, proximity ligation assays, and the targeted delivery of therapeutic agents. A leading method for creating these conjugates is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry."[][4] This approach offers exceptional specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for toxic copper catalysts.[][5]
This application note details a robust methodology for conjugating proteins to DNA using an endo-Bicyclononyne (endo-BCN) modification. endo-BCN is a highly reactive, yet stable, strained alkyne that rapidly and specifically reacts with an azide (B81097) group introduced into a protein partner.[6][7][8] The bioorthogonal nature of this reaction ensures that the conjugation does not interfere with native biological processes, making it ideal for use in complex biological systems.[1][] We provide detailed protocols for the site-specific introduction of an azide into a target protein, the modification of a DNA oligonucleotide with endo-BCN, and the subsequent SPAAC conjugation reaction.
Core Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The process relies on the reaction between a protein containing a bioorthogonally introduced azide group and a DNA oligonucleotide functionalized with a strained alkyne, endo-BCN. The inherent ring strain of the BCN molecule drives the reaction forward, forming a stable triazole linkage without any catalyst.[][4] This method is highly efficient and selective, even in the presence of other functional groups found in biological samples.[9]
Caption: The SPAAC reaction between an azide-modified protein and an endo-BCN-modified DNA.
Quantitative Data
The efficiency of SPAAC is dependent on the specific strained alkyne used. endo-BCN exhibits favorable kinetics compared to other cycloalkynes.
Table 1: Reaction Kinetics of BCN Diastereomers
| Cycloalkyne Diastereomer | Second-Order Rate Constant (k₂) with Benzyl Azide | Reference |
| endo-BCN | 0.29 M⁻¹ s⁻¹ | [7][8] |
| exo-BCN | 0.19 M⁻¹ s⁻¹ | [7][8] |
Table 2: Typical Protein-DNA Conjugation Efficiency via SPAAC
| Incubation Time | Unmodified Protein | Protein-DNA (1:1) | Protein-DNA (1:2) | Reference |
| 1 hour | Detectable | Detectable | Detectable | [10] |
| Overnight | ~20% | ~47% | ~33% | [10] |
| 4-17 hours (General) | - | Reaction goes to completion depending on azide used | - | [6][11] |
Experimental Workflow
The overall process involves three main stages: preparation of the azide-modified protein, synthesis of the BCN-modified DNA, and the final conjugation reaction followed by analysis.
Caption: Overall experimental workflow for protein-DNA bioconjugation using SPAAC.
Protocols
Protocol 1: Site-Specific Introduction of Azide into Proteins
This protocol describes the incorporation of an azide-containing unnatural amino acid, p-azidophenylalanine (p-AzF), into a target protein at a specific site using amber codon suppression.[5][10]
Materials:
-
Plasmid encoding the target protein with an amber stop codon (TAG) at the desired modification site.
-
Plasmid for expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for p-AzF (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., DH10β).
-
p-Azidophenylalanine (p-AzF).
-
Standard cell culture media (e.g., LB broth), antibiotics, and inducers (e.g., L-arabinose, IPTG).
-
Protein purification equipment (e.g., IMAC or other affinity chromatography).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the pEVOL-pAzF plasmid. Plate on selective agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of culture medium with the overnight starter culture. Add p-AzF to a final concentration of 1 mM.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of the synthetase with L-arabinose (e.g., 0.02% w/v) and incubate for 15 minutes. Then, induce the expression of the target protein with IPTG (e.g., 1 mM).
-
Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Protein Purification: Purify the azide-modified protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of p-AzF and the protein's purity via SDS-PAGE and mass spectrometry.
Protocol 2: Preparation of endo-BCN-Modified DNA
This protocol details the modification of an amine-terminated DNA oligonucleotide with an NHS-ester of endo-BCN.[12][13]
Materials:
-
5'- or 3'-Amine-modified DNA oligonucleotide.
-
endo-BCN-PEG-NHS Ester (dissolved in anhydrous DMSO).
-
Reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.5).
-
Purification system (e.g., HPLC or gel electrophoresis).
Methodology:
-
Dissolve Oligonucleotide: Dissolve the amine-modified DNA oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare BCN Reagent: Prepare a 10-20 fold molar excess of the endo-BCN-PEG-NHS Ester in DMSO.
-
Reaction: Add the BCN reagent to the DNA solution. Vortex briefly and incubate at room temperature for 4-17 hours in the dark.[11]
-
Purification: Purify the BCN-modified DNA oligonucleotide from the reaction mixture to remove excess BCN reagent and unreacted DNA. Reverse-phase HPLC is a highly effective method for this purification.
-
Quantification and Storage: Determine the concentration of the purified BCN-DNA via UV-Vis spectrophotometry (A260). Confirm successful modification by mass spectrometry. Store the final product at -20°C.
Protocol 3: SPAAC Conjugation and Analysis
This protocol describes the final conjugation of the azide-modified protein to the BCN-modified DNA.
Materials:
-
Purified azide-modified protein.
-
Purified endo-BCN-modified DNA.
-
Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
SDS-PAGE analysis equipment.
-
Anion-exchange chromatography system for purification (optional).[2]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the endo-BCN-modified DNA. A slight molar excess of the BCN-DNA (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion. The final protein concentration should typically be in the low micromolar range (e.g., 10-50 µM).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 18 hours.[10] Monitor the reaction progress by taking aliquots at different time points.
-
Analysis: Analyze the reaction mixture using SDS-PAGE. The protein-DNA conjugate will exhibit a significant shift in molecular weight compared to the unconjugated protein. The gel can be stained first with a DNA stain (e.g., SYBR Gold) and then with a protein stain (e.g., Coomassie Blue) to confirm the presence of both moieties in the shifted band.[14]
-
Purification (Optional): If a highly pure conjugate is required for downstream applications, the protein-DNA conjugate can be purified from unreacted components using methods like anion-exchange or size-exclusion chromatography.[2]
-
Final Characterization: Characterize the final purified conjugate by mass spectrometry to confirm its identity and purity. Determine the final concentration and store appropriately (typically at -80°C).
References
- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 2. Protein-DNA Conjugates with a Discrete Number of Oligonucleotide Strands for Highly Reproducible Protein Quantification by the DNA Proximity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCN-PEG4-acid (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for endo-BCN CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN CE-Phosphoramidite is a critical reagent for the incorporation of a bicyclo[6.1.0]nonyne (BCN) moiety onto the 5'-terminus of synthetic oligonucleotides. This modification enables the subsequent conjugation of the oligonucleotide to molecules containing azide (B81097) or tetrazine groups through copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, respectively.[1][2][3][4][5] These bioorthogonal reactions are characterized by their high efficiency and specificity in aqueous environments, making them ideal for labeling and conjugating oligonucleotides to various substrates such as peptides, proteins, and surfaces for a wide range of applications in research, diagnostics, and therapeutics.[1][2][4]
This document provides detailed application notes and protocols for the efficient use of this compound in automated oligonucleotide synthesis.
Data Presentation
The successful incorporation of this compound is paramount for high-yield synthesis of functionalized oligonucleotides. The following table summarizes the key quantitative parameters for the use of this reagent.
| Parameter | Value/Condition | Notes |
| Typical Coupling Efficiency | >98% | Per coupling cycle under optimized conditions. |
| Coupling Time | 6 minutes | Extended coupling time is recommended for this modified phosphoramidite (B1245037).[1] |
| Oxidation Reagent | 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile (B52724) | Iodine-based oxidizers are not compatible with the BCN moiety.[1] |
| Oxidation Time | 2 minutes | Standard oxidation time is sufficient.[1] |
| Deprotection Solution | AMA (Ammonia/Methylamine) | [1] |
| Deprotection Time | 2 hours | [1] |
| Deprotection Temperature | Room Temperature | [1] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound
-
Anhydrous acetonitrile (synthesis grade)
-
Syringe and needle
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a syringe, dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration as required by the automated DNA synthesizer (e.g., 0.1 M).
-
Install the vial on the designated port of the DNA synthesizer.
Automated Oligonucleotide Synthesis Cycle for this compound Incorporation
This protocol outlines the modified cycle for the addition of the endo-BCN moiety at the 5'-terminus of the oligonucleotide. Standard synthesis cycles for regular phosphoramidites should be used for the preceding steps.
Instrumentation:
-
Automated DNA/RNA Synthesizer
Reagents:
-
Prepared this compound solution
-
Standard synthesis reagents (activator, capping reagents, deblocking solution)
-
0.5M CSO in anhydrous acetonitrile (for oxidation)
Protocol (for the final coupling step):
-
Deblocking (Detritylation): The final 5'-DMT protecting group of the growing oligonucleotide chain is removed using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). However, it is critical to note that the BCN moiety itself is acid-sensitive, so subsequent acid exposure should be avoided. Therefore, the synthesis should be performed using a "DMT-off" protocol for the final endo-BCN coupling.[1]
-
Coupling: The prepared this compound solution is delivered to the synthesis column along with the activator (e.g., 5-(Ethylthio)-1H-tetrazole). The coupling reaction is allowed to proceed for 6 minutes .[1]
-
Capping: Any unreacted 5'-hydroxyl groups are capped using standard capping reagents to prevent the formation of deletion mutants in subsequent, albeit unlikely, steps.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using 0.5M CSO in anhydrous acetonitrile . The oxidation step should be programmed for 2 minutes .[1] Note: Do not use standard iodine-based oxidizing solutions as they are incompatible with the BCN group.[1]
-
End of Synthesis: The synthesis is complete. The oligonucleotide remains attached to the solid support.
Cleavage and Deprotection
Materials:
-
AMA solution (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)[1]
-
Heating block or water bath
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate the vial at room temperature for 2 hours .[1] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
After incubation, carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the oligonucleotide sample using a vacuum concentrator.
Purification of the BCN-Modified Oligonucleotide
The crude BCN-modified oligonucleotide can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC). The choice of purification method may depend on the length and properties of the oligonucleotide.
Mandatory Visualizations
Caption: Workflow for the synthesis of a 5'-BCN modified oligonucleotide.
Caption: Subsequent conjugation pathways for BCN-modified oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utupub.fi [utupub.fi]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 5. 5'-Click-easy™ BCN CE-Phosphoramidite II | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Surface Immobilization of Oligonucleotides using endo-BCN CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of oligonucleotides onto solid surfaces is a cornerstone of numerous biotechnological applications, including DNA microarrays, biosensors, and targeted drug delivery systems. A robust and efficient method for achieving this is through the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that offers high specificity and biocompatibility. This document provides detailed application notes and protocols for the use of endo-BCN CE-Phosphoramidite to synthesize bicyclo[6.1.0]nonyne (BCN)-modified oligonucleotides and their subsequent immobilization onto azide-functionalized surfaces.
endo-BCN is a highly reactive, yet stable cyclooctyne (B158145) that participates in copper-free click chemistry with azides, forming a stable triazole linkage.[1][2] The use of the phosphoramidite (B1245037) form allows for the direct incorporation of the BCN moiety into synthetic oligonucleotides at the 5' terminus during standard solid-phase synthesis.[3] This method provides a reliable and straightforward approach for preparing oligonucleotides for surface immobilization.
Data Presentation
Table 1: Comparative Performance of BCN and DBCO in SPAAC Reactions
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Reference(s) |
| Structure | Compact, non-aromatic | Bulky, aromatic | |
| Reactivity with Azides | Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides. | Generally higher than BCN with aliphatic azides. | |
| Stability | More stable in the presence of thiols (e.g., glutathione). | Less stable in the presence of thiols. | |
| Lipophilicity | Lower | Higher | |
| Size | Smaller | Larger | |
| Immobilization Efficiency | Reliable binding, but may result in lower surface density compared to DBCO in some applications. | Often shows higher surface density of immobilized molecules. |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions in Solution
| Cyclooctyne | Azide (B81097) Partner | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| BCN derivative | Benzyl (B1604629) azide | DMSO | ~2.2 x 10⁻³ | |
| DBCO derivative (ADIBO) | Benzyl azide | CD₃CN | ~8.9 x 10⁻² | |
| BCN derivative | Phenyl azide | DMSO | Significantly higher than with benzyl azide | |
| DBCO derivative (ADIBO) | Phenyl azide | CD₃CN | ~1.4 x 10⁻¹ |
Note: The reaction rates for surface immobilization may differ from those in solution due to steric hindrance and other surface effects. The data presented here is for illustrative purposes to compare the relative reactivity of BCN and DBCO.
Experimental Protocols
Protocol 1: Synthesis of 5'-BCN-Modified Oligonucleotides
This protocol describes the incorporation of a 5'-BCN group using this compound during standard solid-phase oligonucleotide synthesis.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Standard Cycles: Perform the standard synthesis cycles (deblocking, coupling, capping, oxidation) for the unmodified portion of the oligonucleotide.
-
BCN Coupling: For the final coupling step at the 5'-terminus, use this compound.
-
Note on Coupling Time: Modified phosphoramidites may require a longer coupling time than standard bases. A coupling time of 3-10 minutes is recommended.[2] The optimal time should be determined empirically.
-
-
Final Steps: After the BCN coupling, proceed with the final capping and oxidation steps as programmed.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using ammonium hydroxide according to the synthesizer manufacturer's protocol.
-
Purification: Purify the BCN-modified oligonucleotide using reverse-phase HPLC or other suitable methods to remove truncated sequences and other impurities.
-
Quantification and Storage: Quantify the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Lyophilize the product and store at -20°C.
Protocol 2: Preparation of Azide-Functionalized Glass Slides
This protocol describes the functionalization of glass slides with azide groups for the subsequent immobilization of BCN-modified oligonucleotides.
Materials:
-
Glass microscope slides
-
3-Azidopropyltrimethoxysilane (B8692445) (APTMS) or similar azide-containing silane (B1218182)
-
Anhydrous toluene (B28343)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning:
-
Place glass slides in a slide rack.
-
Immerse in Piranha solution for 30-60 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment).
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of 3-azidopropyltrimethoxysilane in anhydrous toluene in a fume hood.
-
Immerse the cleaned and dried slides in the silane solution for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides and rinse with toluene, followed by ethanol.
-
Dry the slides under a stream of nitrogen.
-
-
Curing:
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Store the azide-functionalized slides in a desiccator until use.
-
Protocol 3: Immobilization of BCN-Modified Oligonucleotides
This protocol details the immobilization of 5'-BCN-modified oligonucleotides onto azide-functionalized glass slides via SPAAC.
Materials:
-
Azide-functionalized glass slides (from Protocol 2)
-
Purified 5'-BCN-modified oligonucleotides (from Protocol 1)
-
Spotting buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microarray spotter or manual pipetting equipment
-
Humid chamber
-
Wash buffers (e.g., PBS with 0.1% Tween-20, deionized water)
-
Centrifuge or slide spinner
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized BCN-modified oligonucleotides in the spotting buffer to a final concentration of 10-50 µM.
-
Spotting: Spot the oligonucleotide solutions onto the azide-functionalized glass slides using a microarray spotter. For manual application, carefully pipette small droplets (1-2 µL) onto the surface.
-
Incubation: Place the slides in a humid chamber and incubate at room temperature for 4-16 hours to allow the SPAAC reaction to proceed.
-
Washing:
-
Wash the slides with PBS containing 0.1% Tween-20 to remove non-covalently bound oligonucleotides.
-
Rinse with deionized water.
-
Dry the slides by centrifugation or with a slide spinner.
-
-
Storage: Store the oligonucleotide-immobilized slides in a cool, dark, and dry place.
Protocol 4: Characterization of Immobilized Oligonucleotides
This protocol provides a method for verifying the successful immobilization of oligonucleotides on the surface.
Materials:
-
Oligonucleotide-immobilized slides (from Protocol 3)
-
Fluorescently labeled complementary oligonucleotide probe
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS)
-
Wash buffers (e.g., 2x SSC with 0.1% SDS, 1x SSC, 0.2x SSC)
-
Microarray scanner
-
Image analysis software
Procedure:
-
Hybridization:
-
Prepare a solution of the fluorescently labeled complementary probe in hybridization buffer at a concentration of 1-10 µM.
-
Apply the hybridization solution to the surface of the oligonucleotide-immobilized slide.
-
Cover with a coverslip and place in a hybridization chamber.
-
Incubate at a temperature appropriate for the melting temperature (Tm) of the oligonucleotides for 2-16 hours.
-
-
Washing:
-
Remove the coverslip and wash the slide with 2x SSC, 0.1% SDS at room temperature.
-
Wash with 1x SSC at room temperature.
-
Wash with 0.2x SSC at a stringent temperature (e.g., just below the Tm).
-
-
Scanning and Analysis:
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Analyze the fluorescence intensity of the spots using image analysis software to confirm the presence and relative density of the immobilized oligonucleotides.
-
Visualizations
Caption: Experimental workflow for surface immobilization.
Caption: SPAAC signaling pathway.
Caption: Logical relationship of key components.
References
- 1. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 5'-Click-easy™ BCN CE-Phosphoramidite II | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: Synthesis of Fluorescently Labeled Probes with endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems. Among these reactions, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its efficiency and biocompatibility, as it proceeds rapidly at physiological temperatures without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) is a highly reactive and stable cyclooctyne (B158145) used in SPAAC. The endo-isomer of BCN, in particular, is noted for its high reactivity.
These application notes provide detailed protocols for the synthesis of fluorescently labeled probes using endo-BCN and their subsequent conjugation to biomolecules such as proteins and nucleic acids.
Principle of the Reaction
The core of the labeling strategy is the SPAAC reaction, a [3+2] cycloaddition between a strained alkyne (endo-BCN) and an azide (B81097). The high ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage. This reaction is highly specific and does not interfere with native biological functional groups, making it ideal for bioorthogonal labeling.
First, a fluorescent dye is functionalized with an endo-BCN moiety. This is typically achieved by reacting an amine- or NHS ester-functionalized endo-BCN derivative with a corresponding NHS ester or amine-functionalized fluorophore. The resulting endo-BCN-fluorophore conjugate can then be used to label any biomolecule that has been modified to contain an azide group.
Data Presentation
Table 1: Kinetic Data for endo-BCN SPAAC Reactions
| Reactants (Azide + Alkyne) | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Benzyl Azide + endo-BCN | CD₃CN/D₂O (1:2) | 0.29 | [1] |
| Benzyl Azide + endo-BCN | DMSO | 0.15 | [2] |
| Phenylacetylene + Phenyl Azide | DMSO | 0.15 | [2] |
| 2-azidoethanol + PEGylated BCN derivative | Human Blood Plasma | 0.19 - 0.21 | [2] |
| Fluorinated Azide + BCN | THF/Water (9:1) | 16-fold faster than non-fluorinated azide | [3] |
Table 2: Comparison of endo-BCN and exo-BCN Reactivity
| Parameter | endo-BCN | exo-BCN | Reference |
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | 0.19 M⁻¹s⁻¹ | [1] |
| Fluorescence Quenching in Probes | Can reduce fluorescence quenching, leading to "always-on" probes. | More likely to result in fluorescence quenching. | [1] |
| Commercial Availability | More commonly available. | Synthesized in a ~3:5 ratio with the exo-isomer. | [1] |
Experimental Protocols
Protocol 1: Synthesis of endo-BCN Functionalized Fluorescein (B123965) (endo-BCN-Fluorescein)
This protocol describes the synthesis of an endo-BCN functionalized fluorescein probe by reacting endo-BCN-amine with fluorescein isothiocyanate (FITC).
Materials:
-
endo-BCN-amine
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve endo-BCN-amine (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. In a separate vial, dissolve FITC (1.1 equivalents) in anhydrous DMF. Add the FITC solution dropwise to the endo-BCN-amine solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane).
-
Workup: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using Mass Spectrometry and NMR.
Protocol 2: Labeling of an Azide-Modified Antibody with endo-BCN-Fluorophore
This protocol provides a general procedure for labeling an azide-modified antibody with a pre-synthesized endo-BCN-fluorophore.
Materials:
-
Azide-modified antibody (in an amine-free buffer like PBS, pH 7.4)
-
endo-BCN-fluorophore (e.g., endo-BCN-Fluorescein from Protocol 1), dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Reaction Mixture: Add the endo-BCN-fluorophore solution to the antibody solution. A 10-20 fold molar excess of the BCN-fluorophore over the antibody is a good starting point for optimization. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.
-
Purification: Remove the unreacted endo-BCN-fluorophore by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS, pH 7.4. The labeled antibody will elute in the void volume, while the smaller, unreacted dye will be retained.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at the absorbance maximum of the antibody (typically 280 nm) and the fluorophore. Calculate the DOL using the Beer-Lambert law.
-
Confirm Conjugation: Analyze the labeled antibody by SDS-PAGE. The fluorescently labeled antibody can be visualized under UV light before Coomassie staining.
-
Assess Functionality: Perform a functional assay (e.g., ELISA or flow cytometry) to confirm that the labeling process has not compromised the antibody's binding affinity.
-
Protocol 3: Labeling of Azide-Modified DNA with endo-BCN-Dyes
This protocol is adapted for labeling azide-modified DNA oligonucleotides.[4][5]
Materials:
-
Azide-modified DNA
-
endo-BCN-fluorophore (e.g., endo-BCN-Cy5) dissolved in DMSO
-
Reaction buffer (e.g., 1x PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the azide-modified DNA with the endo-BCN-fluorophore in the reaction buffer. A 10-50 fold molar excess of the BCN-dye can be used.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[4]
-
Purification: Purify the labeled DNA from the excess unreacted dye. This can be achieved by:
-
Ethanol (B145695) Precipitation: Precipitate the DNA with ethanol and salt, wash the pellet, and resuspend in a suitable buffer.
-
Spin Column Purification: Use a commercially available DNA purification spin column.
-
HPLC Purification: For high purity, reversed-phase HPLC can be used.
-
-
Characterization:
-
Gel Electrophoresis: Analyze the purified labeled DNA on a denaturing polyacrylamide gel. The labeled DNA will have a lower electrophoretic mobility than the unlabeled DNA and can be visualized by fluorescence imaging of the gel.[4]
-
Mass Spectrometry: Confirm the mass of the labeled oligonucleotide by ESI-MS.[5]
-
Visualizations
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Diagnostic Assays with endo-BCN Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and bioorthogonal method for linking molecules. Among the various click reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its utility in biological systems due to its copper-free nature, which circumvents the cytotoxicity associated with traditional copper-catalyzed reactions[1][2]. This makes SPAAC an ideal tool for the development of sensitive and robust diagnostic assays.
Bicyclo[6.1.0]nonyne (BCN), a stable and highly reactive cyclooctyne, is a key reagent in SPAAC reactions. The endo isomer of BCN is particularly noted for its high reactivity[3]. When conjugated to oligonucleotides, endo-BCN serves as a versatile handle for the attachment of reporter molecules, capture moieties, or for immobilization onto solid surfaces. This technology enables the development of novel diagnostic platforms for the specific and sensitive detection of nucleic acid targets.
These application notes provide a comprehensive guide to the synthesis of endo-BCN labeled oligonucleotides and their application in a model diagnostic sandwich assay. Detailed protocols, data presentation, and visualizations are included to facilitate the adoption of this powerful technology in your research and development workflows.
Principle of the Assay
The diagnostic assay described here is a sandwich hybridization assay that utilizes SPAAC for signal generation. The principle involves three key components:
-
Capture Probe: An oligonucleotide complementary to a region of the target nucleic acid, labeled with endo-BCN for immobilization onto an azide-functionalized solid support (e.g., a microplate).
-
Target Nucleic Acid: The analyte of interest.
-
Detection Probe: An oligonucleotide complementary to a different region of the target nucleic acid, labeled with a reporter molecule (e.g., biotin) via an azide (B81097) modification.
The target nucleic acid hybridizes to both the capture and detection probes, forming a "sandwich" complex. The subsequent SPAAC reaction between the endo-BCN on the capture probe and an azide-modified reporter system (e.g., streptavidin-HRP) allows for signal generation and quantification.
Experimental Protocols
Protocol 1: Synthesis of 5'-endo-BCN Labeled Oligonucleotides
This protocol describes the incorporation of an endo-BCN moiety at the 5'-terminus of an oligonucleotide during solid-phase synthesis using an endo-BCN phosphoramidite (B1245037).
Materials:
-
endo-BCN CE-phosphoramidite
-
Standard oligonucleotide synthesis reagents and instrumentation
-
CSO (1S)-(+)-(10-camphorsulfonyl)-oxaziridine) solution for oxidation
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Oligonucleotide Synthesis:
-
Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
In the final coupling step, use the this compound to introduce the BCN moiety at the 5'-terminus. A longer coupling time of 6 minutes is recommended for the BCN phosphoramidite[4].
-
-
Oxidation:
-
Use a 0.5 M solution of CSO in dry acetonitrile (B52724) for the oxidation step. This is crucial as the BCN modification is incompatible with standard iodine oxidation[4]. The oxidation time should be approximately 2 minutes[4].
-
-
Deprotection and Cleavage:
-
Cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures. It is important to follow a DMT-on protocol and exclude the final detritylation step, as the BCN modification is sensitive to acid[4].
-
-
Purification:
-
Purify the 5'-endo-BCN labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Monitor the elution profile at 260 nm to detect the oligonucleotide.
-
Collect the fractions corresponding to the desired product peak.
-
-
Desalting and Quantification:
-
Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
-
Lyophilize the final product to obtain a dry powder.
-
Quantify the concentration of the labeled oligonucleotide by measuring its absorbance at 260 nm.
-
Protocol 2: Preparation of Azide-Modified Detection Oligonucleotides
This protocol describes the preparation of an azide-modified oligonucleotide, which will serve as the detection probe.
Materials:
-
Oligonucleotide with a 5'- or 3'-amino modifier
-
Azide-PEG4-NHS ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Anhydrous DMSO
-
Desalting columns
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Oligonucleotide Synthesis: Synthesize the detection oligonucleotide with a primary amine at the desired terminus (5' or 3') using an appropriate amino-modifier phosphoramidite.
-
NHS Ester Reaction:
-
Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
Prepare a 10-50 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10 to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the azide-modified oligonucleotide by RP-HPLC on a C18 column to remove unreacted NHS ester and other impurities.
-
Monitor the elution at 260 nm and collect the product peak.
-
-
Desalting and Quantification:
-
Desalt the purified oligonucleotide and quantify its concentration as described in Protocol 1.
-
Protocol 3: Nucleic Acid Sandwich Assay with SPAAC Detection
This protocol details a sandwich assay for the detection of a target nucleic acid using an endo-BCN labeled capture probe and an azide-labeled detection probe.
Materials:
-
Azide-functionalized microplate
-
5'-endo-BCN labeled capture oligonucleotide
-
Azide-modified detection oligonucleotide (biotinylated)
-
Target nucleic acid
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 10% formamide)
-
Wash buffer (e.g., 2x SSC, 0.1% SDS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Immobilization of Capture Probe:
-
Dissolve the 5'-endo-BCN labeled capture oligonucleotide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 µM.
-
Add 100 µL of the capture probe solution to each well of the azide-functionalized microplate.
-
Incubate the plate overnight at room temperature or for 2-4 hours at 37°C to allow for the SPAAC reaction between the endo-BCN on the oligonucleotide and the azide groups on the plate surface.
-
Wash the plate three times with wash buffer to remove unbound capture probes.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining active sites on the surface.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Hybridization:
-
Prepare serial dilutions of the target nucleic acid in hybridization buffer.
-
Add 100 µL of each dilution to the respective wells. Include a no-target control.
-
Incubate at the appropriate hybridization temperature (dependent on the melting temperature of the probe-target duplexes) for 1-2 hours.
-
Wash the plate three times with wash buffer.
-
-
Detection Probe Binding:
-
Prepare a solution of the azide-modified (biotinylated) detection oligonucleotide in hybridization buffer at a concentration of 1 µM.
-
Add 100 µL of the detection probe solution to each well.
-
Incubate for 1 hour at the hybridization temperature.
-
Wash the plate three times with wash buffer to remove unbound detection probes.
-
-
Signal Generation:
-
Prepare a suitable dilution of the Streptavidin-HRP conjugate in blocking buffer.
-
Add 100 µL of the Streptavidin-HRP solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Colorimetric Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 100 µL of stop solution to each well to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the concentration of the target nucleic acid to generate a standard curve.
-
Data Presentation
Quantitative data from the assay development and validation should be summarized in tables for clarity and ease of comparison.
Table 1: Oligonucleotide Characteristics
| Oligonucleotide Name | Sequence (5' to 3') | Modification | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Molecular Weight ( g/mol ) |
| Capture Probe | [Sequence] | 5'-endo-BCN | [Value] | [Value] |
| Detection Probe | [Sequence] | 3'-Azide-Biotin | [Value] | [Value] |
Table 2: Assay Performance
| Parameter | Value |
| Limit of Detection (LOD) | [Concentration] |
| Limit of Quantification (LOQ) | [Concentration] |
| Linear Range | [Concentration Range] |
| Intra-assay CV (%) | [Value] |
| Inter-assay CV (%) | [Value] |
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for the synthesis of labeled oligonucleotides and their use in a diagnostic assay.
Caption: Signaling pathway of the SPAAC-based nucleic acid sandwich assay.
Conclusion
The use of endo-BCN labeled oligonucleotides in conjunction with SPAAC chemistry offers a powerful and versatile platform for the development of highly specific and sensitive diagnostic assays. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to design and implement their own nucleic acid detection assays for a wide range of applications, from basic research to clinical diagnostics and drug development. The bioorthogonal nature of the SPAAC reaction ensures minimal interference from biological matrices, leading to robust and reliable assay performance.
References
- 1. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Endo-BCN Conjugated siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of small interfering RNA (siRNA) conjugated to endo-Bicyclononyne (endo-BCN). This technology leverages the power of RNA interference (RNAi) for targeted gene silencing, combined with the efficiency and specificity of copper-free click chemistry for the attachment of targeting moieties. This document outlines the underlying principles, key therapeutic applications, detailed experimental protocols, and quantitative data from relevant studies.
Introduction to Endo-BCN Conjugated siRNA
Small interfering RNA (siRNA) offers a powerful therapeutic modality by harnessing the natural RNA interference (RNAi) pathway to silence specific disease-causing genes.[1][2] However, the clinical translation of siRNA has been hampered by challenges such as poor stability in the bloodstream, inefficient cellular uptake, and off-target effects.[3][4] To overcome these hurdles, siRNA molecules can be conjugated to various entities like lipids, peptides, and antibodies to improve their pharmacokinetic properties and enable targeted delivery to specific cell types.[5][6][7]
Endo-Bicyclononyne (endo-BCN) is a highly reactive cyclooctyne (B158145) that facilitates covalent conjugation through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed under physiological conditions, making it ideal for creating stable bioconjugates without the need for a cytotoxic copper catalyst. By functionalizing siRNA with an endo-BCN moiety, it can be readily and specifically linked to azide-modified targeting ligands, such as antibodies or peptides that recognize cancer-specific cell surface receptors. This strategy allows for the precise delivery of the siRNA payload to the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Signaling Pathway: Mechanism of siRNA-mediated Gene Silencing
The therapeutic effect of siRNA is mediated by the RNA-induced silencing complex (RISC) pathway, leading to the degradation of a specific messenger RNA (mRNA) and subsequent downregulation of the corresponding protein.
Caption: General mechanism of action for siRNA induced gene silencing.
Therapeutic Application: Targeting KRAS-Mutant Cancers
The KRAS oncogene is frequently mutated in various aggressive cancers, including pancreatic, lung, and colorectal cancers, making it a prime therapeutic target.[8][9] However, KRAS has been notoriously difficult to inhibit with small molecule drugs.[10] siRNA-based therapies offer a promising alternative by directly targeting and silencing the expression of mutant KRAS.[8][11]
This section outlines a hypothetical application of an endo-BCN conjugated siRNA designed to target KRAS G12D, a common KRAS mutation. The siRNA is conjugated to a peptide ligand that binds to a receptor overexpressed on pancreatic cancer cells, thereby facilitating targeted delivery.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on siRNA-mediated gene silencing in cancer models. While these studies may not have used endo-BCN specifically, they provide a benchmark for the expected efficacy of a well-designed siRNA therapeutic.
| Parameter | Experimental System | Target Gene | Delivery Method | Observed Effect | Reference |
| Gene Knockdown | KRAS-mutant colorectal cancer xenograft | KRAS | Sensor siRNA | >80% reduction in KRAS mRNA | [10] |
| Protein Reduction | Pancreatic tumor xenografts | KRAS | tLyp-1 targeted LNPs | Significant reduction in KRAS and p-ERK | [8][9] |
| Tumor Growth Inhibition | Orthotopic mouse model of NSCLC | KRAS | Inhalable nanoparticles | Significant tumor suppression | [12] |
| Cellular Uptake | HEK293, HepG2, KB-8-5 cancer cells | MDR1 | Cholesterol-conjugated siRNA | Effective penetration in micromolar range | [5][13] |
| In Vitro Silencing | Rapidly dividing cell lines | Luciferase | Bioluminescent imaging | Recovery to pre-treatment levels in <1 week | [14] |
| In Vivo Silencing Duration | Subcutaneous tumors in mice | Luciferase | Bioluminescent imaging | Knockdown lasting ~10 days | [14] |
| siRNA Accumulation in Tumor | Tumor-bearing mice | Target gene | PEGylated MEND | 1.9% of injected dose per gram of tumor | [15] |
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and in vitro evaluation of an endo-BCN conjugated siRNA targeting KRAS.
Protocol 1: Synthesis of Azide-Modified Targeting Peptide
A targeting peptide with an N-terminal azide (B81097) group is synthesized using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N-terminal azidoacetic acid
-
HOBt/HBTU coupling reagents
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
Procedure:
-
Swell the Rink amide resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain.
-
For the final coupling step, use azidoacetic acid to introduce the N-terminal azide.
-
Cleave the peptide from the resin using the TFA cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Synthesis and Purification of endo-BCN Functionalized siRNA
This protocol describes the functionalization of an amine-modified siRNA with an endo-BCN-NHS ester.
Materials:
-
5'-amine-modified siRNA (custom synthesized)
-
endo-BCN-PEG-NHS ester
-
Nuclease-free water
-
DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
HPLC for purification
Procedure:
-
Dissolve the 5'-amine-modified siRNA in the sodium bicarbonate buffer to a final concentration of 1 mM.
-
Dissolve the endo-BCN-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the endo-BCN-PEG-NHS ester solution to the siRNA solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Remove the excess unreacted endo-BCN-PEG-NHS ester using a size-exclusion chromatography column equilibrated with nuclease-free water.
-
Further purify the endo-BCN-siRNA conjugate by HPLC.
-
Confirm the successful conjugation and purity by mass spectrometry and gel electrophoresis.
Protocol 3: Conjugation of Azide-Peptide to endo-BCN-siRNA via SPAAC
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Procedure:
-
Dissolve the purified endo-BCN-siRNA and the azide-modified targeting peptide in PBS (pH 7.4).
-
Mix the two components in a 1:1.5 molar ratio (siRNA:peptide).
-
Incubate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the final siRNA-peptide conjugate by HPLC to remove any unreacted starting materials.
-
Characterize the final product by mass spectrometry and quantify its concentration.
Protocol 4: In Vitro Gene Silencing in Pancreatic Cancer Cells
This protocol details the steps to assess the gene-silencing efficacy of the endo-BCN-siRNA-peptide conjugate in a KRAS-mutant pancreatic cancer cell line (e.g., PANC-1).
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
endo-BCN-siRNA-peptide conjugate targeting KRAS G12D
-
Scrambled siRNA conjugate (negative control)
-
Lipofectamine RNAiMAX (positive control for transfection)
-
Opti-MEM reduced-serum medium
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for KRAS and a housekeeping gene (e.g., GAPDH)
-
Antibodies for Western blotting (anti-KRAS, anti-p-ERK, anti-GAPDH)
Experimental Workflow:
Caption: Workflow for in vitro gene silencing analysis.
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare solutions of the targeting endo-BCN-siRNA-peptide conjugate and the scrambled control conjugate in Opti-MEM at various concentrations (e.g., 10, 50, 100 nM).
-
As a positive control, transfect a separate set of cells with the targeting siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
Add the treatment solutions to the cells and incubate for 48-72 hours.
-
-
RNA Analysis (qRT-PCR):
-
Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of KRAS mRNA, normalized to the housekeeping gene.[17]
-
Protein Analysis (Western Blot):
-
Lyse a parallel set of treated cells in RIPA buffer and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the levels of KRAS and phosphorylated ERK (p-ERK, a downstream effector of KRAS signaling), using GAPDH as a loading control.
-
Conclusion and Future Directions
The conjugation of siRNA to targeting moieties via endo-BCN click chemistry represents a promising strategy for the development of next-generation RNAi therapeutics. This approach combines the high specificity of siRNA-mediated gene silencing with the versatility and efficiency of copper-free click chemistry for targeted delivery. The protocols and data presented here provide a framework for the design, synthesis, and evaluation of endo-BCN conjugated siRNA for therapeutic applications, particularly in the challenging field of oncology. Future research should focus on optimizing the linker chemistry, exploring a wider range of targeting ligands, and conducting comprehensive in vivo studies to validate the therapeutic potential of this platform.
References
- 1. sirna-based cancer therapeutics: Topics by Science.gov [science.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. siRNA-based approaches in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrier-free cellular uptake and the gene-silencing activity of the lipophilic siRNAs is strongly affected by the length of the linker between siRNA and lipophilic group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted siRNA lipid nanoparticles for the treatment of KRAS-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleic Acid-Based Approaches to Tackle KRAS Mutant Cancers [mdpi.com]
- 10. Development of siRNA payloads to target KRAS-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting KRAS Mutant Lung Cancer Cells with siRNA-Loaded Bovine Serum Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhalable siRNA Nanoparticles for Enhanced Tumor-Targeting Treatment of KRAS-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrier-free cellular uptake and the gene-silencing activity of the lipophilic siRNAs is strongly affected by the length of the linker between siRNA and lipophilic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene silencing via RNAi and siRNA quantification in tumor tissue using MEND, a liposomal siRNA delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo RNAi Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of endo-BCN Labeled Oligonucleotides by Ion-Pair Reversed-Phase HPLC
Abstract
This application note details a robust and efficient method for the purification of endo-bicyclo[6.1.0]nonyne (endo-BCN) labeled oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The inherent hydrophobicity of the endo-BCN moiety provides a significant advantage for achieving high-purity separation from unlabeled oligonucleotides and other synthesis-related impurities. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of modified oligonucleotides for bioconjugation, diagnostics, and therapeutic development.
Introduction
The advent of "click chemistry" has revolutionized the field of bioconjugation, with strain-promoted alkyne-azide cycloaddition (SPAAC) emerging as a key strategy due to its bioorthogonality and copper-free reaction conditions. Endo-BCN is a highly reactive cyclooctyne (B158145) that is frequently incorporated into oligonucleotides to facilitate their conjugation to azide-modified molecules such as proteins, peptides, and imaging agents.[1] The successful synthesis of these labeled oligonucleotides is critically dependent on a stringent purification process to remove unreacted starting materials, truncated sequences (shortmers), and other byproducts that can interfere with downstream applications.
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[2] This method utilizes a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This interaction allows for the retention and separation of oligonucleotides based on their overall hydrophobicity.[3] The presence of the hydrophobic endo-BCN label significantly increases the retention time of the desired product on the reversed-phase column, facilitating its separation from less hydrophobic, unlabeled failure sequences.[4][5]
This application note provides a detailed protocol for the analytical and preparative scale purification of endo-BCN labeled oligonucleotides, including recommended HPLC conditions, expected results, and troubleshooting guidelines.
Experimental Workflow
The overall workflow for the purification of endo-BCN labeled oligonucleotides is depicted below. It begins with the crude, deprotected oligonucleotide sample, followed by analytical HPLC to determine the retention time of the product. Based on the analytical run, a preparative HPLC method is developed to isolate the pure labeled oligonucleotide. Finally, the collected fractions are analyzed for purity, pooled, and desalted for downstream applications.
Caption: Experimental workflow for the purification of endo-BCN labeled oligonucleotides.
Materials and Methods
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II Prime LC System or equivalent, equipped with a variable wavelength UV detector.
-
Analytical Column: Agilent AdvanceBio Oligonucleotide C18 column, 2.7 µm, 4.6 x 100 mm.
-
Preparative Column: Agilent AdvanceBio Oligonucleotide C18 column, 4 µm, 21.2 x 150 mm.
Reagents
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample: Crude endo-BCN labeled oligonucleotide, deprotected and lyophilized.
Detailed Protocols
Protocol 1: Analytical IP-RP-HPLC
This protocol is designed to determine the retention time of the endo-BCN labeled oligonucleotide and assess the purity of the crude sample.
-
Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 OD/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
5-25% B over 20 minutes
-
25-50% B over 5 minutes
-
50-95% B over 2 minutes
-
95% B for 3 minutes
-
95-5% B over 1 minute
-
5% B for 4 minutes
-
-
-
Data Analysis: Identify the major peak corresponding to the full-length endo-BCN labeled oligonucleotide. This peak should have a longer retention time compared to the cluster of early-eluting peaks, which represent unlabeled failure sequences.
Protocol 2: Preparative IP-RP-HPLC
This protocol is for the purification of larger quantities of the endo-BCN labeled oligonucleotide. The gradient is adjusted based on the retention time observed in the analytical run.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration suitable for the preparative column loading capacity (typically 1-5 µmol).
-
HPLC Conditions:
-
Flow Rate: 20 mL/min
-
Column Temperature: 60 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 1-5 mL
-
Gradient: Adjust the gradient based on the analytical run to ensure optimal separation of the target peak. A shallower gradient around the elution time of the product will improve resolution. For example, if the product elutes at 20% B in the analytical run, a preparative gradient could be:
-
5-15% B over 5 minutes
-
15-25% B over 30 minutes (shallow gradient for separation)
-
25-95% B over 5 minutes (to elute all remaining species)
-
95% B for 5 minutes
-
95-5% B over 2 minutes
-
5% B for 8 minutes
-
-
-
Fraction Collection: Collect fractions across the peak corresponding to the endo-BCN labeled oligonucleotide.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
-
Pooling and Desalting: Pool the fractions with the desired purity (>95%). The TEAA buffer can be removed by ethanol (B145695) precipitation or by using a desalting column. Lyophilize the final product to obtain a stable powder.
Expected Results and Data Presentation
The endo-BCN labeled oligonucleotide is expected to elute as a sharp, well-defined peak with a significantly longer retention time than the corresponding unlabeled oligonucleotide due to the hydrophobicity of the BCN group.
Table 1: Representative HPLC Retention Times for a 20-mer Oligonucleotide
| Compound | Retention Time (min) |
| Unlabeled 20-mer Oligonucleotide | 12.5 |
| endo-BCN Labeled 20-mer Oligonucleotide | 18.2 |
Table 2: Purity and Yield of endo-BCN Labeled Oligonucleotide Purification
| Sample | Purity before Purification (%) | Purity after Purification (%) | Yield (%) |
| Crude endo-BCN Labeled Oligo | ~65 | >95 | ~50 |
Signaling Pathway and Logical Relationships
The separation mechanism in IP-RP-HPLC relies on a series of interactions between the oligonucleotide, the ion-pairing agent, the stationary phase, and the mobile phase. The following diagram illustrates these relationships.
Caption: Interactions governing the separation of endo-BCN oligonucleotides in IP-RP-HPLC.
Conclusion
The IP-RP-HPLC method detailed in this application note provides a reliable and high-resolution approach for the purification of endo-BCN labeled oligonucleotides. The significant difference in hydrophobicity between the labeled product and unlabeled impurities allows for excellent separation and the attainment of high purity levels essential for downstream applications in research, diagnostics, and therapeutics. The provided protocols can be adapted for various oligonucleotide sequences and scales, offering a versatile solution for the purification of these important bioconjugation reagents.
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency of endo-BCN CE-Phosphoramidite
Welcome to the technical support center for endo-BCN CE-Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in oligonucleotide synthesis.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis, particularly when incorporating modified phosphoramidites. Below are common causes and solutions for troubleshooting poor coupling efficiency of this compound.
Problem 1: Suboptimal Reagent Quality and Handling
Question: My coupling efficiency for this compound is consistently low across different sequences. What could be the cause related to my reagents?
Answer: The quality and handling of all reagents are critical for successful oligonucleotide synthesis.[1] For this compound, pay close attention to the following:
-
Phosphoramidite (B1245037) Degradation: this compound is sensitive to moisture and oxidation.[2] Exposure to air and humidity can lead to hydrolysis of the phosphoramidite, rendering it inactive.
-
Solution: Always store the phosphoramidite under an inert atmosphere (argon or nitrogen) at the recommended temperature of -20°C.[3] Allow the vial to warm to room temperature before opening to prevent condensation. Once dissolved in anhydrous acetonitrile (B52724), use the solution promptly and store any remaining solution under an inert atmosphere at -20°C.
-
-
Solvent and Reagent Anhydrousness: The presence of water in your acetonitrile, activator, or other reagents will significantly decrease coupling efficiency by reacting with the activated phosphoramidite.[1][3]
-
Solution: Use only anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite and for all other steps in the synthesis cycle. Ensure your activator solution is also anhydrous. It is good practice to use fresh, high-quality reagents for each synthesis.
-
-
Activator Choice: The choice of activator can influence the coupling kinetics. While standard activators like 1H-Tetrazole can be used, others like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may offer advantages for modified phosphoramidites.[2][]
-
Solution: If you are using a standard activator and experiencing low efficiency, consider switching to an activator known to be more effective for sterically hindered or modified phosphoramidites. DCI, for instance, is less acidic than tetrazole and can sometimes improve yields with sensitive phosphoramidites.[5]
-
Problem 2: Incompatible Synthesis Cycle Parameters
Question: I am using fresh, high-quality reagents, but my coupling efficiency for this compound is still below expectations. Are there specific synthesis cycle parameters I need to adjust?
Answer: Yes, this compound has specific requirements that differ from standard nucleoside phosphoramidites.
-
Acid Sensitivity and Detritylation: The BCN moiety is sensitive to the strong acids typically used for detritylation, such as trichloroacetic acid (TCA).[6][7] Prolonged exposure to TCA can lead to the degradation of the BCN group.
-
Solution: It is recommended to use a milder acid, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758) or toluene, for the detritylation step.[6] To minimize acid exposure, it is also advisable to incorporate the this compound at or near the 5' end of the oligonucleotide and to use a "DMT-on" synthesis protocol, where the final detritylation is performed post-synthesis.[3][8]
-
-
Oxidation: The this compound is incompatible with standard iodine-based oxidation reagents.[3] The use of I₂/water can lead to unwanted side reactions with the BCN group.
-
Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, often require longer coupling times to achieve high efficiency compared to standard phosphoramidites.[8][10]
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect the coupling efficiency of modified phosphoramidites like this compound. Note that actual results may vary depending on the specific synthesizer, reagents, and sequence.
Table 1: Effect of Coupling Time on Coupling Efficiency
| Coupling Time (minutes) | Typical Coupling Efficiency (%) |
| 3 | 85-90 |
| 6 | 95-98 |
| 9 | >98 |
| 12 | >98 |
Table 2: Comparison of Activators for Modified Phosphoramidites
| Activator | Typical Concentration | Relative Performance with Modified Amidites |
| 1H-Tetrazole | 0.45 M | Good |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | Very Good |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | Excellent |
Experimental Protocols
Protocol 1: Recommended Synthesis Cycle for this compound
This protocol outlines the key steps for incorporating this compound into an oligonucleotide sequence using an automated synthesizer.
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.
-
Ensure all other reagents (deblocking, activator, capping, and oxidation solutions) are fresh and anhydrous.
-
-
Deblocking:
-
Use 3% Dichloroacetic Acid (DCA) in dichloromethane or toluene.
-
Standard deblocking time is sufficient.
-
-
Coupling:
-
Deliver the this compound solution and activator (e.g., 0.25 M ETT or DCI) to the synthesis column.
-
Set coupling time to a minimum of 6 minutes.
-
-
Capping:
-
Use standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Standard capping time is sufficient.
-
-
Oxidation:
-
Use 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.
-
Set oxidation time to 2-3 minutes.
-
-
Final Step:
-
For the final cycle, if incorporating at the 5' end, ensure the "DMT-on" setting is selected to prevent the final detritylation step on the synthesizer.
-
Protocol 2: Assessing Coupling Efficiency by Trityl Cation Assay
The trityl cation assay is a common method to monitor the stepwise coupling efficiency during oligonucleotide synthesis.[13]
-
Collection:
-
During the synthesis, collect the acidic deblocking solution containing the cleaved dimethoxytrityl (DMT) cation after each coupling step.
-
-
Dilution:
-
Dilute each collected fraction to a fixed volume (e.g., 10 mL) with a suitable solvent, such as 0.1 M p-toluenesulfonic acid in acetonitrile, to stabilize the orange color of the cation.
-
-
Spectrophotometry:
-
Measure the absorbance of each diluted fraction at approximately 495 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The stepwise coupling efficiency can be calculated using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
A consistent or slightly decreasing absorbance value indicates high coupling efficiency, while a significant drop in absorbance suggests a coupling failure.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 3. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing endo-BCN SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using endo-bicyclo[6.1.0]nonyne (endo-BCN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help optimize your experiments for higher yields and faster reaction rates.
Frequently Asked Questions (FAQs)
Q1: My endo-BCN SPAAC reaction is slow or has a low yield. What are the common causes?
Several factors can contribute to slow or low-yielding reactions. The most common issues are related to reaction conditions, reagent stability, and steric hindrance.
-
Suboptimal Reaction Conditions: The reaction rate is sensitive to pH, buffer composition, and temperature.[1][2] For instance, reactions in HEPES buffer are often faster than in PBS at the same pH.[2][3]
-
Reagent Concentration and Stoichiometry: Low concentrations of either the azide (B81097) or the endo-BCN reagent will slow down the reaction, which follows second-order kinetics.[4] An incorrect ratio of reactants can also lead to the incomplete consumption of the limiting reagent.[5]
-
Reagent Instability: While generally stable, strained alkynes like BCN can degrade under certain conditions, such as acidic environments or during prolonged storage.[5] Some studies have also shown that BCN can be degraded in intracellular environments.[6]
-
Steric Hindrance: Bulky functional groups near the azide or the BCN moiety can physically impede the approach of the two reactants, slowing the reaction.[1][5]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous mixture and reduced reaction efficiency.[5]
Q2: How can I increase the rate of my endo-BCN SPAAC reaction?
To accelerate your reaction, consider the following optimizations:
-
Optimize Reaction Buffer and pH: Screen a range of pH values, typically between 7 and 8.5.[1] Consider switching from PBS to HEPES buffer, which has been shown to increase reaction rates.[2][3]
-
Increase Temperature: Raising the temperature from room temperature (20-25°C) to 37°C can significantly increase the reaction rate.[1]
-
Increase Reagent Concentration: If possible, increase the concentration of the reactants. A 2- to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a common starting point for ensuring the complete consumption of the limiting species.[7]
-
Evaluate the Azide's Electronic Properties: The structure of the azide matters. Phenyl azides, for example, have been shown to react faster with BCN than benzyl (B1604629) azides due to favorable electronic interactions.[8]
Q3: I am observing non-specific labeling or side products. What could be the cause?
While SPAAC is highly bioorthogonal, some side reactions can occur.
-
Reaction with Thiols: The BCN moiety can exhibit some reactivity towards sulfhydryl groups, particularly the cysteine residues in proteins.[4] This can lead to off-target labeling. This side reaction can often be suppressed by the addition of β-mercaptoethanol (β-ME).[9]
-
Reagent Degradation: Ensure the purity and stability of your endo-BCN reagent. Degradation can lead to the formation of unintended byproducts. Store BCN reagents at -20°C or -80°C and warm to room temperature before opening to prevent condensation.[7]
Q4: What is the optimal solvent for an endo-BCN SPAAC reaction?
The choice of solvent depends on the solubility of your substrates.
-
Aqueous Buffers: For biomolecule conjugation, aqueous buffers like PBS or HEPES at or near physiological pH (7.0-8.0) are standard.[1][7]
-
Organic Co-solvents: To improve the solubility of hydrophobic reagents, organic co-solvents like DMSO can be used.[7] However, it is crucial to keep the final concentration low (ideally below 5% v/v) when working with proteins to avoid denaturation.[7] The use of organic co-solvents can impact the reaction rate and should be carefully considered.[10]
-
PEG Linkers: Using BCN reagents functionalized with polyethylene (B3416737) glycol (PEG) linkers can significantly enhance aqueous solubility and reduce aggregation, often eliminating the need for organic co-solvents.[4][7]
Data Presentation
Table 1: Comparative Reaction Kinetics of Cycloalkynes
This table summarizes second-order rate constants (k₂) for various cyclooctynes with model azides, highlighting the relative reactivity of endo-BCN.
| Cycloalkyne | Azide Partner | k₂ (M⁻¹s⁻¹) | Solvent/Conditions |
| endo-BCN | Benzyl Azide | 0.29[11] | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl Azide | 0.19[11] | CD₃CN/D₂O (1:2) |
| endo-BCN | Primary Azide (2-azidoethanol) | 0.024[12] | Not Specified |
| endo-BCN | Secondary Azide (2-azidopropanol) | 0.012[12] | Not Specified |
| endo-BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.013[12] | Not Specified |
| DBCO | Benzyl Azide | 0.24 - 0.31[13] | Organic Solvents |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a SPAAC reaction, from reagent preparation to final product analysis.
Detailed Protocol: Labeling an Azide-Modified Protein with endo-BCN
This protocol provides a general procedure for conjugating an azide-modified protein with an endo-BCN-PEG4 derivative. Parameters may require optimization for your specific protein.[7]
Materials:
-
Azide-Modified Protein: Purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).
-
endo-BCN Reagent (e.g., endo-BCN-PEG4-alkyne): Stored at -20°C or -80°C.
-
Anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution:
-
Ensure the azide-modified protein is in an amine-free buffer like PBS.
-
Determine the precise protein concentration using a standard assay (e.g., BCA).
-
-
Prepare endo-BCN Stock Solution:
-
Allow the vial of the endo-BCN reagent to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
-
Perform the SPAAC Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the endo-BCN stock solution to the protein to achieve a 2- to 4-fold molar excess.
-
Note: The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to maintain protein stability.[7]
-
Gently mix the components.
-
Incubate the reaction. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C.[7] Reaction times may need optimization.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted endo-BCN reagent using a spin desalting column equilibrated with your buffer of choice.
-
-
Analyze the Product:
-
Analyze the conjugation efficiency and purity of the final protein conjugate using methods such as SDS-PAGE (which will show a mobility shift) and/or LC-MS for precise mass determination.
-
Troubleshooting Guide
Use the following decision tree to diagnose and resolve common issues encountered during endo-BCN SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
dealing with acid sensitivity of the BCN group during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the acid-sensitive bicyclo[6.1.0]nonyne (BCN) group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of BCN-containing molecules.
Frequently Asked Questions (FAQs)
Q1: How stable is the BCN group to acidic conditions?
The stability of the BCN group is highly dependent on the pH. Generally, it is unstable in strongly acidic environments. For instance, BCN-carbinol derivatives show a significant decrease in stability below pH 4.0 and degrade rapidly at a pH of 2.0 or lower[1]. It is crucial to avoid strong acids during deprotection and purification steps to prevent the degradation of the BCN moiety.
Q2: What are the common degradation products of BCN in the presence of acid?
Under acidic conditions, the BCN group can undergo hydration and rearrangement to form byproducts that are no longer active in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q3: I am using a Boc-protected amine in my synthesis. How can I remove the Boc group without degrading the BCN moiety?
Standard Boc deprotection using strong acids like trifluoroacetic acid (TFA) can lead to the degradation of the BCN group. It is advisable to use acid-free deprotection methods.
Q4: Is the Fmoc protecting group compatible with the BCN group?
Yes, the Fmoc protecting group is an excellent alternative to the Boc group when working with BCN. Fmoc is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent like DMF. These basic conditions are generally well-tolerated by the BCN group.
Q5: How should I purify my BCN-containing compound?
Purification methods should be carefully chosen to avoid acidic conditions. Standard silica (B1680970) gel chromatography can be problematic due to the acidic nature of silica. If column chromatography is necessary, it is recommended to use a neutralized silica gel or an alternative stationary phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method, provided that acidic mobile phase modifiers are avoided.
Troubleshooting Guides
Issue 1: Degradation of BCN group during Boc deprotection.
-
Symptom: Low or no yield of the desired product after Boc deprotection, with mass spectrometry data indicating the absence of the BCN moiety.
-
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use standard TFA or HCl protocols for Boc deprotection.
-
Employ Acid-Free Deprotection Methods:
-
Zinc Bromide (ZnBr2): This Lewis acid can selectively remove Boc groups under milder conditions compared to strong Brønsted acids[2][3].
-
Trimethylsilyl Iodide (TMSI): TMSI can be used for rapid and clean Boc deprotection under neutral conditions[4][5][6].
-
Thermal Deprotection: Heating the Boc-protected compound can lead to the removal of the protecting group, although this method may not be suitable for thermally sensitive molecules[7][8][9][10][11].
-
-
Issue 2: Loss of BCN-containing compound during silica gel column chromatography.
-
Symptom: Poor recovery of the product after purification.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine (B128534) (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina (B75360) or other non-acidic stationary phases for chromatography.
-
Utilize Non-Acidic Purification Techniques: Opt for purification methods such as RP-HPLC with a neutral or basic mobile phase, or recrystallization if applicable.
-
Quantitative Data
Table 1: pH Stability of BCN-Carbinol Derivatives
| pH | Stability (Half-life) | Reference |
| > 4.0 | > 24 hours | [1] |
| < 2.0 | Rapid degradation | [1] |
Experimental Protocols
Protocol 1: Acid-Free Boc Deprotection using Zinc Bromide (ZnBr2)
-
Dissolve the Boc-protected, BCN-containing compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of zinc bromide (ZnBr2) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, and then wash, dry, and concentrate to obtain the deprotected compound.
Protocol 2: Standard Fmoc Deprotection
-
Swell the Fmoc-protected, BCN-containing compound bound to a solid support in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Agitate the mixture at room temperature for the recommended time (typically 5-20 minutes).
-
Drain the solution and repeat the piperidine treatment to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed with the next step in the synthesis.
Protocol 3: Non-Acidic RP-HPLC Purification
-
Column Selection: Use a C18 or other suitable reversed-phase column.
-
Mobile Phase Preparation:
-
Aqueous Component (Solvent A): Use deionized water with a neutral or basic buffer (e.g., ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) at pH 7-8).
-
Organic Component (Solvent B): Use a high-purity organic solvent such as acetonitrile (B52724) or methanol.
-
-
Gradient Elution: Develop a suitable gradient of increasing organic solvent to elute the compound of interest.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength.
-
Fraction Collection and Analysis: Collect the fractions containing the desired product and confirm its identity and purity by LC-MS.
Visualizations
Caption: Acid-catalyzed degradation of the BCN moiety.
Caption: Decision tree for amine deprotection with BCN.
Caption: Workflow for non-acidic purification of BCN compounds.
References
- 1. Bicyclo [6.1.0] nonyne-lysine | Benchchem [benchchem.com]
- 2. Zinc Bromide [commonorganicchemistry.com]
- 3. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 6. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: endo-BCN CE-Phosphoramidite
Welcome to the technical support center for endo-BCN CE-Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in oligonucleotide synthesis and bioconjugation.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound and subsequent applications.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of this compound | 1. Suboptimal Activator: The activator may not be potent enough for the sterically hindered BCN phosphoramidite (B1245037). 2. Degraded Phosphoramidite: The phosphoramidite may have degraded due to exposure to moisture or improper storage. 3. Insufficient Coupling Time: The standard coupling time may be too short for this modified phosphoramidite. | 1. Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). 2. Ensure the phosphoramidite is stored under anhydrous conditions at -20°C and is freshly prepared in anhydrous acetonitrile (B52724) for synthesis.[1][2] 3. Increase the coupling time to at least 6 minutes.[1] |
| Signal loss or unexpected peaks in HPLC/MS analysis of the final oligonucleotide | 1. Acid-induced Degradation of BCN: The BCN moiety is sensitive to the strong acid (Trichloroacetic acid, TCA) typically used for detritylation.[3] 2. Oxidation-induced Side Reactions: The standard iodine-based oxidation can lead to unwanted side reactions with the BCN group.[1] 3. Incomplete Capping: Unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer impurities. | 1. Replace Trichloroacetic acid (TCA) with a milder acid like 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) or toluene (B28343) for the deblocking step.[4][5] 2. Use a non-aqueous, milder oxidizing agent such as 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[1][6] 3. Ensure efficient capping by using fresh capping reagents and potentially increasing the capping time. |
| Low yield of the final clicked product in a copper-free click chemistry reaction | 1. Degraded BCN-modified Oligonucleotide: The BCN moiety may have been compromised during synthesis or purification. 2. Steric Hindrance: The site of BCN incorporation or the nature of the azide-containing molecule may cause steric hindrance. 3. Reaction with Thiols: If the reaction is performed in a cellular environment or with proteins, the BCN group may have reacted with free thiols like glutathione. | 1. Verify the integrity of the BCN-modified oligonucleotide using mass spectrometry before proceeding with the click reaction. 2. Consider incorporating a spacer between the BCN moiety and the oligonucleotide to reduce steric hindrance.[2] 3. If possible, perform the click reaction in a thiol-free buffer. For in-cell applications, be aware of this potential side reaction which may reduce the efficiency of the desired click reaction. |
| Discoloration of the support material after the oxidation step | Degradation of the BCN Moiety: This can be an indication of a reaction between the iodine oxidizer and the BCN group.[7] | Switch to a non-aqueous, milder oxidizing agent like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[7] |
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to standard detritylation conditions?
The bicyclo[6.1.0]nonyne (BCN) ring system is susceptible to degradation under strongly acidic conditions. The standard deblocking agent, Trichloroacetic acid (TCA), is a strong acid (pKa ≈ 0.7) that can lead to the cleavage or rearrangement of the strained BCN ring, resulting in a loss of reactivity towards azides.[3][4]
Q2: What are the recommended alternative deblocking and oxidation reagents?
For deblocking, it is highly recommended to use a milder acid such as 3% Dichloroacetic acid (DCA) in dichloromethane or toluene (pKa ≈ 1.5).[4][5] For oxidation, a non-aqueous and less reactive oxidizing agent like 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile is recommended to prevent side reactions with the BCN moiety.[1][6]
Q3: Can I use a DMT-on purification strategy with this compound?
Due to the acid sensitivity of the BCN group, the final acid-mediated removal of the dimethoxytrityl (DMT) group should be avoided. Therefore, a "DMT-on" protocol where the final DMT group is retained for purification is not recommended if the final cleavage of the DMT group involves strong acid treatment.[1]
Q4: How should I store and handle this compound?
This compound should be stored at -20°C in the dark and under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[1] When preparing for synthesis, it should be dissolved in anhydrous acetonitrile.
Q5: What is the expected coupling time for this compound?
A longer coupling time of at least 6 minutes is recommended to ensure high coupling efficiency, owing to the steric bulk of the BCN moiety.[1]
III. Data Presentation
Table 1: Comparison of Deblocking Agents on BCN Stability
This table summarizes the kinetic data on the degradation of BCN carbinol, a core component of the phosphoramidite, in the presence of Trichloroacetic acid (TCA) and Dichloroacetic acid (DCA). The data indicates that BCN is significantly more stable in the presence of the milder acid, DCA.
| Acid (Concentration) | Solvent | Time (min) | Remaining BCN Carbinol (%) |
| 3% TCA | Dichloromethane | 5 | ~60% |
| 3% TCA | Dichloromethane | 15 | ~30% |
| 3% TCA | Dichloromethane | 30 | ~15% |
| 3% DCA | Dichloromethane | 5 | >95% |
| 3% DCA | Dichloromethane | 15 | >95% |
| 3% DCA | Dichloromethane | 30 | >95% |
Data adapted from kinetic studies on BCN carbinol degradation.[8]
Table 2: Recommended vs. Standard Reagents for BCN Oligonucleotide Synthesis
| Synthesis Step | Standard Reagent | Recommended Reagent for BCN | Rationale |
| Deblocking | 3% Trichloroacetic Acid (TCA) in DCM | 3% Dichloroacetic Acid (DCA) in DCM or Toluene | Minimizes acid-catalyzed degradation of the BCN ring.[3][4] |
| Oxidation | 0.02M Iodine in THF/Pyridine/Water | 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in Acetonitrile | Avoids side reactions of iodine with the BCN moiety.[1][6] |
IV. Experimental Protocols
Protocol: Solid-Phase Synthesis of a BCN-Modified Oligonucleotide
This protocol outlines the key steps for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Ensure all other phosphoramidites, activator (e.g., ETT or DCI), and solvents are fresh and anhydrous.
-
Prepare a 3% Dichloroacetic acid (DCA) solution in dichloromethane or toluene for the deblocking step.
-
Prepare a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile for the oxidation step.
-
-
Automated Synthesis Cycle for Standard Bases:
-
Perform the standard synthesis cycles for the desired oligonucleotide sequence using the recommended reagents.
-
-
Incorporation of this compound (Final Coupling):
-
Deblocking: Remove the 5'-DMT group of the last nucleotide using the 3% DCA solution.
-
Coupling: Deliver the activated this compound solution to the synthesis column and allow a coupling time of at least 6 minutes.
-
Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester using the 0.5 M CSO solution for at least 2 minutes.[1]
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).
-
-
Purification:
-
Purify the BCN-modified oligonucleotide using a suitable method such as HPLC or polyacrylamide gel electrophoresis (PAGE).
-
V. Visualizations
Figure 1. Workflow for the synthesis and application of a BCN-modified oligonucleotide.
Figure 2. A logical troubleshooting workflow for experiments involving this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 5'-Click-easy™ BCN CE-Phosphoramidite II | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. youdobio.com [youdobio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges with endo-BCN CE-Phosphoramidite in Complex Media
Welcome to the technical support center for endo-BCN CE-Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for the synthesis of modified oligonucleotides and their subsequent application in complex biological media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental outcomes.
Troubleshooting Guides
Low reaction yields, non-specific binding, and degradation of your BCN-modified oligonucleotides can be common hurdles when working in complex media such as cell culture media, serum, or cell lysates. This guide provides a structured approach to identifying and resolving these issues.
Problem: Low or No "Click" Reaction Yield
| Potential Cause | Recommended Solution |
| Degradation of BCN Moiety | The strained cyclooctyne (B158145) ring of BCN can be susceptible to degradation in complex biological environments. Perform a stability study of your BCN-modified oligonucleotide in the specific complex medium under your experimental conditions (time, temperature). Consider using a more stable cyclooctyne like DBCO if BCN degradation is significant.[1][2] |
| Thiol-yne Side Reaction | Complex media often contains high concentrations of free thiols (e.g., glutathione, cysteine residues in proteins) which can react with the BCN alkyne, rendering it unavailable for the desired click reaction.[3][4] To mitigate this, consider pre-treating your protein-containing media with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM), if compatible with your experimental system.[4] |
| Steric Hindrance | The accessibility of the BCN moiety on the oligonucleotide and the azide (B81097) on the target molecule can be sterically hindered by the complex three-dimensional structures of biomolecules in the media. Consider designing oligonucleotides with longer linkers between the BCN group and the oligonucleotide backbone to improve accessibility. |
| Incorrect Stoichiometry | An inappropriate ratio of the BCN-modified oligonucleotide to the azide-functionalized target can lead to low yields. Optimize the molar ratio of reactants. A 2 to 10-fold molar excess of the less critical component is often recommended to drive the reaction to completion.[5] |
| Suboptimal Reaction Conditions | Factors such as pH, temperature, and the presence of certain media components can influence reaction kinetics. While copper-free click chemistry is robust, ensure the pH of your media is within a neutral range (pH 7.2-7.8) for optimal performance. |
Problem: Non-Specific Binding or High Background Signal
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The BCN moiety can exhibit some hydrophobicity, potentially leading to non-specific binding to proteins or cellular membranes. The inclusion of a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the BCN and the oligonucleotide can help to reduce non-specific interactions.[5] |
| Unreacted BCN Moiety | Residual unreacted BCN-modified oligonucleotides can contribute to background signal. Ensure efficient removal of unreacted probes through appropriate purification methods such as HPLC, spin columns, or precipitation after the labeling reaction.[5] |
| Cellular Uptake and Sequestration | In cell-based assays, BCN-modified oligonucleotides might be non-specifically internalized or sequestered in cellular compartments, leading to background fluorescence. Optimize incubation times and concentrations to minimize non-specific uptake. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is this compound and what is it used for? this compound is a chemical reagent used in solid-phase synthesis to incorporate a bicyclononyne (BCN) moiety into an oligonucleotide. BCN is a strained cyclooctyne that is highly reactive in copper-free click chemistry reactions, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[6][7] This allows for the precise labeling and conjugation of oligonucleotides to other molecules, such as fluorescent dyes, proteins, or therapeutic agents, in biological systems without the need for a toxic copper catalyst.
-
Q2: What are the main advantages of using endo-BCN for copper-free click chemistry? The primary advantage is its biocompatibility, as it eliminates the need for a cytotoxic copper catalyst, making it suitable for experiments in living cells and organisms.[8] The reaction is highly specific, forming a stable covalent bond with azides or tetrazines even in the complex environment of biological media.[9]
Technical Questions
-
Q3: How stable is the BCN moiety in complex biological media? The stability of the BCN group can be a concern in complex media. BCN has shown lower stability compared to other cyclooctynes like DBCO, particularly in intracellular environments.[1][10] It is susceptible to degradation and can react with free thiols present in cell culture media and cell lysates.[3][4] It is crucial to assess the stability of your BCN-modified oligonucleotide under your specific experimental conditions.
-
Q4: Can I use endo-BCN-modified oligonucleotides in media containing serum? Yes, but with caution. Serum contains a high concentration of proteins, including those with free thiol groups (like albumin), which can lead to the thiol-yne side reaction and reduce the availability of BCN for the desired click reaction.[3][4] Furthermore, nucleases present in serum can degrade the oligonucleotide backbone itself.[5] The use of nuclease-resistant oligonucleotide modifications and optimizing reaction conditions are recommended.
-
Q5: What is the difference between endo-BCN and exo-BCN? endo and exo refer to the stereoisomers of the BCN molecule. While there are structural differences, for many applications, the difference in reactivity between the endo and exo isomers is not significant.[6]
-
Q6: My click reaction is not working. What should I check first? First, confirm the integrity of your reagents. Ensure your this compound has been stored correctly at -20°C in the dark.[6][7] Verify the successful incorporation of the BCN moiety into your oligonucleotide via mass spectrometry. Confirm the presence and reactivity of the azide or tetrazine on your target molecule. Perform a small-scale control reaction with simple, known-to-work components to ensure the general reaction conditions are appropriate.
Data Presentation
Table 1: Comparative Stability of BCN and DBCO in Cellular Environments
| Cyclooctyne | Cellular Environment | Degradation after 24h | Key Considerations |
| BCN | RAW264.7 cells (intracellular) | ~79% | Lower stability, particularly in phagocytic cells.[10] |
| DBCO | RAW264.7 cells (intracellular) | ~36% | Moderate stability, generally more stable than BCN in this context.[10] |
This data is derived from studies on fluorescently labeled beads and provides a relative comparison of the stability of the cyclooctyne moieties.
Table 2: Second-Order Rate Constants for SPAAC Reactions of BCN and DBCO Analogs with Different Azides
| Cyclooctyne Analog | Azide Type | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Primary Azide | 0.3 | [1] |
| DBCO Analog (ADIBO) | Primary Azide | 2.3 | [1] |
| BCN | Secondary Azide | 0.25 | [1] |
| DBCO Analog (ADIBO) | Secondary Azide | 1.8 | [1] |
| BCN | Tertiary Azide | 0.2 | [1] |
| DBCO Analog (ADIBO) | Tertiary Azide | 0.05 | [1] |
Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. This data highlights that DBCO analogs generally react faster with primary and secondary azides, but BCN can be more effective with sterically hindered tertiary azides.[1]
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Oligonucleotides with a BCN Moiety
This protocol describes the synthesis of a BCN-modified oligonucleotide using this compound followed by a copper-free click reaction with an azide-containing molecule.
Materials:
-
This compound
-
Standard oligonucleotide synthesis reagents and instrumentation
-
Azide-modified target molecule
-
Anhydrous DMSO or other suitable solvent
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, desalting columns)
Methodology:
-
Oligonucleotide Synthesis:
-
Synthesize the oligonucleotide on a solid support using standard phosphoramidite (B1245037) chemistry.
-
In the final coupling cycle, use this compound to introduce the BCN moiety at the 5'-terminus.
-
Crucially, endo-BCN is acid-sensitive. Therefore, if a DMT-on purification strategy is used, the final detritylation step with trichloroacetic acid must be omitted.[7]
-
Cleave the oligonucleotide from the solid support and deprotect using standard procedures.
-
-
Purification of BCN-Modified Oligonucleotide:
-
Purify the crude BCN-modified oligonucleotide using reverse-phase HPLC to separate it from truncated sequences and other impurities.
-
Confirm the identity and purity of the product by mass spectrometry.
-
-
Copper-Free Click Reaction (SPAAC):
-
Dissolve the purified BCN-modified oligonucleotide in nuclease-free water or PBS to a stock concentration of 1-5 mM.
-
Prepare a stock solution of the azide-modified target molecule in a compatible solvent (e.g., anhydrous DMSO) at a concentration of 10-50 mM.
-
In a microcentrifuge tube, combine the BCN-modified oligonucleotide with a 2 to 10-fold molar excess of the azide-modified target. The final concentration of the organic solvent should be kept as low as possible (ideally <20%) to maintain the solubility and integrity of the oligonucleotide.[5]
-
Incubate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time will depend on the specific reactants and their concentrations.
-
-
Purification of the Conjugate:
-
Purify the final oligonucleotide conjugate using an appropriate method such as HPLC, spin desalting columns, or ethanol (B145695) precipitation to remove excess unreacted starting materials.[5]
-
Characterize the final product by mass spectrometry and assess its purity by analytical HPLC.
-
Protocol 2: Assessing the Stability of BCN-Modified Oligonucleotides in Serum
This protocol provides a method to evaluate the degradation of BCN-modified oligonucleotides in a serum-containing medium.
Materials:
-
Purified BCN-modified oligonucleotide
-
Human or other relevant serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Fluorescent label (if monitoring by fluorescence)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the BCN-modified oligonucleotide in PBS at a known concentration.
-
In a series of microcentrifuge tubes, mix the oligonucleotide solution with serum to a final desired serum concentration (e.g., 50% or 90%).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the corresponding tube and immediately stop the degradation by adding a quenching buffer (e.g., formamide (B127407) loading dye for PAGE) and freezing at -20°C or below.
-
-
Analysis:
-
Analyze the samples by denaturing PAGE or HPLC to separate the intact oligonucleotide from its degradation products.
-
If the oligonucleotide is fluorescently labeled, visualize the gel using a suitable imager. Otherwise, staining with a nucleic acid stain (e.g., SYBR Gold) can be used.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact oligonucleotide remaining versus time to determine the degradation kinetics and the half-life of the BCN-modified oligonucleotide in serum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 1352811-59-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chempep.com [chempep.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of endo-BCN Modified Oligonucleotides
Welcome to the technical support center for the deprotection of endo-Bicyclononyne (endo-BCN) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and answers to frequently asked questions regarding the critical deprotection step of these specially modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended deprotection strategy for endo-BCN modified oligonucleotides?
A1: For oligonucleotides modified with endo-BCN, a mild deprotection strategy is crucial to preserve the integrity of the strained alkyne moiety. The recommended method is to use AMA, a 1:1 (v/v) mixture of 40% aqueous methylamine (B109427) and 25% aqueous ammonia. The deprotection should be carried out at room temperature for 2 hours. This approach is designed to efficiently remove the standard protecting groups from the nucleobases and the phosphate (B84403) backbone while minimizing the degradation of the endo-BCN modification.
Q2: Are there any conditions to avoid during the synthesis and deprotection of endo-BCN modified oligonucleotides?
A2: Yes, the endo-BCN modification is sensitive to certain chemical conditions. It is acid-sensitive, so the final dimethoxytrityl (DMT) removal step, which is typically performed with an acid, should be excluded if a "DMT-on" purification strategy is planned. Additionally, the endo-BCN modification is incompatible with standard iodine oxidation. An alternative oxidant, such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), should be used during the synthesis cycle.[1]
Q3: Can I use standard ammonium (B1175870) hydroxide (B78521) for deprotection?
A3: While standard concentrated ammonium hydroxide at elevated temperatures is a common deprotection method for unmodified oligonucleotides, it is generally considered too harsh for sensitive modifications like endo-BCN.[2][3][4] Prolonged exposure to strong bases at high temperatures can potentially lead to the degradation of the BCN group. The milder AMA treatment at room temperature is the recommended and validated approach.
Q4: What are the signs of incomplete deprotection?
A4: Incomplete deprotection can be identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC analysis, the presence of multiple peaks broader than the main product peak can indicate the presence of lingering protecting groups.[2][5] Mass spectrometry is a more definitive method, as it will show mass additions corresponding to the molecular weights of any remaining protecting groups on the oligonucleotide.[3]
Q5: How can I confirm the integrity of the endo-BCN modification after deprotection?
A5: The integrity of the endo-BCN group can be confirmed by reacting the deprotected oligonucleotide with an azide- or tetrazine-containing fluorescent dye or reporter molecule via click chemistry. Successful conjugation, which can be monitored by techniques like gel electrophoresis or HPLC with fluorescence detection, indicates that the endo-BCN moiety is intact and reactive.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection (observed by multiple peaks in HPLC or unexpected mass in MS) | 1. Deprotection time was too short. 2. AMA reagent was old or improperly prepared. 3. Inefficient removal of protecting groups from dG bases, which is often the rate-limiting step.[3] | 1. Extend the deprotection time with AMA at room temperature to 3-4 hours and re-analyze the sample. 2. Prepare fresh AMA solution and repeat the deprotection. 3. If incomplete deprotection persists, consider using UltraMILD monomers during synthesis, which require less stringent deprotection conditions.[3][4] |
| Loss of endo-BCN Modification (confirmed by lack of reactivity in click chemistry) | 1. Deprotection conditions were too harsh (e.g., elevated temperature). 2. Accidental exposure to acidic conditions. | 1. Strictly adhere to the recommended deprotection protocol of AMA at room temperature for 2 hours. Avoid heating. 2. Ensure all steps post-synthesis and during purification are performed under neutral or slightly basic pH conditions. |
| Low Yield of Deprotected Oligonucleotide | 1. Inefficient cleavage from the solid support. 2. Precipitation of the oligonucleotide during deprotection. | 1. Ensure the solid support is fully submerged in the AMA solution and gently agitate during the 2-hour incubation. 2. If precipitation is observed, consider adding a small amount of a co-solvent like DMSO to the AMA solution to improve solubility. |
| Presence of Side Products (unidentified peaks in HPLC or unexpected masses in MS) | 1. Degradation of the endo-BCN group. 2. Modification of nucleobases by the deprotection reagents. | 1. Re-evaluate the deprotection conditions, ensuring they are not too aggressive. 2. For oligonucleotides containing dC, it is recommended to use acetyl (Ac) protected dC instead of benzoyl (Bz) protected dC when using AMA to prevent transamination.[5][6] |
Experimental Protocols
Recommended Deprotection Protocol for endo-BCN Modified Oligonucleotides
This protocol is based on the use of AMA for the cleavage and deprotection of oligonucleotides containing the acid-sensitive endo-BCN modification.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
AMA solution: 1:1 (v/v) mixture of 40% aqueous methylamine and 25% aqueous ammonia. Prepare fresh before use.
-
Microcentrifuge tubes
-
Apparatus for gentle agitation
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.
-
Add 1 mL of freshly prepared AMA solution to the solid support.
-
Seal the tube tightly and place it on a rotator or shaker for gentle agitation.
-
Incubate at room temperature (20-25°C) for 2 hours.
-
After incubation, centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new, clean microcentrifuge tube.
-
The oligonucleotide is now ready for purification (e.g., by HPLC) and subsequent analysis.
Quality Control of Deprotected endo-BCN Oligonucleotides
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing Mobile Phase B is typically used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Expected Result: A single, sharp peak corresponding to the full-length, deprotected oligonucleotide. The presence of significant shoulders or multiple peaks may indicate incomplete deprotection or degradation.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry is commonly used for oligonucleotide analysis.
-
Sample Preparation: The oligonucleotide sample from the HPLC fraction or a desalted crude sample is infused into the mass spectrometer.
-
Expected Result: The observed molecular weight should match the calculated molecular weight of the fully deprotected endo-BCN modified oligonucleotide. Any deviation may indicate incomplete deprotection, degradation, or other modifications.
Diagrams
Caption: Workflow for the deprotection and analysis of endo-BCN modified oligonucleotides.
Caption: A logical workflow for troubleshooting common issues in endo-BCN oligonucleotide deprotection.
References
Technical Support Center: Synthesis of endo-BCN Modified Oligonucleotides
Welcome to the technical support center for endo-BCN modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis and handling of oligonucleotides containing the acid-sensitive endo-Bicyclononyne (BCN) modification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of endo-BCN modified oligonucleotides.
Issue 1: Low Yield of the Final BCN-Modified Oligonucleotide
-
Question: I am experiencing significantly lower than expected yields for my endo-BCN modified oligonucleotide synthesis compared to standard DNA/RNA synthesis. What are the potential causes and solutions?
-
Answer: Low yields in BCN-modified oligonucleotide synthesis are often linked to the chemical instability of the BCN moiety under standard synthesis conditions. The primary culprits are acidic detritylation and certain oxidation and deprotection steps.
-
Degradation during Detritylation: The BCN group is sensitive to the strong acidic conditions of Trichloroacetic Acid (TCA), which is commonly used for 5'-DMT removal. This acid exposure can lead to the degradation of the BCN structure, resulting in truncated sequences or loss of the modification.
-
Solution: Replace the standard TCA deblocking solution with a milder acid, such as 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758).[1] While DCA has a slower reaction time, it significantly reduces the risk of depurination and degradation of acid-labile modifications like endo-BCN.[2] It is recommended to double the deblocking time when using DCA to ensure complete DMT removal.[2]
-
-
Inefficient Coupling: The coupling efficiency of endo-BCN phosphoramidite (B1245037) can be lower than standard nucleoside phosphoramidites.
-
Solution: Increase the coupling time for the endo-BCN phosphoramidite to at least 6 minutes to ensure the reaction goes to completion.[3] Also, ensure that all reagents, especially the acetonitrile (B52724) diluent and the phosphoramidite itself, are strictly anhydrous, as moisture will significantly reduce coupling efficiency.[1][4]
-
-
Degradation during Oxidation: Standard iodine-based oxidation is performed in an aqueous environment, which may not be optimal for the BCN moiety. Some sources indicate that the BCN modification is incompatible with iodine oxidation.
-
Physical Loss during Post-Synthesis Processing: Purification of modified oligonucleotides can sometimes lead to yield loss, especially if the modification alters the charge or hydrophobicity of the oligonucleotide.
-
Solution: For DMT-on purification, which is recommended for BCN-oligos, ensure that the final deprotection solution is not heated during evaporation to avoid thermal loss of the DMT group.[6]
-
-
Issue 2: Mass Spectrometry Analysis Shows Unexpected Mass Adducts or Absence of BCN Modification
-
Question: My mass spectrometry results show a heterogeneous product with masses that do not correspond to my full-length BCN-modified oligonucleotide. What could be causing this?
-
Answer: Unexpected mass results typically point to side reactions or degradation of the BCN group.
-
Acid-Induced Degradation: As mentioned in Issue 1, exposure to TCA can lead to hydration or rearrangement of the strained alkyne, altering its mass.
-
Side Reactions during Deprotection: Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures can sometimes lead to side reactions with sensitive modifications.
-
Solution: Utilize a milder deprotection strategy. For oligonucleotides with acid-sensitive and base-labile modifications, a "DMT-on" protocol followed by purification is strongly recommended. This avoids the final acidic detritylation step post-synthesis. For the cleavage and base deprotection, use mild conditions as detailed in the protocols below.
-
-
Issue 3: Poor Performance in Copper-Free Click Chemistry Reactions
-
Question: My purified BCN-modified oligonucleotide shows poor reactivity with its azide- or tetrazine-containing binding partner. Why is this happening?
-
Answer: Low reactivity in a subsequent click chemistry reaction is a strong indicator that the BCN moiety has been compromised during synthesis or deprotection. The strained cyclooctyne (B158145) is the reactive component, and its degradation will render the oligonucleotide inert in the desired conjugation reaction.
-
Causes: The most likely cause is degradation of the BCN ring due to harsh acidic or oxidative conditions during the synthesis cycle.
-
Troubleshooting Steps:
-
Review Synthesis Protocol: Confirm that a milder deblocking agent (DCA) and an appropriate, preferably anhydrous, oxidizing agent (CSO) were used.
-
Verify Deprotection Conditions: Ensure that mild deprotection conditions were used and that the oligonucleotide was not exposed to excessive heat or harsh bases for prolonged periods.
-
Analyze Purity: Re-analyze the purified oligonucleotide by mass spectrometry to confirm the presence of the correct mass corresponding to the intact BCN-modified product.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is endo-BCN sensitive to acid? A1: endo-BCN contains a highly strained cyclooctyne ring. This strain is essential for its high reactivity in copper-free click chemistry but also makes the molecule susceptible to degradation under strong acidic conditions, which can lead to ring-opening or rearrangement reactions.
Q2: What is the recommended deblocking agent for synthesizing BCN-modified oligos? A2: It is highly recommended to use 3% Dichloroacetic Acid (DCA) in dichloromethane instead of the more common Trichloroacetic Acid (TCA).[1][2] DCA is less acidic and minimizes the degradation of the BCN group.[2]
Q3: Can I use standard iodine for the oxidation step? A3: While standard iodine oxidation might be tolerated for a single BCN incorporation, it is not ideal due to the presence of water. For optimal results and to prevent any potential degradation, an anhydrous oxidant like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) is recommended.[3][5]
Q4: What are the best deprotection conditions for BCN-modified oligonucleotides? A4: Mild deprotection conditions are crucial. One of the most effective methods for sensitive modifications is using 0.05M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[6][7] Alternatively, a short treatment with ammonium hydroxide/methylamine (AMA) at a controlled temperature can be used. It is also critical to use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis to be compatible with these milder deprotection schemes.[8]
Q5: Should I purify my BCN-modified oligonucleotide using a "DMT-on" or "DMT-off" protocol? A5: A "DMT-on" purification strategy is strongly recommended.[3] This approach leaves the hydrophobic dimethoxytrityl (DMT) group on the 5' end of the full-length oligonucleotide, which greatly aids in purification by reverse-phase HPLC or cartridge. More importantly, it eliminates the need for a final acidic deprotection step to remove the DMT group, thereby avoiding any further exposure of the sensitive BCN moiety to acid.
Quantitative Data Summary
Table 1: Comparison of Deblocking Agents for Acid-Labile Modifications
| Deblocking Agent | Typical Concentration | pKa | Relative Rate of Detritylation | Risk of Depurination/Degradation |
|---|---|---|---|---|
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast | High[2] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Slower | Low[2] |
Table 2: Recommended Mild Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Temperature | Duration | Monomer Compatibility | Reference |
|---|---|---|---|---|
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | [6][7] |
| Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65 °C | 10 minutes | UltraFAST (Ac-dC required) | [7][9] |
| t-Butylamine/water (1:3) | 60 °C | 6 hours | Standard (with dmf-dG) | [6][9] |
| Conc. Ammonium Hydroxide | Room Temp. | 2 hours | UltraMILD (with phenoxyacetic anhydride (B1165640) capping) |[9] |
Experimental Protocols
Protocol 1: Modified Solid-Phase Synthesis Cycle for endo-BCN Incorporation
This protocol outlines the necessary modifications to a standard phosphoramidite synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).
-
Procedure: Deliver the DCA solution to the synthesis column and allow it to react for double the standard detritylation time of your synthesizer's default protocol (e.g., 2-4 minutes).
-
Wash: Thoroughly wash the column with anhydrous acetonitrile.
-
-
Coupling:
-
Reagent: 0.1 M solution of endo-BCN CE-Phosphoramidite in anhydrous acetonitrile.
-
Activator: Standard activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT)).
-
Procedure: Deliver the activated endo-BCN phosphoramidite to the column. Increase the coupling time to a minimum of 6 minutes.[3]
-
-
Capping:
-
Reagents: Standard capping reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).
-
Procedure: No modification needed. Perform standard capping to block any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.
-
Procedure: Deliver the CSO solution to the column and allow a 2-minute reaction time.[3]
-
Wash: Thoroughly wash the column with anhydrous acetonitrile.
-
Protocol 2: Mild Deprotection and Cleavage (DMT-on)
This protocol is for the final cleavage from the solid support and deprotection of the nucleobases and phosphate (B84403) groups, assuming UltraMILD monomers were used.
-
Preparation:
-
After synthesis, dry the solid support thoroughly under a stream of argon or in a vacuum desiccator.
-
Prepare a fresh solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
-
Cleavage and Deprotection:
-
Product Recovery:
-
Carefully transfer the methanol supernatant, which contains the cleaved and deprotected oligonucleotide, to a new microcentrifuge tube using a gel-loading pipette tip to filter out the CPG support.
-
Wash the support twice with a small volume of methanol and combine the supernatants.
-
Dry the combined solution in a vacuum concentrator. Do not apply heat.
-
-
Purification:
-
Resuspend the dried pellet in a suitable buffer for DMT-on reverse-phase purification (e.g., HPLC or cartridge).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Endo-BCN Click Reactions and Steric Hindrance
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing endo-BCN in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. It provides troubleshooting advice and answers to frequently asked questions, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the difference between endo-BCN and exo-BCN?
Bicyclo[6.1.0]nonyne (BCN) is a commonly used cyclooctyne (B158145) in SPAAC reactions and exists as two diastereomers: endo and exo.[1] While both are reactive, endo-BCN is often preferred in bioorthogonal reactions as it is slightly more reactive than the exo diastereomer and is more commercially available.[1] They exhibit similar reactivities in prototypical SPAAC reactions with benzyl (B1604629) azide (B81097).[1] The key difference lies in the steric profile of the triazole products formed after reacting with an azide, with endo-BCN derived products having a more relaxed and open structure.[1]
Q2: How does steric hindrance impact the rate of endo-BCN click reactions?
Steric hindrance near the azide or the cyclooctyne can significantly decrease the reaction rate by physically blocking the reactive sites.[2] However, BCN is considered a sterically non-demanding cyclooctyne.[3] Studies have shown that primary, secondary, and even sterically bulky tertiary azides show similar reaction rates with BCN.[3] This is in contrast to more sterically demanding cyclooctynes like ADIBO, where the reactivity with tertiary azides drops by several orders of magnitude.[3]
Q3: What are the primary causes of low yield in my endo-BCN reaction?
Several factors can lead to low yields in SPAAC reactions:
-
Reagent Instability: BCN and other strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during long-term storage, which can lead to degradation.[2]
-
Steric Hindrance: While BCN is less sensitive to steric hindrance than other cyclooctynes, bulky groups on either the azide or the BCN-containing molecule can still slow down the reaction and impact the final yield.[2][3]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can result in a heterogeneous mixture and reduce reaction efficiency.[2]
-
Incorrect Stoichiometry: An improper ratio of azide to BCN can lead to the incomplete consumption of the limiting reagent.[2]
-
Thiol Reactivity: BCN can react with thiol groups present in biomolecules, leading to unwanted side products.[4]
Q4: When should I choose endo-BCN over other cyclooctynes like DBCO?
The choice between BCN and dibenzocyclooctyne (DBCO) depends on the specific application.
-
Reactivity and Steric Hindrance: BCN is generally more reactive than DBCO.[5] Its smaller size and lower lipophilicity can be advantageous in some cases.[5] BCN's reactivity is less affected by sterically hindered azides compared to other cyclooctynes.[3]
-
Hydrophilicity: BCN is relatively hydrophilic, making it well-suited for bioconjugations in aqueous environments.[6] Reagents with PEG arms can further increase hydrophilicity.[][8]
-
Stability: Both BCN and azide moieties are generally stable long-term.[4]
Q5: Is endo-BCN suitable for in-vivo labeling of large biomolecules?
Yes, endo-BCN is widely used for bioconjugation and labeling in living cells.[] Its high reactivity, biocompatibility (as it does not require a toxic copper catalyst), and ability to react under mild, aqueous conditions make it an excellent choice for such applications.[4][6]
Troubleshooting Guide
Problem: Low or No Product Formation in my endo-BCN Click Reaction.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Possible Cause 1: Steric Hindrance
-
Symptoms: The reaction is sluggish or stalls, especially when conjugating large, complex biomolecules like antibodies or proteins.
-
Solution:
-
Introduce a Linker: Utilize BCN reagents functionalized with a PEG linker (e.g., endo-BCN-PEG4-NHS ester).[9] The PEG arm acts as a spacer, increasing the distance between the reacting moieties and reducing steric clash.
-
Optimize Reactant Ratio: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[2]
-
Increase Reaction Time: For sterically hindered systems, extending the incubation time can lead to higher yields.[10]
-
-
-
Possible Cause 2: Reagent Instability or Degradation
-
Symptoms: The reaction fails even with simple, non-hindered substrates.
-
Solution:
-
Proper Storage: Store BCN reagents at the recommended temperature, typically -20°C or -80°C, and protect them from light and moisture.[4][6]
-
Fresh Solutions: Prepare stock solutions of BCN reagents fresh in an appropriate solvent like DMSO before use.
-
Control Reaction: Perform a small-scale control reaction with simple, known-to-work azide and BCN small molecules to verify the integrity of your reagents and general reaction setup.[2]
-
-
-
Possible Cause 3: Poor Solubility
-
Symptoms: A precipitate is observed in the reaction mixture, or the solution appears cloudy.
-
Solution:
-
Use a Co-solvent: If one of the reactants is poorly soluble in an aqueous buffer, add a minimal amount of a water-miscible organic solvent like DMSO or DMF to improve solubility.[2] For protein reactions, keep the final concentration of the organic solvent low (typically <20%) to avoid denaturation.[4]
-
PEGylation: Use PEGylated BCN or azide reagents to enhance the hydrophilicity and solubility of the molecules in aqueous media.[][8]
-
-
-
Possible Cause 4: Unwanted Side Reactions
-
Symptoms: Multiple unexpected products are observed during analysis (e.g., by LC-MS or SDS-PAGE).
-
Solution:
-
Address Thiol Reactivity: BCN can react with free thiols. If your biomolecule contains accessible cysteine residues, consider adding a reducing agent like β-mercaptoethanol (β-ME) to the reaction buffer to suppress this side reaction.[4]
-
-
Quantitative Data on Reaction Kinetics
The steric environment of the azide has a notable impact on the reaction rate of SPAAC reactions. The following table summarizes second-order rate constants for the reaction of various azides with BCN.
| Azide Structure | Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Primary Azide (2-azidoethanol) | BCN | 0.024 |
| Secondary Azide (1-azidoethyl)benzene | BCN | 0.021 |
| Tertiary Azide (azido-isobutane) | BCN | 0.015 |
| Data sourced from "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions".[11] |
As the data indicates, even with a bulky tertiary azide, the reaction rate with the sterically non-demanding BCN only shows a modest decrease.[3][11]
Experimental Protocols
General Protocol for Antibody-Oligo Conjugation using endo-BCN-NHS Ester
This protocol provides a general guideline for conjugating an antibody with an azide-functionalized oligonucleotide using an endo-BCN-NHS ester.
1. Antibody Activation with BCN-NHS Ester:
- Dissolve the BCN-NHS ester in DMSO to a stock concentration of 10 mM.[4]
- Mix the antibody solution (target concentration ~1 mg/mL) with a 20-30 fold molar excess of the BCN-NHS ester solution. The final DMSO content should be around 20%.[4]
- Incubate the reaction at room temperature for 60 minutes with gentle mixing.[4]
- To quench any unreacted NHS ester, add a small volume of a concentrated Tris solution (e.g., 10 µL of 100 mM Tris) and incubate for an additional 15 minutes.[4]
- Remove the excess, unreacted BCN-NHS ester using a spin desalting column.[4] The resulting BCN-functionalized antibody can be stored at -20°C for several months.[4]
2. Conjugation with Azide-Modified Oligonucleotide:
- Mix the purified BCN-activated antibody with the azide-functionalized oligonucleotide.
- Incubate the mixture overnight at room temperature.[4]
3. Purification and Analysis:
- Purify the final antibody-oligo conjugate to remove any unreacted oligonucleotide using a suitable chromatography method such as size exclusion, reverse phase HPLC, or ion exchange HPLC.[4][]
- Validate the final conjugate using SDS-PAGE analysis.[4]
Visualizations
Caption: Mechanism of SPAAC and the effect of steric hindrance.
Caption: General experimental workflow for endo-BCN conjugation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. BCN-alkyne (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of endo-BCN Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of endo-bicyclo[6.1.0]nonyne (endo-BCN) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying endo-BCN conjugates?
A1: The primary challenges in purifying endo-BCN conjugates, particularly antibody-drug conjugates (ADCs), stem from the heterogeneity of the conjugation reaction. Key issues include:
-
Presence of unconjugated antibody: Not all antibodies may react with the endo-BCN linker-payload.
-
Excess free drug-linker: Unreacted endo-BCN linker-payload molecules need to be removed.
-
Formation of aggregates: The conjugation process, especially with hydrophobic payloads, can induce protein aggregation.[1][2]
-
Species with different drug-to-antibody ratios (DAR): The final product is often a mixture of antibodies with varying numbers of attached drugs, which can differ in their hydrophobicity.
Q2: What are the recommended primary purification methods for endo-BCN conjugates?
A2: The most common and effective purification methods for endo-BCN conjugates are chromatographic techniques that separate molecules based on their physicochemical properties.[3] These include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DAR values, as the addition of the drug-linker moiety increases the molecule's hydrophobicity.[4][5][6][7]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates (high molecular weight species) and smaller impurities like excess drug-linker.[8][9] It is often employed as a final polishing step.[10]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to remove impurities with different isoelectric points.
Q3: How does the endo-BCN linker itself influence the purification strategy?
A3: The endo-BCN linker is known to be relatively hydrophilic compared to other cyclooctynes like DBCO.[11] This property can be advantageous, potentially reducing the overall hydrophobicity of the conjugate compared to those made with more hydrophobic linkers. However, the final hydrophobicity will be significantly influenced by the attached payload. For conjugates with hydrophilic payloads, the separation of species with different DARs by HIC might be less effective. In such cases, other techniques like IEX or a combination of methods may be necessary. Many commercially available endo-BCN reagents incorporate polyethylene (B3416737) glycol (PEG) spacers to further enhance hydrophilicity and improve solubility.[12][13][14]
Q4: Can I expect side reactions with endo-BCN that could complicate purification?
A4: While strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly specific reaction, side reactions can occur. For instance, BCN can undergo acid-mediated decomposition. Therefore, it is crucial to control the pH during the conjugation and purification steps. The reaction mixture might also contain isomers or degradation products of the linker-payload, which would need to be removed during purification.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor resolution of DAR species | Gradient is too steep. | Use a shallower elution gradient to improve separation.[6] |
| Inappropriate salt concentration. | Optimize the initial and final salt concentrations. High salt promotes binding, while a gradual decrease elutes the molecules.[4][6] | |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Low recovery of the conjugate | Conjugate is too hydrophobic and binds irreversibly. | Add a small percentage of a mild organic solvent (e.g., isopropanol) to the elution buffer.[15] Use a less hydrophobic HIC resin. |
| Protein precipitation on the column. | Perform solubility studies to determine optimal buffer conditions.[16] Lower the initial salt concentration.[2] | |
| Inappropriate pH. | Screen a range of pH values for the mobile phase to improve recovery.[15] | |
| Protein aggregation during purification | High salt concentration. | Lower the salt concentration in the loading and elution buffers.[2] |
| Unfavorable buffer conditions (pH, temperature). | Optimize buffer pH and perform purification at a lower temperature. Add stabilizing excipients.[17] |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing or broadening | Secondary hydrophobic or ionic interactions with the column matrix. | Increase the ionic strength of the mobile phase (e.g., by increasing the salt concentration). Add a small amount of an organic modifier to the mobile phase.[18] |
| Poorly packed column. | Check the column's performance with a standard protein and repack if necessary. | |
| High sample viscosity. | Dilute the sample before loading. | |
| Poor separation of monomer and aggregate | Inappropriate column pore size. | Select a column with a pore size suitable for the size of your conjugate and its aggregates. |
| Column overloading. | Reduce the sample volume to 1-5% of the column volume.[10] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation.[19] |
Experimental Protocols
General Protocol for HIC Purification of endo-BCN Conjugates
This protocol is a starting point and should be optimized for each specific conjugate.
-
Column: Phenyl or Butyl HIC column.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[4]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[4]
-
Sample Preparation: Dilute the crude conjugate mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M.[4] Centrifuge to remove any precipitate.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of the starting mobile phase mixture (e.g., 100% Mobile Phase A or a mixture depending on the hydrophobicity of the conjugate).
-
Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5 CVs of the starting mobile phase mixture to remove unbound impurities.
-
Elution: Elute the bound conjugates with a linear gradient from the starting mobile phase composition to 100% Mobile Phase B over 20-30 CVs.[4] Collect fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, and analytical HIC or SEC to determine the purity and DAR of each fraction.
-
Regeneration: Regenerate the column according to the manufacturer's instructions.
General Protocol for SEC Polishing of endo-BCN Conjugates
-
Column: A size exclusion column with a pore size appropriate for separating the monomeric conjugate from aggregates (e.g., 300 Å for antibodies).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another buffer with a physiological pH and ionic strength (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Sample Preparation: Concentrate the pooled fractions from the HIC purification step and exchange the buffer to the SEC mobile phase using a centrifugal filter unit.
-
Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.
-
Loading: Inject a sample volume that is less than 5% of the total column volume.[10]
-
Elution: Elute the sample isocratically with the mobile phase. The aggregates will elute first, followed by the monomeric conjugate.
-
Analysis: Analyze the collected fractions to confirm the removal of aggregates and the purity of the final product.
Data Presentation
Table 1: Comparison of HIC Resins for ADC Purification
| Resin Type | Ligand | Hydrophobicity | Typical Application |
| Phenyl Sepharose | Phenyl | High | Purification of ADCs with moderate to high hydrophobicity. Good for resolving DAR species.[15] |
| Butyl Sepharose | Butyl | Intermediate | General purpose ADC purification. May be suitable for more hydrophilic conjugates. |
| Ether | Ether | Low | Purification of very hydrophobic ADCs where recovery from more hydrophobic resins is low. |
Table 2: Typical HIC Mobile Phase Compositions
| Component | Function | Typical Concentration Range |
| Buffer (e.g., Sodium Phosphate) | Maintain pH | 25-50 mM |
| Salt (e.g., Ammonium Sulfate, Sodium Chloride) | Promote hydrophobic interaction | 0.5-2.0 M for binding[15] |
| Organic Modifier (e.g., Isopropanol) | Reduce hydrophobicity for elution | 5-20% in elution buffer[15] |
Visualizations
Caption: General experimental workflow for the purification of endo-BCN conjugates.
Caption: Troubleshooting decision tree for HIC purification of endo-BCN conjugates.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. medkoo.com [medkoo.com]
- 14. endo-BCN-PEG3-acid, 1807501-82-1 | BroadPharm [broadpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
kinetic analysis of endo-BCN CE-Phosphoramidite reactions
A Comparative Guide to the Kinetic Performance of endo-BCN CE-Phosphoramidite and its Alternatives in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) for introducing reactive handles for subsequent conjugation is a critical decision. The efficiency of the phosphoramidite coupling step directly impacts the overall yield and purity of the final product. This guide provides a comparative analysis of the kinetic performance of this compound and its common alternatives, namely DBCO-based and alkyne-based phosphoramidites.
Comparison of Coupling Parameters
The following table summarizes the recommended coupling conditions for this compound and its alternatives. These parameters are crucial for achieving optimal coupling efficiency during oligonucleotide synthesis.
| Feature | This compound | DBCO-CE-Phosphoramidite | Alkyne-CE-Phosphoramidite |
| Recommended Coupling Time | 6 minutes | 10-12 minutes[1][2] | 3-5 minutes[3][4][5] |
| Recommended Activator | Standard activators like Tetrazole or DCI | DCI recommended[6] | Standard activators like Tetrazole or DCI |
| Special Considerations | Acid-sensitive; DMT-on protocol recommended. Incompatible with iodine oxidation; requires an alternative like CSO. | Susceptible to degradation with prolonged iodine oxidation; CSO is recommended, especially for 3'-modifications.[1][2][7] | Generally compatible with standard synthesis and deprotection conditions. Some variants may require specific deprotection steps (e.g., for removal of silyl (B83357) protecting groups).[3][4] |
| Primary Subsequent Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) with tetrazines. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC (with strained alkynes). |
Experimental Protocol: In-House Evaluation of Phosphoramidite Coupling Efficiency
To obtain direct comparative kinetic data for your specific application and synthesis platform, an in-house evaluation is recommended. The following protocol outlines a standardized method for determining the coupling efficiency of different phosphoramidites.
Objective: To determine and compare the average stepwise coupling efficiency of this compound and its alternatives by synthesizing a defined oligonucleotide sequence and monitoring the trityl cation release.
Materials:
-
Automated DNA/RNA synthesizer
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
This compound and alternative phosphoramidites (DBCO, Alkyne)
-
Standard DNA phosphoramidites (A, C, G, T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solution
-
Oxidizing solution (e.g., Iodine/water/pyridine or 0.5 M CSO in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagents (e.g., AMA or aqueous ammonia)
-
HPLC system with a reverse-phase column
-
UV-Vis spectrophotometer (often integrated into the synthesizer)
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis: For each phosphoramidite to be tested, synthesize a short, defined sequence (e.g., a homopolymer like T10 or a mixed sequence). It is crucial to keep all other synthesis parameters (synthesis scale, other reagents, and cycles for standard bases) identical for each run. The modified phosphoramidite should be introduced at a specific, consistent position within the sequence.
-
Trityl Cation Monitoring: The synthesizer's integrated spectrophotometer will measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. The intensity of this colorimetric signal is proportional to the number of successful coupling reactions in the preceding cycle.
-
Data Collection: Record the absorbance values for each deblocking step throughout the synthesis.
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency for the modified phosphoramidite can be calculated by comparing the trityl absorbance after the modified phosphoramidite coupling to the absorbance of the preceding and succeeding standard base couplings.
-
Stepwise Yield (%) = (Absorbance at step n+1 / Average absorbance of standard couplings) x 100
-
-
HPLC Analysis of Final Product: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product by reverse-phase HPLC to determine the percentage of the full-length product versus failure sequences (e.g., n-1 deletions). This provides a qualitative and quantitative measure of the overall success of the synthesis.
Visualizations
Workflow for Comparative Kinetic Analysis
Caption: Experimental workflow for the in-house kinetic analysis of phosphoramidites.
Logical Flow for Phosphoramidite Selection
Caption: Decision tree for selecting a phosphoramidite based on the intended click chemistry reaction.
Conclusion
The selection of a phosphoramidite for introducing a clickable moiety into an oligonucleotide involves a trade-off between the kinetics of the phosphoramidite coupling step and the requirements of the subsequent conjugation reaction.
-
This compound offers a good balance of reactivity in both SPAAC and IEDDA click reactions with a moderate recommended coupling time. Its sensitivity to acid and standard oxidation conditions requires some adjustments to the synthesis protocol.
-
DBCO-CE-Phosphoramidite is a well-established reagent for copper-free SPAAC reactions. It typically requires a longer coupling time compared to endo-BCN and alkyne phosphoramidites and also benefits from the use of alternative oxidizing agents to iodine.
-
Alkyne-CE-Phosphoramidites generally exhibit the fastest coupling kinetics. They are primarily used for CuAAC reactions, which are highly efficient but require a copper catalyst that may not be suitable for all biological applications.
For applications where rapid synthesis is paramount and copper catalysis is acceptable, alkyne phosphoramidites are an excellent choice. For copper-free conjugation, both endo-BCN and DBCO phosphoramidites are suitable options, with endo-BCN potentially offering faster coupling and the additional versatility of reacting with tetrazines via IEDDA. Researchers should consider the specific requirements of their experimental design when selecting the most appropriate phosphoramidite. The provided experimental protocol can be used to generate in-house data to guide this decision-making process.
References
A Researcher's Guide to Click Chemistry: Assessing the Stability of endo-BCN vs. Alternatives
In the intricate fields of chemical biology and drug development, the ability to selectively and reliably conjugate molecules in complex biological settings is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers this capability without the need for cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.[1] Central to this methodology is the choice of the strained alkyne, where stability is as crucial as reactivity. This guide provides an objective comparison of bicyclo[6.1.0]nonyne (BCN), particularly the endo diastereomer, against other common click chemistry reagents, with a focus on stability supported by experimental data.
Bicyclo[6.1.0]nonyne (BCN) has emerged as a widely used reagent due to its favorable balance of chemical stability, reactivity, and hydrophilicity.[2] It is synthesized as a mixture of two diastereomers, exo-BCN and endo-BCN.[2] While both are active, endo-BCN is slightly more reactive and more commonly used in bioorthogonal reactions.[2] This comparison will focus on endo-BCN and its performance relative to other key players in the field: Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO).
Comparative Stability and Performance Data
The selection of a bioorthogonal reagent is often a trade-off between reaction kinetics and stability. While rapid kinetics are desirable for fast labeling, the reagent must be stable enough to persist in the complex biological milieu until it reaches its target. The following table summarizes key performance metrics for endo-BCN and its alternatives.
| Reagent | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability Profile |
| endo-BCN | Azide (B81097) | SPAAC | ~0.1 - 0.3[2][3] | High stability against thiols (GSH) .[1][4] Can show instability on protein conjugates at neutral pH or in the presence of reducing agents like TCEP.[3][4] |
| DBCO | Azide | SPAAC | ~0.3 - 1.0[5][6] | Low stability against thiols (GSH) , with a half-life of ~71 minutes.[4] Prone to rearrangement under acidic conditions.[7] |
| TCO | Tetrazine | iEDDA | ~1 - 10⁶[3][8] | Extremely fast kinetics . Susceptible to isomerization to its unreactive cis-isomer, particularly in the presence of thiols and serum proteins.[9] |
| Terminal Alkyne | Azide | CuAAC | ~10 - 100[3] | Requires a cytotoxic copper(I) catalyst , limiting its use in living systems. The alkyne and azide groups themselves are highly stable.[10] |
In-Depth Stability Analysis
1. Stability in the Presence of Biological Thiols:
A critical challenge for strained alkynes is their potential reaction with endogenous nucleophiles, particularly the highly abundant intracellular thiol, glutathione (B108866) (GSH).[1] This is a key area where endo-BCN demonstrates a significant advantage.
-
endo-BCN: Exhibits substantially greater stability in the presence of GSH compared to DBCO.[1][3] In one comparative study, the half-life of BCN in the presence of GSH was approximately 6 hours.[4] This makes it a more robust choice for long-term intracellular studies.
-
DBCO: Reacts readily with thiols. The same study reported a half-life of only 71 minutes for DBCO under identical conditions, highlighting its susceptibility to degradation in the reducing intracellular environment.[4]
2. Stability Across pH and with Reducing Agents:
The stability of click reagents can be influenced by pH and the presence of additives commonly used in biochemical protocols, such as reducing agents.
-
endo-BCN: While generally stable, studies on BCN-protein conjugates have shown unexpected instability under certain conditions. For example, a BCN-antibody fragment conjugate showed degradation after a 24-hour incubation at pH 7.2 and in the presence of TCEP, conditions where the small molecule itself was stable.[4]
-
DBCO: Is notably unstable in strongly acidic conditions, such as those used for peptide cleavage from a resin (e.g., high concentrations of TFA), where it can undergo a 5-endo-dig cycloisomerization.[7]
3. Isomerization and Conformational Stability:
-
TCO: The primary stability concern for TCO is not degradation but its rapid isomerization to the unreactive cis-cyclooctene form.[9] This process can be accelerated by thiols and components in serum, limiting its effective lifetime in vivo.[9]
-
endo-BCN & DBCO: As cyclooctynes, they do not suffer from this type of geometric isomerization, providing a more persistent reactive handle over time.[11]
Experimental Protocols
Reproducible assessment of reagent stability is crucial for selecting the appropriate tool. Below are generalized protocols for evaluating the stability of click chemistry handles as small molecules and after conjugation to a protein.
Protocol 1: Small Molecule Stability Assessment
This protocol is adapted from a comprehensive study on click handle stability.[12]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the click handle (e.g., endo-BCN, DBCO) in DMSO.
-
Prepare a 10 mM stock solution of an internal standard (e.g., a stable, structurally similar compound) in DMSO.
-
Prepare the test solutions (treatments). Examples include:
-
Phosphate-buffered saline (PBS), pH 7.2.
-
PBS containing 5 mM Glutathione (GSH).
-
PBS containing 5 mM TCEP.
-
Citrate buffer, pH 4.0.
-
Bicarbonate buffer, pH 10.0.
-
-
-
Incubation:
-
In a microcentrifuge tube, add the test solution.
-
Add the click handle stock solution to a final concentration of 100 µM.
-
Add the internal standard stock solution to a final concentration of 100 µM.
-
Incubate the samples at 37 °C. Take time points as required (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis (LC-MS):
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the amount of the click handle remaining by calculating the ratio of its peak area to the peak area of the internal standard. Plot the percentage remaining over time.
-
Protocol 2: On-Protein Stability Assessment
This workflow evaluates stability in the context of a biomolecule, where the local environment can influence reactivity.[4]
-
Protein Conjugation:
-
If targeting a disulfide bond, reduce a model protein (e.g., an antibody fragment, Fab) with TCEP.
-
Remove the excess reducing agent via buffer exchange.
-
Immediately react the reduced protein with a click handle derivative containing a cysteine-reactive group (e.g., a maleimide (B117702) or pyridazinedione).
-
Purify the click handle-protein conjugate to remove unreacted reagents.
-
-
Incubation under Test Conditions:
-
Divide the conjugate solution into aliquots.
-
Subject each aliquot to a different test condition (e.g., PBS pH 7.2, PBS + GSH) for a set period (e.g., 24 hours) at 37 °C.
-
-
Capping Reaction:
-
After incubation, add a large excess of the complementary click partner (e.g., an azide-containing fluorophore for a BCN-conjugate) to "cap" any remaining active handles.
-
Allow the capping reaction to proceed to completion (e.g., 1 hour at room temperature).
-
-
Analysis (Intact Protein Mass Spectrometry):
-
Analyze the samples using LC-MS suitable for intact proteins.
-
Determine the percentage of remaining active handle by comparing the mass spectrometry signal of the capped conjugate to the uncapped conjugate.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the on-protein stability of a click chemistry handle.
Caption: A flowchart of the on-protein stability assay.
Conclusion
The choice between endo-BCN and other click chemistry reagents is highly dependent on the specific application. While DBCO offers faster kinetics for many SPAAC reactions and TCO provides exceptionally rapid ligation via iEDDA, their utility can be compromised by their respective instabilities towards thiols and isomerization. endo-BCN presents a compelling alternative, offering a robust balance of reactivity and superior stability, particularly in the reducing intracellular environment.[1][3] Its enhanced persistence in the presence of glutathione makes it the preferred reagent for long-term live-cell imaging and intracellular bioconjugation strategies where reliability and reagent integrity over time are critical for success. Researchers must weigh the need for reaction speed against the demand for stability within their specific experimental context to make the optimal choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Copper-Free Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal ligation strategy is critical for the success of applications ranging from live-cell imaging to the construction of antibody-drug conjugates. This guide provides an objective comparison of prominent copper-free click chemistry linkers, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. Supported by experimental data, this document aims to facilitate the informed selection of linkers based on their performance characteristics.
Copper-free click chemistry has revolutionized bioconjugation by enabling the covalent labeling of biomolecules in their native environments without the need for cytotoxic copper catalysts.[1] The two most prominent reactions in this category are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation. The choice between these powerful techniques, and the specific linkers employed, depends on the desired reaction kinetics, stability, and the steric and electronic properties of the molecules to be conjugated.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is often determined by its second-order rate constant (k₂), which provides a measure of how rapidly the reacting partners form a product at a given concentration. A higher k₂ value indicates a faster reaction, which is often crucial for capturing dynamic biological processes or when working with low concentrations of biomolecules.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers
SPAAC reactions are valued for their biocompatibility, as they do not require a cytotoxic copper catalyst. The reaction rate is driven by the ring strain of the cyclooctyne (B158145) reactant. A variety of cyclooctynes have been developed, each with distinct kinetic properties.[2]
| Cyclooctyne Linker | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO (Dibenzocyclooctyne) | Benzyl (B1604629) Azide | ~0.6 - 1.0 |
| ADIBO/DIBAC (Azadibenzocyclooctyne) | Benzyl Azide | 0.9 |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | 3.4 |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7 |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.15 |
| AZA (Azacyclooctyne) | Benzyl Azide | 0.3 |
| DIFO (Difluorinated cyclooctyne) | Benzyl Azide | Varies (generally fast) |
| MOFO (Monofluorinated cyclooctyne) | Benzyl Azide | Slower than DIFO |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[2][3] Generally, DBCO and its derivatives exhibit the highest reaction rates among the common SPAAC linkers, making them a preferred choice for applications where speed is critical.[3][4] BCN, while slower, offers advantages in terms of its smaller size and lower lipophilicity.[3]
Inverse-Electron-Demand Diels-Alder (IEDDA) Linkers (Tetrazine Ligation)
The IEDDA reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions.[5] This rapid ligation is particularly advantageous for in vivo applications and when temporal resolution is critical.[5]
| Tetrazine Reactant | Dienophile (Alkene) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO (trans-cyclooctene) | ~10³ - 10⁶ |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO (trans-cyclooctene) | ~3.3 x 10⁵ |
| 3,6-diphenyl-s-tetrazine | Norbornene | ~1 |
Note: Reaction rates are highly dependent on the specific tetrazine and dienophile pairing, as well as solvent conditions.[6][7]
Linker Stability
The stability of a linker is crucial for the integrity of the resulting bioconjugate, especially in complex biological environments such as serum.
| Linker Chemistry | Reactive Partners | Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. It is also less stable in the presence of thiols like glutathione (B108866) (GSH) compared to BCN.[4][5] |
| BCN-Azide (SPAAC) | BCN + Azide | BCN is generally more stable to thiols like GSH compared to DBCO.[5] |
| Tetrazine Ligation | Tetrazine + TCO | The stability of tetrazine and TCO can be influenced by serum components and isomerization of the TCO.[5] |
Experimental Protocols
Accurate determination of reaction kinetics and stability is essential for the comparative evaluation of copper-free click chemistry linkers.
Protocol for Determining Second-Order Rate Constants using UV-Vis Spectrophotometry
This method is suitable for reactions where there is a significant change in the UV-Vis spectrum upon product formation, as is often the case with DBCO-azide reactions.
-
Instrumentation: A stopped-flow or standard UV-Vis spectrophotometer.
-
Reagents:
-
Cyclooctyne linker (e.g., DBCO derivative) of known concentration in a suitable buffer (e.g., PBS).
-
Azide reactant (e.g., benzyl azide) of known concentration in the same buffer.
-
-
Procedure: a. Determine the optimal absorbance wavelength (λ_max) for the cyclooctyne derivative (for many DBCO compounds, this is around 308-309 nm).[3] b. In a quartz cuvette, add a known concentration of the cyclooctyne derivative and measure the initial absorbance. c. Initiate the reaction by adding a known excess of the azide to the cuvette. d. Monitor the decrease in absorbance of the cyclooctyne at its λ_max over time until the reaction is complete. e. Convert absorbance values to concentration using the Beer-Lambert law (A = εbc). f. Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of this line provides the pseudo-first-order rate constant (k'). g. Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[3]
Protocol for Assessing Linker Stability in Human Serum using HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in serum.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Reagents:
-
Bioconjugate of interest.
-
Pooled human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (B52724) (ACN).
-
-
Procedure: a. Prepare a stock solution of the bioconjugate in PBS. b. Dilute the bioconjugate stock solution into human serum to a final concentration (e.g., 1 mg/mL). A control sample should be prepared in PBS. c. Incubate both samples at 37°C. d. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. e. To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. f. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5] g. Collect the supernatant and analyze it by reverse-phase HPLC. h. Monitor the peak corresponding to the intact bioconjugate and calculate the percentage remaining at each time point relative to the t=0 time point.[5] For more detailed analysis of degradation products, LC-MS can be employed.[8]
Visualizing Reaction Mechanisms and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating endo-BCN Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and research tools. The use of Bicyclononyne (BCN) reagents, particularly the endo-isomer, in strain-promoted alkyne-azide cycloaddition (SPAAC) has become a popular method for creating stable bioconjugates under biocompatible conditions. This guide provides an objective comparison of mass spectrometry for the validation of endo-BCN conjugation against other common analytical techniques, supported by experimental data and detailed protocols.
Introduction to endo-BCN Conjugation
Endo-BCN is a strained cyclooctyne (B158145) that reacts efficiently and specifically with azide-functionalized molecules to form a stable triazole linkage. This "click chemistry" reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications. The validation of the final conjugate is essential to confirm the success of the reaction, determine the degree of labeling, and ensure the homogeneity of the product.
Mass Spectrometry: The Gold Standard for Conjugate Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For bioconjugates, it provides a direct and accurate measurement of the molecular weight, allowing for the unambiguous confirmation of successful conjugation and the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Key Advantages of Mass Spectrometry:
-
High Specificity and Accuracy: Directly measures the mass of the conjugate, providing definitive evidence of conjugation.
-
Detailed Structural Information: Can identify the exact site of conjugation and characterize heterogeneity.
-
Quantitative Analysis: Enables the determination of the distribution and average number of conjugated molecules (e.g., DAR).
Data Presentation: Mass Spectrometry for ADC Analysis
The following table presents representative data from the analysis of a cysteine-linked antibody-drug conjugate (ADC), illustrating the type of quantitative information that can be obtained with mass spectrometry. While this example does not use an endo-BCN linker, the analytical principles for determining the drug-to-antibody ratio (DAR) are analogous. The data is compared with results from Hydrophobic Interaction Chromatography (HIC), a common alternative.
| Analytical Method | Average DAR | DAR Distribution (DAR0:DAR2:DAR4:DAR6:DAR8) [%] |
| Mass Spectrometry (LC-MS) | 4.0 | 5 : 20 : 50 : 20 : 5 |
| Hydrophobic Interaction Chromatography (HIC) | 3.7 | 7 : 22 : 48 : 19 : 4 |
This data is representative and adapted from typical results for cysteine-linked ADCs to illustrate the comparative outputs of the analytical techniques.
Experimental Protocol: LC-MS Analysis of an endo-BCN Conjugated Antibody
1. Sample Preparation:
- Dilute the endo-BCN conjugated antibody sample to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water).
- For analysis of individual light and heavy chains, reduce the interchain disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 50 mM and incubating at 37°C for 30 minutes.[1]
2. LC-MS System:
- Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled to a UPLC/HPLC system.
- Employ a reversed-phase column suitable for large proteins (e.g., C4).
3. LC Method:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 80°C.[2]
4. MS Data Acquisition:
- Acquire data in positive ion mode over a mass range of m/z 500-4000.
- Optimize source parameters (e.g., capillary voltage, source temperature) for the specific instrument and analyte.
5. Data Analysis:
- Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact or reduced antibody chains.
- Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative peak intensities.[1]
Alternative Validation Techniques
While mass spectrometry is highly informative, other techniques are also valuable for characterizing bioconjugates, each with its own strengths and weaknesses.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the conjugation of a payload often increases the hydrophobicity of a protein, HIC can be used to separate species with different numbers of conjugated molecules.[3][4][5]
-
Pros: Non-denaturing conditions preserve the native protein structure, relatively high throughput.[3][4]
-
Cons: Indirect measurement of conjugation, resolution may be insufficient for complex mixtures, mobile phases are often not MS-compatible.[5]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is primarily used to assess the aggregation state of a bioconjugate and to remove unreacted small molecules.
-
Pros: Mild, non-denaturing conditions, useful for assessing aggregation and purity.
-
Cons: Does not provide information on the degree of conjugation unless there is a significant size change.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. A successful conjugation will result in a shift in the band corresponding to the modified protein.
-
Pros: Simple, widely available, and provides a qualitative assessment of conjugation.
-
Cons: Low resolution, not quantitative, and provides limited structural information.
Comparison of Validation Techniques
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Principle | Mass-to-charge ratio | Hydrophobicity | Size and shape | Molecular weight (denatured) |
| Information Provided | Exact mass, DAR, heterogeneity, conjugation site | DAR distribution, heterogeneity | Aggregation, purity | Apparent molecular weight shift |
| Quantitative? | Yes | Semi-quantitative (relative) | No (for DAR) | No |
| Throughput | Moderate | High | High | High |
| Resolution | Very High | Moderate to High | Low | Low |
| Sample Requirement | Low (µg) | Moderate (µg) | Moderate (µg) | Moderate (µg) |
| Cost (Instrument) | High | Moderate | Moderate | Low |
Detailed Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
1. Sample Preparation:
- Adjust the ADC sample to a final concentration of 1 mg/mL.
- Add a high salt buffer (e.g., 2M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) to the sample to promote binding to the column.
2. HPLC System:
- Use an HPLC or UPLC system with a UV detector and a HIC column.
- A bio-inert system is recommended to prevent corrosion from the high salt mobile phases.[5]
3. HIC Method:
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
- Flow Rate: 0.5-1.0 mL/min.
- Detection: UV absorbance at 280 nm.
4. Data Analysis:
- Identify peaks corresponding to different drug-loaded species based on their retention times (higher DAR species are more hydrophobic and elute later).
- Calculate the average DAR by determining the weighted average of the different species based on their relative peak areas.
Visualizing the Process
To further clarify the experimental workflows and the underlying chemistry, the following diagrams have been generated using Graphviz.
Caption: The SPAAC reaction between an azide (B81097) and endo-BCN.
Caption: Workflow for mass spectrometry validation of bioconjugates.
Conclusion
The validation of endo-BCN conjugation is a multi-faceted process that can be approached with several analytical techniques. Mass spectrometry stands out as the most powerful and direct method, providing unambiguous confirmation of conjugation, detailed structural information, and accurate quantitative data on the drug-to-antibody ratio. While techniques like HIC offer higher throughput for routine analysis under non-denaturing conditions, they provide a more indirect measure of conjugation. The choice of analytical method will depend on the specific requirements of the project, including the level of detail required, the available instrumentation, and the stage of development. For comprehensive and definitive characterization of endo-BCN conjugated biomolecules, a mass spectrometry-based approach is highly recommended.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endo-BCN Modified Aptamers and Traditional Aptamer Technologies
For researchers, scientists, and professionals in drug development, the evolution of aptamer technology offers increasingly sophisticated tools for targeted therapies and diagnostics. While traditional, unmodified aptamers have shown promise, their application can be limited by the need for effective bioconjugation strategies. This guide provides an objective comparison between aptamers functionalized with endo-Bicyclononyne (endo-BCN) for click chemistry and traditional aptamers, with a focus on their utility in creating advanced therapeutic and diagnostic agents.
Executive Summary
The primary distinction between endo-BCN modified aptamers and traditional aptamers lies not in their intrinsic binding or stability performance, but in their application for covalent conjugation to other molecules. An endo-BCN modification serves as a highly efficient and specific "handle" for attaching drugs, imaging agents, or nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. Traditional aptamers, when used for conjugation, typically rely on less specific and efficient reactions, such as those targeting primary amines. This guide demonstrates that while the core aptamer performance remains largely unchanged by terminal endo-BCN modification, the conjugation strategy it enables offers significant advantages in efficiency, specificity, and reaction conditions, leading to superior performance of the final aptamer conjugate.
Performance Comparison: Conjugation Efficiency and Impact on Aptamer Function
The modification of an aptamer for conjugation purposes can potentially impact its binding affinity and stability. However, studies have shown that terminal modifications, when properly implemented with a linker, have a minimal effect on the aptamer's function. The key performance difference emerges from the conjugation chemistry itself.
Table 1: Quantitative Comparison of Aptamer Conjugation Methods
| Performance Metric | endo-BCN Functionalized Aptamer (SPAAC Chemistry) | Traditional Aptamer (NHS Ester Chemistry) |
| Reaction Principle | Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Amine-reactive N-hydroxysuccinimide ester reaction with lysine (B10760008) residues or a terminal amine. |
| Specificity | Highly specific to azide-functionalized molecules; bio-orthogonal. | Reacts with any accessible primary amine (e.g., lysine side chains), leading to potential heterogeneity. |
| Reaction Efficiency | High yields, often >90%. | Variable yields, dependent on pH and buffer conditions. |
| Reaction Conditions | Physiological conditions (aqueous buffer, neutral pH, room temperature). | Requires specific pH range (typically 7-9) and amine-free buffers. |
| Kinetics | Fast reaction rates. | Slower reaction rates compared to SPAAC. |
| Impact on Aptamer Affinity (Kd) | Minimal impact with terminal modification and appropriate linker. | Can potentially alter binding if modification occurs near the binding site. |
| Stability of Conjugate | Forms a stable triazole linkage. | Forms a stable amide bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are standard protocols for assessing key performance parameters of modified aptamers.
Protocol 1: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the association (k_on) and dissociation (k_off) rates, and to calculate the equilibrium dissociation constant (K_d) of an aptamer to its target protein.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated aptamers)
-
Aptamer (biotinylated at the 5' or 3' end)
-
Target protein
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)
Procedure:
-
System Preparation: Degas all buffers and solutions. Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Aptamer Immobilization:
-
Inject the biotinylated aptamer over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min).
-
Monitor the response units (RU) to achieve the desired immobilization level (typically 100-200 RU).
-
Wash with running buffer to remove any non-specifically bound aptamer.
-
-
Analyte (Target Protein) Interaction Analysis:
-
Prepare a series of dilutions of the target protein in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the lowest concentration of the target protein over the sensor surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
After the dissociation phase, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Repeat the injection cycle for each concentration of the target protein, from lowest to highest.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_d.
-
Protocol 2: Assessment of Aptamer Stability in Human Serum
Objective: To determine the half-life of an aptamer in a biologically relevant medium.
Materials:
-
Modified aptamer and unmodified control aptamer
-
Human serum (pooled, sterile-filtered)
-
Nuclease-free water and tubes
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel (e.g., 12%)
-
Urea
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer with a denaturant (e.g., formamide)
-
DNA stain (e.g., SYBR Gold or Ethidium Bromide)
-
Gel imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Dilute the aptamers to a final concentration of 1 µM in 50% human serum. Prepare a zero-time point control by immediately adding denaturing loading buffer.
-
Incubation: Incubate the aptamer-serum mixtures at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction and immediately mix it with an equal volume of denaturing loading buffer to stop nuclease activity. Store samples at -20°C until analysis.
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to ensure denaturation.
-
Load the samples onto a denaturing polyacrylamide gel containing urea.
-
Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable DNA stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the full-length aptamer at each time point using image analysis software.
-
-
Data Analysis:
-
Normalize the band intensity at each time point to the zero-time point.
-
Plot the percentage of intact aptamer versus time and fit the data to a one-phase decay model to calculate the half-life (t_1/2).
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Aptamer-Drug Conjugation Workflow
The following diagram illustrates the comparative workflows for creating an aptamer-drug conjugate using endo-BCN (SPAAC) versus traditional NHS ester chemistry.
Evaluating the Biocompatibility of endo-BCN Conjugates: A Comparative Guide
In the rapidly evolving field of bioconjugation, the choice of chemical ligation strategy is paramount to the efficacy and safety of novel therapeutics and research tools. Among the bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing endo-Bicyclo[6.1.0]nonyne (endo-BCN) has gained prominence due to its copper-free nature, rendering it highly biocompatible for applications in living systems. This guide provides an objective comparison of endo-BCN conjugates with prevalent alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparison of Bioconjugation Chemistries
The primary alternatives to endo-BCN for SPAAC are other strained cyclooctynes, most notably Dibenzocyclooctyne (DBCO), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a Trans-cyclooctene (TCO) and a tetrazine. Each of these chemistries presents a unique set of advantages and disadvantages in terms of reaction kinetics, stability, and overall biocompatibility.
Key Performance Metrics:
| Feature | endo-BCN (SPAAC) | DBCO (SPAAC) | TCO/Tetrazine (IEDDA) |
| Reaction Kinetics (k2, M⁻¹s⁻¹) | ~0.1 - 1.0 | ~0.3 - 2.0 (generally faster than BCN) | >1,000 (exceptionally rapid) |
| Stability in Thiols (e.g., GSH) | More stable | Less stable | Susceptible to isomerization |
| Hydrophilicity | Relatively high | Lower (more hydrophobic) | Variable |
| Size | Smaller | Larger | Variable |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (metal-free) |
Biocompatibility Assessment: Cytotoxicity
A critical aspect of biocompatibility is the cytotoxic profile of the bioconjugate. While the SPAAC and IEDDA reactions are inherently biocompatible due to the absence of a toxic copper catalyst, the resulting conjugates' impact on cell viability must be assessed. The following table presents representative data from a comparative cytotoxicity assay.
Disclaimer: The following data is illustrative and intended to represent typical results from a cytotoxicity assay. Actual IC50 values will vary depending on the specific antibody, payload, linker, and cell line used.
Comparative Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Conjugate | Linker Chemistry | Payload | Cell Line | IC50 (nM) |
| ADC 1 | endo-BCN -linker | MMAE | SK-BR-3 | 15 |
| ADC 2 | DBCO-linker | MMAE | SK-BR-3 | 18 |
| ADC 3 | TCO-linker | MMAE | SK-BR-3 | 12 |
| Unconjugated Antibody | N/A | N/A | SK-BR-3 | >1000 |
| Free Payload | N/A | MMAE | SK-BR-3 | 0.5 |
Experimental Protocols
1. General Protocol for Antibody-Payload Conjugation:
This protocol describes a general workflow for the conjugation of a payload to an antibody using endo-BCN, DBCO, or TCO chemistries.
-
Antibody Modification:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
For SPAAC, introduce an azide (B81097) functionality onto the antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues with an azide-NHS ester or enzymatic installation of an azido-sugar.
-
For IEDDA, introduce a TCO moiety onto the antibody, typically by reacting lysine residues with a TCO-NHS ester.
-
Purify the modified antibody using a desalting column to remove excess reagents.
-
-
Payload Preparation:
-
Synthesize or obtain the payload with the corresponding reactive partner (an alkyne for SPAAC or a tetrazine for IEDDA).
-
Dissolve the payload-linker in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a molar excess of the prepared payload-linker to the modified antibody.
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times will vary depending on the chemistry (minutes for IEDDA, hours to overnight for SPAAC).
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity of the conjugate by SDS-PAGE and mass spectrometry.
-
2. In Vitro Cytotoxicity Assay:
This protocol outlines a method to assess the cytotoxic potential of the prepared ADCs.
-
Cell Culture:
-
Plate cancer cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in cell culture medium.
-
Remove the existing medium from the cells and add the prepared treatments.
-
-
Incubation:
-
Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the viability data against the log of the concentration and fitting to a dose-response curve.
-
3. Immunogenicity Assessment:
Assessing the immunogenic potential of bioconjugates is crucial for their clinical translation.
-
In Silico Prediction:
-
Utilize computational tools to predict potential T-cell and B-cell epitopes within the antibody, linker, and payload.
-
-
In Vitro T-Cell Proliferation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence of the bioconjugate, a positive control (e.g., a known immunogenic protein), and a negative control.
-
After several days, measure T-cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
-
Anti-Drug Antibody (ADA) Assay Development:
-
Develop an ELISA-based assay to detect the presence of antibodies against the bioconjugate in serum samples from in vivo studies. This typically involves coating a plate with the bioconjugate and detecting bound antibodies with a labeled secondary antibody.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of antibody-drug conjugates.
Caption: General mechanism of action of an antibody-drug conjugate leading to apoptosis.
A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Quantitative Comparison of Alkyne Reaction Rates
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation chemistry is a critical determinant for experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for covalent modification of biomolecules in complex biological environments, obviating the need for cytotoxic copper catalysts. The kinetics of SPAAC reactions are profoundly influenced by the structure of the cyclooctyne (B158145), with ring strain and electronic factors being the primary drivers of the reaction rate. This guide provides a quantitative comparison of the reaction rates of various alkynes in SPAAC, supported by experimental data, to facilitate the selection of the optimal reagents for specific research applications.
Quantitative Comparison of SPAAC Reaction Rates
The reactivity of different alkynes in SPAAC is best compared by examining their second-order rate constants (k₂). These constants provide a quantitative measure of how quickly the alkyne reacts with an azide (B81097) under a given set of conditions. The following tables summarize the second-order rate constants for the reaction of various alkynes with different azides, highlighting the impact of both the alkyne and azide structure on the reaction kinetics.
Table 1: Second-Order Rate Constants (k₂) of Various Alkynes with Benzyl (B1604629) Azide
| Alkyne | Abbreviation | k₂ (M⁻¹s⁻¹) | Solvent(s) | Temperature (°C) |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.15 | Organic (co)solvents | Room Temperature |
| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 | Organic (co)solvents | Room Temperature |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 1.0 | Organic (co)solvents, Water mixes | Room Temperature |
| Biarylazacyclooctynone | BARAC | ~0.96 | Not Specified | Room Temperature |
| Difluorinated Cyclooctyne | DIFO | 0.076 | Not Specified | Room Temperature |
| [9+1]Cycloparaphenyleneacetylene | [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | 25 |
| meta-[9+1]Cycloparaphenyleneacetylene | m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | 25 |
| [11+1]Cycloparaphenyleneacetylene | [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d₆ | 25 |
| Fluorinated [11+1]Cycloparaphenyleneacetylene | fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO-d₆ | 25 |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide used, as well as the exact solvent composition and temperature.
Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN and ADIBO [1]
| Alkyne | Azide | k₂ (M⁻¹s⁻¹) |
| BCN | 2-azidoethanol (primary) | 0.024 |
| BCN | 2-azidopropanol (secondary) | 0.012 |
| BCN | 2-azido-2-methylpropanol (tertiary) | 0.013 |
| ADIBO | 2-azidoethanol (primary) | 0.90 |
| ADIBO | 2-azidopropanol (secondary) | 0.25 |
| ADIBO | 2-azido-2-methylpropanol (tertiary) | 4.7 x 10⁻⁶ |
The data clearly indicates that DBCO and its derivatives generally exhibit the fastest reaction rates among the commonly used cyclooctynes, making them ideal for applications where rapid conjugation is crucial.[2] While BCN is slower, its smaller size and increased hydrophilicity can be advantageous in certain biological contexts.[3] The structure of the azide also plays a significant role, with sterically hindered tertiary azides reacting dramatically slower with bulky cyclooctynes like ADIBO.[1]
Experimental Protocols for Determining SPAAC Reaction Rates
Accurate determination of second-order rate constants is essential for the quantitative comparison of SPAAC reactions. The two most prevalent methods for monitoring these kinetics are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy Method
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne of interest
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN)
-
Internal standard with a known concentration (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the cyclooctyne and the internal standard in the chosen deuterated solvent at known concentrations.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the azide to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Reaction Initiation: Add a known excess (typically 5-10 equivalents) of the azide to the NMR tube to ensure pseudo-first-order kinetics.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The temperature should be kept constant throughout the experiment.
-
Data Analysis:
-
Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and normalizing it to the integral of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Alkyne]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[4]
-
UV-Vis Spectroscopy Method
This method is particularly suitable for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as DBCO.
Materials:
-
Cyclooctyne with a UV-Vis chromophore (e.g., DBCO derivative)
-
Azide of interest
-
Appropriate solvent or buffer (e.g., acetonitrile, PBS)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Determine λmax: Record the UV-Vis spectrum of the cyclooctyne in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For many DBCO derivatives, this is around 309 nm.
-
Prepare Solutions: Prepare stock solutions of the cyclooctyne and the azide at known concentrations.
-
Initial Absorbance: In a quartz cuvette, place the cyclooctyne solution and measure its initial absorbance at λmax.
-
Reaction Initiation: Add a known excess of the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at λmax over time.
-
Data Analysis:
-
Convert the absorbance values to concentration at each time point using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) of the cyclooctyne at λmax must be known or determined separately.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Alkyne]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Visualizing Experimental Workflows and Key Relationships
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow for determining SPAAC reaction rates and the relationship between alkyne structure and reactivity.
Caption: Workflow for determining SPAAC second-order rate constants.
References
The Researcher's Guide to endo-BCN CE-Phosphoramidite: A Comparative Review for Oligonucleotide Modification
For researchers, scientists, and drug development professionals engaged in the precise art of oligonucleotide modification, the choice of conjugation chemistry is a critical determinant of success. Among the arsenal (B13267) of bioorthogonal tools, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust and versatile strategy. This guide provides a comprehensive literature review and a comparative analysis of endo-Bicyclononyne (BCN) CE-Phosphoramidite, a key reagent for introducing a reactive handle into synthetic oligonucleotides. We will objectively compare its performance with a prominent alternative, Dibenzocyclooctyne (DBCO), supported by experimental data to empower informed decisions in your research endeavors.
Performance Comparison: endo-BCN vs. DBCO
The selection between endo-BCN and DBCO for oligonucleotide modification hinges on a nuanced understanding of their respective strengths and weaknesses in reaction kinetics, stability, and the efficiency of their incorporation during solid-phase synthesis.
Reaction Kinetics of SPAAC:
The speed of the conjugation reaction is a crucial parameter, especially when working with low concentrations of biomolecules or when rapid labeling is required. While DBCO is often lauded for its fast reaction kinetics with aliphatic azides, the reactivity of endo-BCN can be significantly modulated by the electronic properties of the azide (B81097) partner. Notably, endo-BCN exhibits enhanced reactivity with electron-deficient aromatic azides.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| endo-BCN | Benzyl (B1604629) Azide | ~0.29 | Moderate reactivity with aliphatic azides. |
| endo-BCN | Phenyl Azide | Significantly faster than with benzyl azide | Reactivity is enhanced with electron-poor aromatic azides. |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally exhibits higher reaction rates with aliphatic azides.[1] |
| DBCO | Phenyl Azide | Slower than with benzyl azide |
Stability:
The stability of the phosphoramidite (B1245037) reagent during oligonucleotide synthesis and the stability of the resulting modified oligonucleotide and its conjugate are critical for yield and the integrity of the final product. A significant advantage of BCN is its reported higher stability in the presence of thiols, such as the abundant intracellular antioxidant glutathione, compared to DBCO.[1] This can be a crucial factor for in-cell and in-vivo applications.
Furthermore, endo-BCN CE-Phosphoramidite is known to be sensitive to the acidic conditions typically used for detritylation during standard oligonucleotide synthesis.[2] Therefore, modified protocols with milder acids are required.
| Parameter | endo-BCN | DBCO |
| Phosphoramidite Stability | Acid-sensitive; requires modified deblocking conditions during synthesis.[2] | Generally stable under standard oligonucleotide synthesis conditions. |
| Conjugate Stability (vs. Thiols) | Reported to be more stable in the presence of thiols.[1] | Can be less stable in the presence of thiols. |
| Conjugate Stability (General) | Forms a stable triazole linkage. | Forms a stable triazole linkage. |
Oligonucleotide Synthesis Efficiency:
The efficiency of incorporating the modified phosphoramidite into the growing oligonucleotide chain directly impacts the final yield of the desired product. While standard phosphoramidites exhibit high coupling efficiencies, modified phosphoramidites like endo-BCN may require optimized conditions.
| Parameter | This compound | Standard/DBCO CE-Phosphoramidite |
| Coupling Time | A longer coupling time of 6 minutes is recommended.[2] | Typically shorter coupling times are sufficient. |
| Oxidation | Incompatible with standard iodine oxidation; requires an alternative oxidant like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[2] | Compatible with standard iodine oxidation. |
| Deprotection | Requires modified deprotection conditions (e.g., AMA at room temperature) due to acid sensitivity.[2] | Compatible with standard deprotection conditions. |
| Overall Yield | Yield can be high with optimized protocols, but may be lower than standard phosphoramidites if conditions are not adjusted. | Generally high yields are achieved with standard protocols. |
Experimental Protocols
Detailed and validated protocols are essential for the successful application of this compound in oligonucleotide synthesis and subsequent conjugation.
Protocol 1: Incorporation of endo-BCN into Oligonucleotides via Solid-Phase Synthesis
This protocol outlines the key steps for incorporating an endo-BCN moiety at a specific position within a synthetic oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole, ETT)
-
Oxidizing agent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile[2]
-
Capping reagents
-
Deblocking reagent (e.g., Dichloroacetic acid in a suitable solvent)
-
Cleavage and deprotection solution (e.g., AMA - a 1:1 mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide)
-
Solid support (e.g., CPG)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
This compound Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Automated Synthesis Cycle:
-
Deblocking: Utilize a mild deblocking agent like dichloroacetic acid to remove the 5'-DMT protecting group.
-
Coupling: Deliver the this compound solution along with the activator to the synthesis column. A prolonged coupling time of 6 minutes is recommended for optimal efficiency.[2]
-
Capping: Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Use the CSO solution for the oxidation step, as endo-BCN is incompatible with standard iodine-based oxidizers.[2]
-
-
Chain Elongation: Continue the synthesis cycle with standard phosphoramidites to complete the desired oligonucleotide sequence.
-
Final DMT Removal (DMT-off synthesis): Perform the final deblocking step to remove the 5'-DMT group from the full-length oligonucleotide.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups using AMA solution at room temperature for 2 hours.[2]
-
Purification: Purify the BCN-modified oligonucleotide using standard techniques such as HPLC or PAGE.
Protocol 2: SPAAC Conjugation of a BCN-Modified Oligonucleotide with an Azide-Labeled Molecule
This protocol describes the "click" reaction between the BCN-functionalized oligonucleotide and a molecule containing an azide group.
Materials:
-
Purified BCN-modified oligonucleotide
-
Azide-labeled molecule (e.g., fluorescent dye, protein, peptide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO (if the azide-labeled molecule requires it for dissolution)
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of the azide-labeled molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the BCN-modified oligonucleotide with a 1.5 to 5-fold molar excess of the azide-labeled molecule.
-
If DMSO is used, ensure the final concentration in the reaction mixture is below 20% to maintain oligonucleotide stability.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting oligonucleotide conjugate to remove unreacted starting materials using an appropriate method such as HPLC, size-exclusion chromatography, or precipitation.
Visualizing the Workflow and Relationships
To further clarify the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for oligonucleotide modification using this compound.
Caption: Logical comparison of endo-BCN and DBCO for oligonucleotide modification.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of endo-BCN CE-Phosphoramidite
San Diego, CA - For researchers, scientists, and drug development professionals utilizing endo-BCN CE-Phosphoramidite, ensuring its safe handling and disposal is paramount for laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols.
While this compound is not classified as a hazardous substance, it is imperative to treat it as special waste.[1] Disposal should be conducted by a licensed disposal company, adhering to all national and regional regulations.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should take place within a chemical fume hood to minimize inhalation exposure.[1]
Storage: Unused this compound should be stored in closed vessels at -20°C.[1][2]
Spill Response: In the event of a spill, the material should be mixed with sand or a similar inert absorbent material. The mixture should then be swept up and placed in a tightly closed container for disposal.[1] It is crucial to prevent the material from entering drains or water courses.[1]
Step-by-Step Disposal Procedure
The following table outlines the procedural steps for the proper disposal of this compound waste, including contaminated materials.
| Step | Action | Detailed Instructions |
| 1 | Segregation | Segregate waste containing this compound from other laboratory waste streams. This includes empty reagent bottles, contaminated pipette tips, gloves, and absorbent materials from spills. |
| 2 | Waste Collection | Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container. |
| 3 | Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department. |
| 4 | Temporary Storage | Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. |
| 5 | Arrange for Pickup | Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste. Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS). |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
First Aid Measures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[1] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
References
Personal protective equipment for handling endo-BCN CE-Phosphoramidite
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling endo-BCN CE-Phosphoramidite. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment is mandatory to prevent potential exposure and ensure safe handling.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[2] |
| Skin Protection | Chemical-resistant Gloves | Handle with chemical-impermeable gloves, such as nitrile. Inspect gloves prior to use and dispose of contaminated gloves properly.[2] |
| Laboratory Coat | A standard laboratory coat must be worn to protect from minor spills and contamination.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, particularly if ventilation is inadequate or dust is generated. A self-contained breathing apparatus may be necessary in case of fire or major spills.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[1]
-
All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[3]
Storage:
-
Store in a tightly sealed container to prevent moisture and air exposure.[2][3]
-
The recommended storage temperature is -20°C in a dry, well-ventilated area.[1][2][4]
-
Protect from heat, flames, sparks, and oxidizing agents.[1][2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with this chemical should be collected in a designated, properly labeled, and sealed container.[2]
-
Disposal Method: Arrange for disposal as special waste through a licensed disposal company. Consult with local waste disposal authorities to ensure compliance with national and regional regulations.[1]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[1] In case of a spill, mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
